molecular formula C10H7ClN2O B1299040 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350997-67-0

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1299040
CAS No.: 350997-67-0
M. Wt: 206.63 g/mol
InChI Key: XSFZGZIGMMWQKR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFZGZIGMMWQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346143
Record name 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
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Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-67-0
Record name 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a versatile building block in medicinal and agricultural chemistry, with potential applications in the development of novel therapeutic agents.

Core Chemical Properties

This compound is an off-white powder.[1] Key identifying and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₇ClN₂O[1]
Molecular Weight 206.63 g/mol [1]
Melting Point 137-145 °C[1]
Appearance Off-white powder[1]
CAS Number 350997-67-0[1]

Synthesis and Purification

The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction involves the formylation and cyclization of a suitable hydrazone precursor.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from the synthesis of the closely related compound, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[2][6]

Step 1: Formation of the Vilsmeier Reagent

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The formation of the Vilsmeier reagent is an exothermic reaction and the temperature should be maintained below 10 °C.

Step 2: Hydrazone Formation and Cyclization

  • The precursor, 4-chloroacetophenone hydrazone, is prepared by the condensation of 4-chloroacetophenone with hydrazine hydrate.

  • Dissolve the 4-chloroacetophenone hydrazone in a minimal amount of DMF.

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[6]

G 4-Chloroacetophenone 4-Chloroacetophenone 4-Chloroacetophenone Hydrazone 4-Chloroacetophenone Hydrazone 4-Chloroacetophenone->4-Chloroacetophenone Hydrazone Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->4-Chloroacetophenone Hydrazone This compound This compound 4-Chloroacetophenone Hydrazone->this compound Vilsmeier-Haack Reaction Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->this compound

Synthetic pathway for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound.

Protocol Outline:

  • Column: A C18 stationary phase, such as Newcrom R1, is suitable.

  • Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility). The exact gradient or isocratic conditions would require method development.

  • Detection: UV detection at an appropriate wavelength.

Spectral Data

Detailed experimental spectral data with peak assignments for this compound are not available in the public domain. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Expected)
  • Aldehydic Proton (CHO): A singlet is expected to appear in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Pyrazole Ring Proton: A singlet for the C5-H of the pyrazole ring is anticipated, likely in the range of δ 8.0-9.0 ppm.

  • Aromatic Protons (Chlorophenyl Ring): Two doublets are expected for the AA'BB' system of the 4-chlorophenyl group, typically in the region of δ 7.4-7.8 ppm.

  • NH Proton: A broad singlet for the N1-H of the pyrazole ring, which may be exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)
  • Aldehyde Carbonyl Carbon (CHO): A signal is expected in the highly deshielded region of δ 185-195 ppm.

  • Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring are expected in the aromatic region, typically between δ 110 and 150 ppm.

  • Chlorophenyl Ring Carbons: Four signals are expected for the 4-chlorophenyl group in the aromatic region (δ 120-140 ppm), including the carbon bearing the chlorine atom (C-Cl) and the ipso-carbon attached to the pyrazole ring.

Infrared (IR) Spectroscopy (Expected)
  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1670-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands may be observed around 2820 and 2720 cm⁻¹.

  • N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ may be present, corresponding to the N-H group of the pyrazole ring.

  • C=C and C=N Stretches: Aromatic and pyrazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹, may be attributed to the C-Cl bond.

Mass Spectrometry (Expected)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.63 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated in the available literature, the broader class of pyrazole derivatives is known for its anti-inflammatory and anti-cancer activities.[1][6][7]

Potential Anti-inflammatory Mechanism

Many pyrazole-containing compounds exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][8][9][10] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.

G Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Prostaglandins Prostaglandins COX-2->Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandins Metabolized by Inflammation Inflammation Prostaglandins->Inflammation Mediates Compound 3-(4-Chlorophenyl)-1H- pyrazole-4-carbaldehyde Compound->COX-2 Inhibits (Hypothesized)

Hypothesized anti-inflammatory mechanism via COX-2 inhibition.
Potential Anti-cancer Mechanism

The anti-cancer activity of some pyrazole derivatives has been linked to the induction of apoptosis.[11][12][13][14][15] This can occur through the modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway, leading to the activation of caspases. Specifically, inhibition of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax can trigger the mitochondrial release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[16][17][18][19][20][21][22]

G Compound 3-(4-Chlorophenyl)-1H- pyrazole-4-carbaldehyde Bcl-2 Bcl-2 (Anti-apoptotic) Compound->Bcl-2 Inhibits (Hypothesized) Bax Bax (Pro-apoptotic) Compound->Bax Promotes (Hypothesized) Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Hypothesized pro-apoptotic mechanism in cancer cells.

Additionally, pyrazole derivatives have been implicated in modulating other signaling pathways related to inflammation and cancer, such as the NF-κB and MAPK pathways.[23][24] For instance, inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can prevent the activation of the NF-κB signaling cascade, which is involved in both inflammation and cancer cell survival.[23][24][25][26][27]

Disclaimer: The signaling pathway diagrams presented are hypothetical and based on the known activities of the broader class of pyrazole derivatives. Further research is required to elucidate the specific molecular mechanisms of this compound.

References

Spectroscopic and Synthetic Profile of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. These predictions are derived from published data for analogous pyrazole-4-carbaldehyde derivatives.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.9 - 10.1Singlet
Pyrazole H-58.5 - 8.8Singlet
Aromatic (4-Chlorophenyl)7.4 - 7.9Multiplet
Pyrazole N-HBroad singletBroad Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)184 - 186
Pyrazole C-3152 - 155
Pyrazole C-5130 - 136
Pyrazole C-4122 - 124
Aromatic (4-Chlorophenyl)128 - 135

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3100 - 3300 (broad)
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Aldehyde)1670 - 1690
C=C & C=N Stretches1500 - 1600
C-Cl Stretch1080 - 1100

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]+206/208
[M+H]+207/209

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, the synthesis of its N-phenyl analog, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is well-documented and proceeds via the Vilsmeier-Haack reaction.[5][6] This reaction is a standard method for the formylation of electron-rich heterocyclic systems.

Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [5]

  • Preparation of the Vilsmeier Reagent: Phosphoryl chloride (POCl₃, 5 mL) is added dropwise to cold (273–278 K) N,N-dimethylformamide (DMF, 15 mL) with continuous stirring over approximately 30 minutes.

  • Addition of Hydrazone: 4-Chloroacetophenone phenylhydrazone (3.66 g, 15 mmol), dissolved in 5 mL of DMF, is added dropwise to the cold Vilsmeier reagent over a period of one hour.

  • Reaction: The resulting mixture is stirred at 323–333 K for 5–6 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into crushed ice, leading to the formation of a white precipitate.

  • Purification: The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.

Characterization of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesized compound can be characterized using standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

  • IR Spectroscopy: The solid sample is analyzed, often using the KBr pellet method.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyrazole-4-carbaldehydes.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Preparation of Vilsmeier Reagent (POCl3 + DMF) B Addition of Hydrazone A->B C Vilsmeier-Haack Reaction B->C D Work-up (Ice Quenching) C->D E Filtration & Washing D->E F Recrystallization E->F G Spectroscopic Analysis (NMR, IR, MS) F->G

Synthesis and Characterization Workflow

References

An In-depth Technical Guide to the Mass Spectrum of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a molecule of significant interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible databases, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and data from closely related analogues. This information is crucial for the identification and structural elucidation of this and similar pyrazole derivatives in complex matrices.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from the characteristic cleavage of the pyrazole ring and its substituents. The expected data from Electron Ionization (EI) Mass Spectrometry is summarized below.

m/z Predicted Fragment Ion Proposed Formula Relative Abundance (%)
206/208[M]⁺[C₁₀H₇ClN₂O]⁺100
205/207[M-H]⁺[C₁₀H₆ClN₂O]⁺80
177/179[M-CHO]⁺[C₉H₆ClN₂]⁺60
150[C₉H₆N₂]⁺[C₉H₆N₂]⁺40
149[M-Cl]⁺[C₁₀H₇N₂O]⁺30
123[C₈H₅N]⁺[C₈H₅N]⁺25
111/113[C₆H₄Cl]⁺[C₆H₄Cl]⁺50
75[C₆H₃]⁺[C₆H₃]⁺20

Note: The presence of chlorine results in characteristic isotopic peaks (M and M+2) with an approximate ratio of 3:1. This table presents the most likely fragments based on known fragmentation patterns of pyrazoles and aromatic aldehydes.[2][3] The relative abundances are estimations and may vary under different experimental conditions.

Experimental Protocol for Mass Spectrometry

The following is a generalized experimental protocol for acquiring the mass spectrum of this compound using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which is suitable for obtaining high-resolution mass data.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, add a small percentage of formic acid (0.1%) to the final solution to promote protonation and enhance signal intensity in positive ion mode.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).

  • Source Temperature: 100 - 120 °C.

  • Desolvation Gas (N₂) Flow: 500 - 800 L/hr.

  • Desolvation Temperature: 250 - 350 °C.

  • Mass Range: m/z 50 - 500.

  • Acquisition Mode: Full scan for initial analysis. For detailed structural information, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor.

3. Data Acquisition and Analysis:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum and process the data using the instrument's software.

  • Identify the molecular ion peak ([M+H]⁺) and major fragment ions.

  • For high-resolution data, determine the elemental composition of the molecular ion and key fragments to confirm their identity.

Predicted Mass Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow several key pathways, primarily involving the loss of the formyl group, the chlorine atom, and cleavage of the pyrazole ring.

Fragmentation_Pathway cluster_path1 cluster_path2 cluster_path3 cluster_path4 cluster_path5 M [M]⁺˙ m/z 206/208 C₁₀H₇ClN₂O⁺˙ F1 [M-H]⁺ m/z 205/207 C₁₀H₆ClN₂O⁺ M->F1 - H˙ F2 [M-CHO]⁺ m/z 177/179 C₉H₆ClN₂⁺ M->F2 - CHO˙ F3 [M-Cl]⁺ m/z 171 C₁₀H₇N₂O⁺ M->F3 - Cl˙ F6 [C₆H₄Cl]⁺ m/z 111/113 M->F6 Direct Cleavage F4 [C₉H₆Cl]⁺ m/z 150/152 F2->F4 - N₂ F5 [C₈H₅ClN]⁺ m/z 150/152 F2->F5 - HCN

Caption: Predicted EI mass fragmentation pathway of this compound.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these theoretical predictions and to fully characterize the fragmentation pathways under specific analytical conditions. The provided protocol offers a robust starting point for researchers aiming to analyze this and related compounds.

References

An In-depth Technical Guide to the Infrared Spectrum of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a conceptual workflow for its synthesis and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyrazole ring substituted with a 4-chlorophenyl group at the C3 position and a formyl (carbaldehyde) group at the C4 position. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are the N-H bond of the pyrazole ring, the C=O of the aldehyde, the C=N and C=C bonds within the aromatic rings, the C-Cl bond, and various C-H bonds.

Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, as it provides a unique fingerprint based on the vibrational modes of the chemical bonds. For pyrazole derivatives, FT-IR spectroscopy is a standard method for confirming the successful synthesis and incorporation of functional groups.[1][2]

Quantitative Infrared Spectrum Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound. The assignments are based on data from analogous pyrazole-4-carbaldehyde derivatives and general spectroscopic principles.[2][3]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3250 - 3100Medium, BroadN-H stretching vibration of the pyrazole ring
3100 - 3000MediumAromatic C-H stretching (chlorophenyl and pyrazole rings)
2850 - 2750WeakAldehydic C-H stretching (often appears as a pair of bands)
1705 - 1680StrongC=O stretching of the aldehyde group[4]
1610 - 1580Medium-StrongC=N stretching of the pyrazole ring
1550 - 1450Medium-StrongC=C stretching of the aromatic rings (pyrazole and chlorophenyl)
1400 - 1300MediumIn-plane N-H bending
1100 - 1080StrongC-Cl stretching of the chlorophenyl group
850 - 800StrongC-H out-of-plane bending (para-disubstituted phenyl ring)

Experimental Protocol: Solid-State FT-IR Spectroscopy

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the thin solid film or KBr pellet method.

3.1. Materials and Equipment

  • This compound (solid powder)

  • Spectroscopic grade solvent (e.g., methylene chloride or acetone)

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Infrared-transparent salt plates (e.g., KBr or NaCl)

  • Sample holder for the spectrometer

  • Desiccator for storing salt plates

3.2. Procedure: Thin Solid Film Method [5]

  • Sample Preparation: Place approximately 10-20 mg of the solid compound into a small vial or test tube.

  • Dissolution: Add a few drops of a volatile solvent like methylene chloride to completely dissolve the solid.

  • Film Casting: Using a pipette, transfer one or two drops of the concentrated solution onto the surface of a clean, dry salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[5] If the film is too thin (weak absorption), add another drop of the solution and repeat the evaporation step. If it is too thick (peaks are flat-topped), clean the plate and use a more dilute solution.

  • Spectral Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.[5]

3.3. Alternative Procedure: KBr Pellet Method [6]

  • Sample Grinding: Place 1-2 mg of the compound and approximately 100-200 mg of dry, spectroscopic grade KBr powder into an agate mortar.

  • Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.[7][8]

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet into a designated sample holder and acquire the spectrum as described in steps 6 and 7 of the thin film method.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes related to the synthesis and characterization of this compound.

Synthesis_Workflow Synthesis Workflow via Vilsmeier-Haack Reaction cluster_reactants Starting Materials cluster_reagents Vilsmeier-Haack Reagents A 4-Chloroacetophenone E Hydrazone Intermediate (N'-(1-(4-chlorophenyl)ethylidene)hydrazine) A->E B Hydrazine Hydrate B->E C POCl₃ (Phosphorus Oxychloride) F Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺Cl⁻) C->F D DMF (Dimethylformamide) D->F G Cyclization & Formylation E->G F->G H This compound G->H

Caption: Synthesis of the target compound via the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction is a standard and efficient method for synthesizing 1H-pyrazole-4-carbaldehydes from hydrazone precursors.[9][10][11] This process involves the formation of a Vilsmeier reagent from DMF and POCl₃, which then acts on the hydrazone intermediate to induce cyclization and formylation in a single pot.[12][13]

Characterization_Flow Spectroscopic Characterization Workflow A Synthesized Product (Crude) B Purification (Recrystallization/Chromatography) A->B C Pure Solid Sample B->C D Sample Preparation (Thin Film or KBr Pellet) C->D E FT-IR Spectrometer D->E F Acquire IR Spectrum E->F G Spectral Data (Wavenumber vs. Transmittance) F->G H Data Analysis (Peak Assignment) G->H I Structural Confirmation H->I

Caption: Logical workflow for the FT-IR characterization of the synthesized compound.

References

A Technical Guide to the Solubility of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various bioactive molecules.[1] Due to the absence of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility inferred from synthetic and purification methodologies, alongside a detailed, generalized experimental protocol for its determination.

Qualitative Solubility Profile

The solubility of this compound and structurally related pyrazole derivatives has been inferred from various chemical synthesis and purification procedures. Generally, compounds of this class exhibit poor solubility in aqueous solutions and nonpolar organic solvents, with better solubility in polar aprotic solvents.

Solvent ClassSolventQualitative SolubilityRationale/Evidence
Polar Aprotic Dimethylformamide (DMF)Readily SolubleFrequently used as a solvent for Vilsmeier-Haack reactions to synthesize pyrazole-4-carbaldehydes, indicating good solubility of the product.[2][3]
Dimethyl sulfoxide (DMSO)Readily SolublePyrazole derivatives are often soluble in DMSO for biological assays and NMR studies.[4]
Alcohols MethanolSoluble to Sparingly SolubleUsed as a solvent for recrystallization of similar pyrazole derivatives, suggesting solubility is temperature-dependent.[5]
EthanolSoluble to Sparingly SolubleEmployed in the synthesis and recrystallization of related pyrazole compounds.[2][6]
Halogenated DichloromethaneLikely Sparingly SolubleOften used in the synthesis of pyrazole precursors.
Aqueous WaterInsolublePyrazole derivatives are generally poorly soluble in water.[6]
Non-polar Hexane, CyclohexaneInsolubleUsed as an anti-solvent in mixed-solvent recrystallizations for pyrazole compounds.[7]
Ethers Diethyl EtherLikely Sparingly SolubleCan be used in mixed-solvent systems for recrystallization.[8]
Esters Ethyl AcetateSparingly SolubleUsed in extraction and as a component in mixed-solvent recrystallization.[7][9]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a standardized procedure for determining the thermodynamic solubility of this compound in a given solvent.

1. Materials:

  • This compound (solid)

  • Selected solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Procedure:

2.1. Preparation of Standard Solutions:

  • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or DMF) to prepare a concentrated stock solution.

  • Perform serial dilutions of the stock solution with the analytical mobile phase (for HPLC) or the solvent of interest (for UV-Vis) to create a series of calibration standards of known concentrations.

2.2. Sample Preparation and Equilibration:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to allow the system to reach equilibrium (typically 24-72 hours).[10] Preliminary studies may be needed to determine the optimal equilibration time.

2.3. Sample Analysis:

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtered, saturated solution with the analytical mobile phase or solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using a validated HPLC or UV-Vis method.

2.4. Data Analysis:

  • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the solubility of the compound in the original solvent by multiplying the determined concentration by the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions analysis Analyze Samples (HPLC or UV-Vis) prep_standards->analysis prep_samples Prepare Saturated Solutions (Excess Solute + Solvent) equilibration Equilibrate Samples (Shake-Flask Method) prep_samples->equilibration sampling Filter Supernatant equilibration->sampling sampling->analysis calculation Calculate Solubility analysis->calculation

Caption: A flowchart of the shake-flask method for solubility.

References

An In-Depth Technical Guide on the Stability of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] While specific experimental stability data for this compound is not extensively published, this document outlines its known physicochemical properties, potential degradation pathways based on the reactivity of the pyrazole-carbaldehyde scaffold, and detailed, generalized experimental protocols for conducting forced degradation studies. These protocols are based on established international guidelines and scientific literature for analogous compounds. The guide also includes a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for monitoring the degradation and ensuring the quality of this compound.

Introduction

This compound is a heterocyclic aldehyde containing a pyrazole ring substituted with a 4-chlorophenyl group and a formyl group. The pyrazole nucleus is a common scaffold in many biologically active compounds, and this particular derivative serves as a crucial building block in the synthesis of various therapeutic agents and agrochemicals.[3][4] Understanding the stability of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final products. This guide addresses the intrinsic stability of the molecule by outlining methodologies to study its degradation under various stress conditions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇ClN₂O[2]
Molecular Weight 206.63 g/mol [2]
Appearance Off-white powder[2]
Melting Point 137-145 °C[2]
Purity (by HPLC) ≥ 97%[2]
Recommended Storage 0-8°C[2]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The presence of the aldehyde group, the pyrazole ring, and the chlorophenyl moiety suggests susceptibility to oxidation, hydrolysis, and photolytic reactions. A logical workflow for investigating these pathways is outlined below.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Monitoring cluster_2 Outcome Hydrolytic\n(Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Hydrolysis of Aldehyde/Ring Opening Hydrolysis of Aldehyde/Ring Opening Hydrolytic\n(Acid, Base, Neutral)->Hydrolysis of Aldehyde/Ring Opening Stability-Indicating HPLC Stability-Indicating HPLC Hydrolysis of Aldehyde/Ring Opening->Stability-Indicating HPLC Oxidative\n(e.g., H₂O₂) Oxidative (e.g., H₂O₂) Oxidation of Aldehyde to Carboxylic Acid Oxidation of Aldehyde to Carboxylic Acid Oxidative\n(e.g., H₂O₂)->Oxidation of Aldehyde to Carboxylic Acid Oxidation of Pyrazole Ring Oxidation of Pyrazole Ring Oxidative\n(e.g., H₂O₂)->Oxidation of Pyrazole Ring Oxidation of Aldehyde to Carboxylic Acid->Stability-Indicating HPLC Oxidation of Pyrazole Ring->Stability-Indicating HPLC Photolytic\n(UV/Vis Light) Photolytic (UV/Vis Light) Photochemical Rearrangement/Degradation Photochemical Rearrangement/Degradation Photolytic\n(UV/Vis Light)->Photochemical Rearrangement/Degradation Photochemical Rearrangement/Degradation->Stability-Indicating HPLC Thermal\n(Dry Heat) Thermal (Dry Heat) Thermal Decomposition Thermal Decomposition Thermal\n(Dry Heat)->Thermal Decomposition Thermal Decomposition->Stability-Indicating HPLC Identification of Degradation Products Identification of Degradation Products Stability-Indicating HPLC->Identification of Degradation Products Stability Profile Stability Profile Stability-Indicating HPLC->Stability Profile

Figure 1: Forced Degradation Workflow.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[5] The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are readily detectable without being secondary products of further degradation.[6]

Hydrolytic Degradation
  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Protocol:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Acid Hydrolysis: Add an aliquot of the stock solution to a volume of 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL. Reflux the solution at 60°C for 8 hours.[7]

    • Base Hydrolysis: Add an aliquot of the stock solution to a volume of 0.1 M sodium hydroxide to achieve a final concentration of approximately 100 µg/mL. Reflux the solution at 60°C for 8 hours.[7]

    • Neutral Hydrolysis: Add an aliquot of the stock solution to a volume of purified water to achieve a final concentration of approximately 100 µg/mL. Reflux the solution at 60°C for 8 hours.

    • Sample Analysis: At appropriate time intervals (e.g., 0, 2, 4, 6, 8 hours), withdraw samples. For acidic and basic solutions, neutralize them before dilution with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Protocol:

    • Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Oxidative Stress: Add a volume of 3% hydrogen peroxide to the solution. Keep the mixture at room temperature for 24 hours, protected from light.[8]

    • Sample Analysis: At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, dilute with the mobile phase, and analyze by HPLC.

Photolytic Degradation
  • Objective: To assess the stability of the compound when exposed to light.

  • Protocol:

    • Sample Preparation (Solid State): Spread a thin layer of the solid compound (not more than 3 mm thick) in a shallow, transparent dish.[9]

    • Sample Preparation (Solution State): Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL in a quartz cuvette or other suitable transparent container.

    • Control Sample: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

    • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

    • Sample Analysis: After the exposure period, analyze the solid and solution samples, along with their dark controls, by HPLC.

Thermal Degradation
  • Objective: To evaluate the stability of the solid compound at elevated temperatures.

  • Protocol:

    • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

    • Thermal Stress: Expose the sample to a temperature of 60°C for a period of 7 days.

    • Sample Analysis: At appropriate time intervals (e.g., 1, 3, 5, 7 days), withdraw samples, prepare solutions in a suitable solvent, and analyze by HPLC.

Proposed Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of the stability. While a specific validated method for this compound is not available in the public domain, a general reverse-phase HPLC method can be developed and validated.

Table 2: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a pH modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) in a gradient elution.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength of maximum absorbance (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

This method would need to be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound and its degradation products.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured format for easy comparison.

Table 3: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of Parent Compound% DegradationNo. of Degradation Products
0.1 M HCl 8 hours
0.1 M NaOH 8 hours
Water 8 hours
3% H₂O₂ 24 hours
Photolytic (Solid) ICH Q1B
Photolytic (Solution) ICH Q1B
Thermal (60°C) 7 days

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is directly involved. Its primary role is as a synthetic intermediate.[3][4] Research into the biological activities of its downstream products may reveal interactions with various signaling cascades, but this is beyond the scope of this stability guide.

Conclusion

Synthesis Overview

The most common synthetic route to this compound is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of a suitable hydrazone precursor.

G 4-Chloroacetophenone 4-Chloroacetophenone Hydrazone Formation Hydrazone Formation 4-Chloroacetophenone->Hydrazone Formation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Formation Cyclization/Formylation Cyclization/Formylation Hydrazone Formation->Cyclization/Formylation Vilsmeier-Haack Reagent (DMF/POCl₃) Vilsmeier-Haack Reagent (DMF/POCl₃) Vilsmeier-Haack Reagent (DMF/POCl₃)->Cyclization/Formylation This compound This compound Cyclization/Formylation->this compound

Figure 2: Vilsmeier-Haack Synthesis.

References

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and agrochemical research.[1] The document details the prevalent synthetic methodology, experimental protocols, and quantitative data to support researchers in the effective production of this compound.

Introduction

This compound is a versatile heterocyclic compound featuring a pyrazole core. The presence of the chlorophenyl group and the reactive aldehyde functionality makes it a key intermediate in the synthesis of a wide range of bioactive molecules, including potential anti-inflammatory, anti-cancer, and analgesic agents.[1] Its utility also extends to the development of novel pesticides and herbicides.[1] The most common and efficient method for its synthesis is the Vilsmeier-Haack reaction.[2][3][4] This reaction allows for the direct formylation of activated aromatic and heterocyclic systems.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 4-chloroacetophenone with a hydrazine to form the corresponding hydrazone. In the second step, this hydrazone intermediate undergoes cyclization and formylation in the presence of the Vilsmeier-Haack reagent, which is prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6][7]

Below is a diagram illustrating the general synthetic workflow:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Hydrazone Formation Start->Step1 4-Chloroacetophenone, Phenylhydrazine Intermediate Hydrazone Intermediate Step1->Intermediate Condensation Step2 Step 2: Vilsmeier-Haack Reaction Intermediate->Step2 POCl3, DMF Product 3-(4-Chlorophenyl)-1H- pyrazole-4-carbaldehyde Step2->Product Cyclization & Formylation

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)

This initial step involves the condensation reaction between 4-chloroacetophenone and phenylhydrazine.[5]

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloroacetophenone154.59--
Phenylhydrazine108.14--
Ethanol46.07--
Glacial Acetic Acid60.05Catalytic amount-

Procedure:

  • A mixture of 4-chloroacetophenone and phenylhydrazine is prepared in ethanol.[5]

  • A catalytic amount of glacial acetic acid is added to the mixture.[5]

  • The reaction mixture is refluxed for a specified duration, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone) is collected by filtration.

  • The crude product is washed with cold ethanol and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The hydrazone intermediate is then subjected to the Vilsmeier-Haack reaction to yield the final product.[5][7]

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
4-Chloroacetophenone phenylhydrazone244.723.66 g15 mmol
Phosphorus Oxychloride (POCl₃)153.335 mL-
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • In a flask, phosphorus oxychloride (5 mL) is added dropwise to cold N,N-dimethylformamide (15 mL) with continuous stirring at 0-5 °C over a period of about 30 minutes to form the Vilsmeier reagent.[7]

  • The 4-chloroacetophenone phenylhydrazone (3.66 g, 15 mmol) is dissolved in a separate portion of DMF (5 mL).[7]

  • The hydrazone solution is then added dropwise to the cold Vilsmeier reagent with continuous stirring at 0-5 °C over one hour.[7]

  • After the addition is complete, the resulting mixture is stirred at 50-60 °C for 5-6 hours.[7]

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.[7]

  • The resulting white precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield the pure product.[7]

Quantitative Data

The following table summarizes the typical yield and physical properties of the synthesized 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

ParameterValueReference
Yield 87.4%[7]
Melting Point 110-112 °C (for a similar bromo-derivative)[2]
Molecular Formula C₁₆H₁₁ClN₂O[7]
Molecular Weight 282.72 g/mol [7]

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction mechanism involves the formation of an electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. This reagent then attacks the electron-rich enamine tautomer of the hydrazone, leading to cyclization and subsequent formylation.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack Vilsmeier_Reagent->Electrophilic_Attack Hydrazone Hydrazone (Enamine tautomer) Hydrazone->Electrophilic_Attack Intermediate_Complex Intermediate Complex Electrophilic_Attack->Intermediate_Complex Cyclization Cyclization Intermediate_Complex->Cyclization Formylated_Intermediate Formylated Pyrazolium Intermediate Cyclization->Formylated_Intermediate Hydrolysis Hydrolysis Formylated_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

References

Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction stands as a powerful and versatile tool in organic synthesis, particularly for the formylation of electron-rich aromatic and heteroaromatic compounds. Its application in the synthesis of pyrazole-4-carbaldehydes is of significant interest to the medicinal chemistry and drug development sectors, as the pyrazole scaffold is a core component of numerous therapeutic agents. This technical guide provides a comprehensive overview of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes, detailing the reaction mechanism, experimental protocols, and quantitative data from various studies.

The Vilsmeier-Haack Reagent and Reaction Mechanism

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, which is typically an electrophilic iminium salt formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). This reagent then acts as the formylating agent.[1]

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction generally proceeds through the cyclization and formylation of hydrazones.[2][3][4] The widely accepted mechanism involves the following key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The hydrazone, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent.

  • Cyclization: Subsequent intramolecular cyclization leads to the formation of the pyrazole ring.

  • Formylation: A second molecule of the Vilsmeier reagent introduces a formyl group at the C4 position of the pyrazole ring, which is an electron-rich position susceptible to electrophilic substitution.[5]

  • Hydrolysis: The reaction is quenched with a base, typically an aqueous solution of sodium bicarbonate or sodium hydroxide, to hydrolyze the intermediate and yield the final pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate1 Initial Adduct Vilsmeier_Reagent->Intermediate1 Hydrazone Hydrazone Hydrazone->Intermediate1 Electrophilic Attack Cyclized_Intermediate Cyclized Intermediate Intermediate1->Cyclized_Intermediate Intramolecular Cyclization Formylated_Intermediate Formylated Pyrazole Intermediate Cyclized_Intermediate->Formylated_Intermediate + Vilsmeier Reagent (Formylation at C4) Product Pyrazole-4-carbaldehyde Formylated_Intermediate->Product Work-up Hydrolysis Hydrolysis (e.g., NaHCO₃) Hydrolysis->Product

Caption: Generalized mechanism of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a well-established method.[3] The general procedure involves the reaction of a hydrazone with the Vilsmeier reagent, followed by alkaline work-up. Below are detailed methodologies from cited literature.

General Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes

This protocol is adapted from the synthesis of various 1,3-diaryl-1H-pyrazole-4-carbaldehydes.

Materials:

  • Substituted acetophenone

  • Substituted hydrazine

  • Methanol

  • Glacial acetic acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ice

Procedure:

  • Hydrazone Formation: A mixture of the substituted acetophenone (10 mmol) and the appropriate substituted hydrazine (10 mmol) is refluxed in methanol (30 mL) with a few drops of glacial acetic acid for 2-4 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid hydrazone is filtered, washed with cold methanol, and dried.[6]

  • Vilsmeier-Haack Reaction: The Vilsmeier reagent is prepared by the dropwise addition of POCl₃ (3 equivalents) to ice-cold, anhydrous DMF (10 volumes) with constant stirring. The corresponding hydrazone (1 equivalent) is then added portion-wise to the pre-formed Vilsmeier reagent at 0-5 °C. The reaction mixture is stirred at this temperature for 30 minutes and then at 80-90 °C for 4-6 hours.[2]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[7]

Experimental_Workflow start Start hydrazone_formation Hydrazone Synthesis: Substituted Acetophenone + Substituted Hydrazine (Methanol, Acetic Acid, Reflux) start->hydrazone_formation reaction Vilsmeier-Haack Reaction: Hydrazone + Vilsmeier Reagent (0-5 °C then 80-90 °C, 4-6 h) hydrazone_formation->reaction vilsmeier_prep Vilsmeier Reagent Preparation: POCl₃ + Anhydrous DMF (0-5 °C) vilsmeier_prep->reaction workup Work-up: Pour into ice, Neutralize with NaHCO₃ reaction->workup isolation Isolation: Filter, Wash with Water, Dry workup->isolation purification Purification: Recrystallization (e.g., Ethanol) isolation->purification end Pure Pyrazole-4-carbaldehyde purification->end

Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Quantitative Data

The Vilsmeier-Haack reaction is known for providing good to excellent yields of pyrazole-4-carbaldehydes from a variety of hydrazone precursors. The following tables summarize quantitative data from several studies, highlighting the versatility of this reaction.

Table 1: Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes [2]

EntryAryl Group (Ar)Yield (%)Melting Point (°C)
14-Methylphenyl85138-140
24-Methoxyphenyl82128-130
34-Chlorophenyl88120-122
44-Bromophenyl86114-116
53-Bromophenyl83110-112
64-Fluorophenyl8598-100
74-Trifluoromethylphenyl7888-90
83-Nitrophenyl75164-166
94-Nitrophenyl76158-160

Reaction Conditions: Hydrazone (1 equiv.), Vilsmeier reagent (3 equiv.), 80-90 °C, 4 h.

Table 2: Synthesis of 3-Aryl-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydes [3]

EntryAryl Group (Ar)Yield (%)
1Phenyl70
24-Methylphenyl72
34-Methoxyphenyl75
44-Chlorophenyl68

Table 3: Synthesis of 3-Substituted Phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes [4]

EntrySubstituent on Phenyl RingYield (%)
1H85
24-NO₂75
34-Cl80
44-OH78
52,4-dichloro70

Applications in Drug Development

Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide array of biologically active molecules. The formyl group can be readily transformed into other functional groups, allowing for the generation of diverse chemical libraries for drug discovery. For instance, these aldehydes serve as precursors for the synthesis of Schiff bases, chalcones, and other heterocyclic systems which have shown promising antibacterial, antifungal, anticancer, and anti-inflammatory activities.[4][7][8]

Conclusion

The Vilsmeier-Haack reaction is a highly efficient and general method for the synthesis of pyrazole-4-carbaldehydes from readily available hydrazones. The reaction proceeds under relatively mild conditions and provides good to excellent yields for a wide range of substrates. The operational simplicity and versatility of this reaction make it an indispensable tool for researchers in medicinal chemistry and drug development for the synthesis of novel pyrazole-based compounds with potential therapeutic applications.

References

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

CAS Number: 350997-67-0

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is an off-white powder with the molecular formula C₁₀H₇ClN₂O.[1] It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents.[1]

PropertyValueReference
CAS Number 350997-67-0[1]
Molecular Formula C₁₀H₇ClN₂O[1]
Molecular Weight 206.63 g/mol [1]
Appearance Off-white powder[1]
Melting Point 137-145 °C[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis

The primary route for the synthesis of this compound is through the Vilsmeier-Haack reaction of the corresponding hydrazone derived from 4-chloroacetophenone. This method is widely employed for the preparation of pyrazole-4-carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative method adapted from the synthesis of structurally similar pyrazole-4-carbaldehydes.

Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one hydrazone

  • To a solution of 4-chloroacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the precipitated solid, wash with cold water, and dry to obtain the hydrazone.

Step 2: Synthesis of this compound

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with continuous stirring.

  • To this cold Vilsmeier reagent, add a solution of 1-(4-chlorophenyl)ethan-1-one hydrazone (1 equivalent) in DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at 60-80°C for 3-4 hours.

  • After the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or potassium carbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Vilsmeier-Haack Reagents cluster_product Final Product 4-Chloroacetophenone 4-Chloroacetophenone 1-(4-chlorophenyl)ethan-1-one hydrazone 1-(4-chlorophenyl)ethan-1-one hydrazone 4-Chloroacetophenone->1-(4-chlorophenyl)ethan-1-one hydrazone Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->1-(4-chlorophenyl)ethan-1-one hydrazone This compound This compound 1-(4-chlorophenyl)ethan-1-one hydrazone->this compound POCl3 POCl3 POCl3->this compound DMF DMF DMF->this compound

Caption: Synthetic workflow for this compound.

Biological Activity

The pyrazole scaffold is a well-known pharmacophore, and derivatives of this compound have shown promising anticancer and anti-inflammatory activities.

Anticancer Activity
DerivativeCell LineActivity (IC₅₀)Reference
CPNTHepG2 (Human Liver Carcinoma)0.8 µg/mL[6]

This potent activity of a direct derivative highlights the potential of the this compound core in the development of novel anticancer agents. The mechanism of action for the derivative was found to be the induction of apoptosis.[6]

The following is a standard protocol for determining the in vitro cytotoxicity of a compound against a cancer cell line like HepG2.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration.

G This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Inferred apoptotic pathway initiated by the pyrazole derivative.

Anti-inflammatory Activity

Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9] While quantitative data for the title compound is not available, its structural similarity to known COX-2 inhibitors suggests it is a promising candidate for the development of anti-inflammatory drugs.

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer this compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the test group of rats. The control group receives only the vehicle. A standard drug like indomethacin is used as a positive control.

  • Induction of Inflammation: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

G Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Enzyme Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic spectral features are expected.

TechniqueExpected Data
¹H NMR Aromatic protons (chlorophenyl and pyrazole rings): δ 7.0-8.5 ppm; Aldehyde proton: δ 9.5-10.5 ppm (singlet); NH proton (pyrazole): broad singlet, chemical shift can vary.
¹³C NMR Aromatic carbons: δ 120-150 ppm; Pyrazole carbons: δ 110-155 ppm; Aldehyde carbonyl carbon: δ 185-195 ppm.
IR (cm⁻¹) ~3200-3400 (N-H stretching); ~3000-3100 (aromatic C-H stretching); ~2700-2800 (aldehyde C-H stretching); ~1670-1690 (C=O stretching); ~1500-1600 (C=C and C=N stretching).
Mass Spec. Expected molecular ion peak (M⁺) at m/z ≈ 206.

Conclusion

This compound is a valuable heterocyclic intermediate with demonstrated potential in the synthesis of pharmacologically active compounds, particularly in the areas of oncology and anti-inflammatory research. Its straightforward synthesis via the Vilsmeier-Haack reaction and the potent biological activities of its derivatives make it a compound of high interest for further investigation and development in medicinal chemistry.

References

The Rising Therapeutic Potential of Pyrazole-4-Carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly pyrazole derivatives, at the forefront of medicinal chemistry. Among these, pyrazole-4-carbaldehyde and its derivatives have emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Pyrazole-4-Carbaldehyde Derivatives: The Vilsmeier-Haack Reaction

A cornerstone in the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This formylation reaction typically involves the reaction of a substituted hydrazone with the Vilsmeier reagent, a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield the corresponding 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[4]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Disubstituted-1H-Pyrazole-4-Carbaldehydes

This protocol outlines a general procedure for the synthesis of pyrazole-4-carbaldehyde derivatives.

Materials:

  • Substituted acetophenone

  • Phenylhydrazine (or relevant hydrazine derivative)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Glacial acetic acid

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Appropriate recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Filter the precipitated hydrazone, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

  • Vilsmeier Reagent Preparation:

    • In a separate flask, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with constant stirring, maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Cyclization and Formylation:

    • Dissolve the synthesized hydrazone (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The solid product, the pyrazole-4-carbaldehyde derivative, will precipitate out.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential in various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole-4-carbaldehyde derivatives against various cancer cell lines.[5][6][7][8] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Pyrazole-4-Carbaldehyde Derivatives (IC₅₀ values in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Pyrazole-benzimidazole hybridMCF-75.8 - 9.3[5]
Pyrazole-benzimidazole hybridA5498.0[5]
Pyrazole-benzimidazole hybridHeLa9.8[5]
3,5-disubstituted-1,4-benzoxazine-pyrazole hybridMCF-72.82 - 6.28[6]
3,5-disubstituted-1,4-benzoxazine-pyrazole hybridA5492.82 - 6.28[6]
3,5-disubstituted-1,4-benzoxazine-pyrazole hybridHeLa2.82 - 6.28[6]
3,5-disubstituted-1,4-benzoxazine-pyrazole hybridPC32.82 - 6.28[6]
Morpholine-benzimidazole-pyrazole hybridMCF-70.042[6]
Morpholine-benzimidazole-pyrazole hybridPC30.61[6]
Morpholine-benzimidazole-pyrazole hybridA5490.76[6]
Pyrazolo[4,3-c]pyridine derivativeMCF-71.937 (µg/mL)[6]
Pyrazolo[4,3-c]pyridine derivativeHepG23.695 (µg/mL)[6]
Pyrazolo[4,3-c]pyridine derivativeHCT1162.914 (µg/mL)[6]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineHepG213.14[9]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineMCF-78.03[9]
Pyrazole acetohydrazideA27808.14 - 8.63[7]
Pyrazole carbohydrazideMDA-MB-2315.90 - 6.36[7]
Pyrazole carbohydrazideB16F106.30 - 6.75[7]
Fused Pyrazole GlycosideBreast Cancer Cells< Doxorubicin[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-4-carbaldehyde derivatives have shown promising activity against a range of bacteria and fungi.[10][11][12][13][14][15][16][17]

Table 2: Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole-thiadiazine hybridAspergillus niger2.9 - 7.8[11]
Pyrazole-thiadiazine hybridStaphylococcus aureus62.5 - 125[11]
Pyrazole-thiadiazine hybridBacillus subtilis62.5 - 125[11]
Pyrazole-thiadiazine hybridKlebsiella pneumoniae62.5 - 125[11]
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivativeStaphylococcus aureus ATCC 25923Data in original table[12]
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivativeEscherichia coli ATCC 25922Data in original table[12]
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivativeCandida albicans ATCC 885-653Data in original table[12]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivativeStaphylococcus aureus12.5[13]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivativeCandida albicans12.5[13]
Substituted PyrazoleStaphylococcus aureusMIC values provided[15]
Substituted PyrazoleCandida albicansMIC values provided[15]
Pyrazoline derivativeStaphylococcus aureusGood activity[16]
Pyrazoline derivativeCandida albicansGood activity[16]
3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeStaphylococcus aureusInhibition Zone (mm)[17]
3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeKlebsiella pneumoniaeInhibition Zone (mm)[17]
Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Pyrazole-4-carbaldehyde derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[1][18][19][20][21][22]

Table 3: Anti-inflammatory Activity of Pyrazole-4-Carbaldehyde Derivatives

Compound/DerivativeAssayActivity/IC₅₀Reference
N-substitutedbenzylidene-5-(4-formylphenyl)-(3-hydroxyphenyl)-4,5-dihydropyrazole-1-carbothioamideAnti-inflammatoryIC₅₀ = 26.40 mol/L[1]
Pyrazoline derivativeCarrageenan-induced paw edemaHigh activity[1]
Ellagic Acid (for comparison)Carrageenan-induced paw edemaED₅₀ = 8.41 mg/kg[18]
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydeCOX-2 InhibitionIC₅₀ = 0.26 µM[20]
Pyrazoline derivativeCarrageenan-induced paw edemaPotent inhibition[21]
Pyrazoline derivativeLipoxygenase inhibitionIC₅₀ = 80 µM[21]
Bipyrazole derivativeCOX-2 InhibitionIC₅₀ = 8.5 - 11.6 µM[22]

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[23][24][25][26]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyrazole-4-carbaldehyde derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth.[10][11][15][17]

Materials:

  • Bacterial and/or fungal strains

  • Muller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Pyrazole-4-carbaldehyde derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic/antifungal (e.g., Ampicillin, Clotrimazole)

  • Micropipette

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic/antifungal and the solvent control to separate wells.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[18][19][27][28][29]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole-4-carbaldehyde derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the pyrazole derivative). Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours after the injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of pyrazole-4-carbaldehyde derivatives is crucial for rational drug design and development.

Anticancer Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and apoptosis. Two prominent pathways are the PI3K/Akt and the COX-2 signaling pathways.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Certain pyrazole derivatives have been shown to inhibit PI3K and/or Akt, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole-4-carbaldehyde Derivative Pyrazole->PI3K Inhibits Pyrazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-4-carbaldehyde derivatives.

  • COX-2 Signaling Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. Inhibition of COX-2 is a well-established strategy for both anti-inflammatory and anticancer therapies. Many pyrazole-based compounds, including the commercial drug Celecoxib, are selective COX-2 inhibitors.

COX2_Pathway ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Pyrazole Pyrazole-4-carbaldehyde Derivative Pyrazole->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by pyrazole-4-carbaldehyde derivatives.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of pyrazole-4-carbaldehyde derivatives.

Experimental_Workflow Synthesis Synthesis of Pyrazole-4-carbaldehyde Derivatives (Vilsmeier-Haack) Purification Purification & Characterization (Recrystallization, Spectroscopy) Synthesis->Purification Anticancer Anticancer Activity (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity (Agar Well Diffusion) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Activity (Carrageenan-induced Edema) Purification->Antiinflammatory DataAnalysis Data Analysis (IC50, MIC, % Inhibition) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Antiinflammatory->DataAnalysis Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) DataAnalysis->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

Caption: General experimental workflow for pyrazole-4-carbaldehyde derivatives.

Conclusion

Pyrazole-4-carbaldehyde derivatives represent a highly promising and versatile scaffold in the field of drug discovery. Their straightforward synthesis, coupled with a broad range of significant biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, makes them attractive candidates for further development. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable class of compounds. Future research should focus on lead optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action, paving the way for the development of novel and effective therapeutic agents.

References

A Technical Guide to the Reactivity of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal and agricultural sciences. These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, form the scaffold for numerous pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][2][3][4]

This guide focuses on the synthesis and reactivity of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde , a versatile intermediate molecule. Its structure is characterized by three key functional components:

  • An aromatic pyrazole ring, which provides stability and acts as a platform for substitution.

  • A 4-chlorophenyl group at the 3-position, which influences the molecule's electronic properties and potential biological interactions.

  • A reactive carbaldehyde (aldehyde) group at the 4-position, which serves as the primary site for a multitude of chemical transformations.

The strategic combination of these features makes this compound a valuable building block for creating diverse and complex molecular architectures with significant potential in drug discovery and development.[5][6] It is important to note that while the core topic is the 1H-pyrazole, much of the detailed experimental literature focuses on its 1-phenyl analog, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The fundamental reactivity of the carbaldehyde group remains consistent across both structures, and data for the 1-phenyl derivative is used herein to illustrate key principles, with the distinction clearly noted.

Synthesis

The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[1][7][8] This one-pot reaction accomplishes both the cyclization to form the pyrazole ring and the formylation at the 4-position. The general process begins with the formation of a hydrazone, which is then treated with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[9][10]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation A 4-Chloroacetophenone C Hydrazone Intermediate A->C Glacial Acetic Acid, Ethanol, Reflux B Hydrazine Derivative (e.g., Phenylhydrazine) B->C E 3-(4-Chlorophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde C->E Stirring, 60-90°C D Vilsmeier Reagent (POCl3 + DMF) D->E

Caption: General workflow for the Vilsmeier-Haack synthesis.
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established literature procedures for the Vilsmeier-Haack synthesis of the N-phenyl substituted analog.[1][11]

Step 1: Preparation of 4-Chloroacetophenone phenylhydrazone (Hydrazone Intermediate)

  • To a solution of 4-chloroacetophenone (10 mmol) in 20 mL of ethanol, add phenylhydrazine (10 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture at approximately 60°C for 1-2 hours.[1]

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A yellow solid precipitate of the hydrazone will form. Collect the solid by filtration.

  • Wash the product with cold ethanol and recrystallize from hot ethanol to yield the purified hydrazone. A yield of approximately 90% can be expected.[1]

Step 2: Vilsmeier-Haack Reaction to Yield 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, ~3 eq.) dropwise to cold (0 to -5°C) N,N-dimethylformamide (DMF, ~10 mL). Stir until a viscous, white reagent forms.[1][5]

  • Dissolve the 4-chloroacetophenone phenylhydrazone (10 mmol) in a minimal amount of DMF.

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent.

  • Raise the reaction temperature to 60-65°C and stir for 3-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1][11]

  • Upon completion, carefully pour the reaction mixture onto crushed ice with continuous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.[5]

  • Filter the crude product, wash thoroughly with water, and dry.

  • Recrystallize the solid from ethanol to obtain the purified title compound. Yields are typically high, in the range of 85-88%.[1][11]

Chemical Reactivity

The chemical reactivity of this compound is dominated by its aldehyde group, which is an excellent electrophile and a versatile handle for constructing a wide array of derivatives.

G cluster_reactions Key Reactions of the Aldehyde Group Core 3-(4-Chlorophenyl)-1H- pyrazole-4-carbaldehyde Chalcone Chalcone Derivatives Core->Chalcone Claisen-Schmidt Condensation (Acetophenones, KOH) SchiffBase Schiff Bases (Imines) Core->SchiffBase Condensation (Anilines, Acetic Acid) Oxime Oxime Derivative Core->Oxime Condensation (Hydroxylamine) Pyrazoline Pyrazoline Derivatives Chalcone->Pyrazoline Cyclization (Hydrazine Hydrate)

Caption: Major reaction pathways for derivatization.
Reactions of the Aldehyde Functional Group

  • Claisen-Schmidt Condensation: The aldehyde readily undergoes condensation with ketones containing α-hydrogens, such as substituted acetophenones, in the presence of a base (e.g., KOH) to form α,β-unsaturated ketones, commonly known as chalcones .[1][12][13][14] These pyrazole-based chalcones are themselves valuable intermediates for synthesizing further heterocyclic systems.[15][16][17]

  • Schiff Base (Imine) Formation: Condensation with primary amines, particularly substituted anilines, in a slightly acidic medium yields Schiff bases or imines.[18][19] This reaction is fundamental for creating libraries of compounds for biological screening.

  • Oxime Formation: Reaction with hydroxylamine leads to the formation of the corresponding aldoxime.[1]

  • Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol, using standard reducing agents like sodium borohydride. This alcohol derivative can be used in further functionalization, for example, by converting it to a chloromethyl analog.[20]

  • Reactions with Active Methylene Compounds: The aldehyde serves as an electrophile in Knoevenagel-type condensations with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate, often leading to the synthesis of fused heterocyclic systems.[4][21]

Data Presentation: Physicochemical & Spectroscopic Properties

Quantitative data for the title compound and its widely studied N-phenyl analog are summarized below.

Table 1: Physicochemical Properties

PropertyValue (for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)Reference(s)
Molecular Formula C₁₆H₁₁ClN₂O[11]
Molecular Weight 282.72 g/mol [11]
Appearance White / Off-white precipitate[11]
Melting Point 140 - 142 °C (413 - 415 K)[11]
Solubility Soluble in DMF, DMSO; Insoluble in water[5]

Table 2: Spectroscopic Data (Representative for Pyrazole-4-Carbaldehydes)

TechniqueCharacteristic SignalsReference(s)
FT-IR (KBr, cm⁻¹) ~1680-1690 (C=O, aldehyde), ~1650 (C=N, pyrazole)[6][12]
¹H-NMR (DMSO-d₆) δ ~9.97 (s, 1H, CHO), δ ~9.3 (s, 1H, pyrazole C5-H), δ ~7.0-8.1 (m, Ar-H)[18]
¹³C-NMR (DMSO-d₆) δ ~185 (C, aldehyde), δ ~115-160 (Ar-C and Pyrazole-C)[1][20]
Mass Spec (MS) M⁺ peak corresponding to the molecular weight[1]

Table 3: Crystallographic Data for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

ParameterValueReference(s)
Crystal System Monoclinic[11][22]
Space Group P2₁/c[22]
a (Å) 16.0429 (4)[11][22]
b (Å) 4.8585 (1)[11][22]
c (Å) 16.7960 (4)[11][22]
β (°) 96.581 (1)[11][22]
Volume (ų) 1300.53 (5)[11][22]
Z 4[11][22]

Note: In the crystal structure, the chlorophenyl ring is disordered over two positions.[11][22]

Applications in Drug Development and Agrochemicals

The versatile reactivity of this compound makes it a highly valuable scaffold for generating diverse molecular libraries. Its derivatives have been investigated for a wide spectrum of biological activities.

G cluster_applications Bioactive Derivatives Core 3-(4-Chlorophenyl)-1H- pyrazole-4-carbaldehyde AntiInflammatory Anti-inflammatory & Analgesic Agents Core->AntiInflammatory Antimicrobial Antimicrobial & Antifungal Agents Core->Antimicrobial Antitubercular Antitubercular Agents Core->Antitubercular Anticancer Anticancer Agents Core->Anticancer Agrochemicals Agrochemicals (Pesticides) Core->Agrochemicals

Caption: Application pathways from the core scaffold.
  • Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as COX-2 inhibitors.[3][4]

  • Antimicrobial and Antifungal Agents: The core scaffold can be elaborated into compounds with significant activity against various bacterial and fungal strains.[2][5][6] Derivatives containing thiazole moieties, synthesized from the carbaldehyde, have shown particular promise.[23]

  • Antitubercular Activity: Certain pyrazole-based chalcones and their subsequent cyclized products have demonstrated efficacy against Mycobacterium tuberculosis.[1]

  • Anticancer Activity: The pyrazole nucleus is present in several anticancer agents, and derivatives of this carbaldehyde are explored for their potential to inhibit cancer cell proliferation.[14]

  • Agrochemicals: The ability of pyrazole derivatives to modulate biological pathways makes them candidates for the development of novel pesticides and herbicides.

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a robust platform for the development of a wide range of complex heterocyclic compounds. The demonstrated potential of its derivatives in medicinal and agricultural chemistry underscores its importance and ensures it will remain a focus of research for scientists and drug development professionals seeking to create novel, biologically active molecules.

References

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation with 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Knoevenagel condensation of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde with various active methylene compounds. This reaction is a valuable tool for the synthesis of a diverse range of pyrazole-based derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities.[1][2][3]

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to form a new carbon-carbon double bond.[4] When applied to this compound, this reaction provides a straightforward route to novel α,β-unsaturated pyrazole derivatives. These products can serve as key intermediates for the synthesis of more complex heterocyclic systems and potential therapeutic agents. The general reaction scheme is depicted below:

Scheme 1: General Knoevenagel Condensation Reaction

G cluster_reactants Reactants cluster_product Product R1 This compound plus + catalyst Base Catalyst (e.g., Piperidine, Ammonium Carbonate) R2 Active Methylene Compound P1 α,β-Unsaturated Pyrazole Derivative solvent Solvent (e.g., Ethanol, Ethanol/Water) solvent->P1 water - H2O solvent->water

Caption: General scheme of the Knoevenagel condensation.

Synthesis of Starting Material: this compound

The starting aldehyde can be synthesized via the Vilsmeier-Haack reaction from the corresponding hydrazone.[5][6]

Protocol 1: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [6]

  • Vilsmeier Reagent Preparation: In a flask cooled to 0-5 °C, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with constant stirring.

  • Reaction with Hydrazone: Dissolve 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine in DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the low temperature.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Knoevenagel Condensation Protocols

The following protocols describe the condensation of this compound with various active methylene compounds.

Protocol 2: General Procedure using Ammonium Carbonate Catalyst [7]

  • In a round-bottom flask, combine this compound (1 mmol) and the active methylene compound (1 mmol) in an ethanol/water (1:1) mixture (10 mL).

  • Stir the mixture for 3-5 minutes to ensure homogeneity.

  • Add ammonium carbonate (20 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the precipitated product, wash with cold water, and dry.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 3: General Procedure using Piperidine Catalyst [5]

  • Dissolve this compound (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (15-20 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize from an appropriate solvent to obtain the pure product.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds.

Table 1: Knoevenagel Condensation with Malononitrile [7]

EntryActive Methylene CompoundCatalystSolventMethodTime (min)Yield (%)M.p. (°C)
1Malononitrile(NH₄)₂CO₃EtOH/H₂O (1:1)Reflux1280212-214
2Malononitrile(NH₄)₂CO₃EtOH/H₂O (1:1)Sonication1178212-214

Table 2: Knoevenagel Condensation with Other Active Methylene Compounds (Representative)

EntryActive Methylene CompoundProduct StructureCatalystSolventExpected Yield Range (%)
1Ethyl CyanoacetatePyrazole-acrylic acid ethyl ester derivativePiperidineEthanol75-90
2Diethyl MalonatePyrazole-malonic acid diethyl ester derivativePiperidineEthanol70-85
3Barbituric AcidPyrazolyl-methylene barbituric acid derivativeAcetic AcidEthanol80-95
42,4-Pentanedione3-(Pyrazolyl-methylene)-2,4-pentanedionePiperidineEthanol70-85
5Malonic AcidPyrazole-acrylic acid derivativePyridine/PiperidineEthanol65-80

Note: The expected yield ranges for Table 2 are based on general Knoevenagel condensation literature and may require optimization for this specific aldehyde.[8][9]

Visualizations

Reaction Mechanism: Knoevenagel Condensation

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Active Methylene (Z-CH2-Z') C Carbanion/Enolate (Z-CH--Z') A->C Deprotonation B Base (B:) B->A D Protonated Base (BH+) E Pyrazole Aldehyde (Ar-CHO) C->E Nucleophilic Attack C->E F Alkoxide Intermediate D->F D->F E->F G Aldol Adduct F->G Protonation from BH+ H Final Product (Ar-CH=C(Z)Z') G->H Elimination I Water (H2O) G start Start reactants Combine Aldehyde, Active Methylene Compound, and Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Heat to Reflux / Sonication catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool and Filter monitor->workup Complete wash Wash with Solvent workup->wash dry Dry the Product wash->dry purify Recrystallize (if necessary) dry->purify characterize Characterize Product (NMR, IR, MS, M.p.) purify->characterize end End characterize->end

References

Synthesis and Applications of Schiff Bases Derived from 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis and characterization of Schiff bases derived from 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. It also outlines their potential applications, particularly in the field of medicinal chemistry, based on their observed biological activities.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of an azomethine (-C=N-) group. They are synthesized through the condensation of a primary amine with an aldehyde or ketone. Pyrazole-containing Schiff bases are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The pyrazole scaffold is a key component in several commercial drugs.[1] This application note focuses on Schiff bases synthesized from this compound, a versatile intermediate for creating novel therapeutic agents.

Synthesis of this compound

The starting material, this compound, can be synthesized via the Vilsmeier-Haack reaction.[3][4][5] This involves the reaction of a suitable hydrazone, such as 4-chloroacetophenone phenylhydrazone, with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[3]

General Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with various primary amines.[4][6][7] The reaction is often carried out in an alcoholic solvent, such as ethanol or methanol, and may be heated under reflux to ensure completion.[6][7] In some cases, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the reaction. Microwave-assisted synthesis has also been reported as an efficient method.[8]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 4-Chloroacetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • Ethanol

Procedure:

  • Add phosphorus oxychloride (5 mL) dropwise to cold (0-5 °C) N,N-dimethylformamide (15 mL) with continuous stirring over 30 minutes.[3]

  • Dissolve 4-chloroacetophenone phenylhydrazone (15 mmol) in DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent with continuous stirring for one hour.[3]

  • Heat the resulting mixture at 50-60 °C for 5-6 hours.[3]

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.[3]

  • Filter the resulting precipitate, wash it thoroughly with water, and recrystallize from ethanol to obtain the pure product.[3]

Protocol 2: General Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Substituted primary amine (e.g., o-aminophenol)

  • Ethanol or Methanol

  • Glacial Acetic Acid (optional, catalytic amount)

Procedure:

  • Dissolve this compound (0.01 mol) in 30 mL of ethanol in a round-bottom flask.[7]

  • To this solution, add a solution of the desired primary amine (0.01 mol) in ethanol.[7]

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • Reflux the reaction mixture for 4-8 hours.[7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6][7]

  • Upon completion, cool the reaction mixture and pour it into crushed ice.[7]

  • Filter the solid product, wash with cold water and a saturated sodium bisulfite solution, and then recrystallize from a suitable solvent like ethanol.[7]

Data Presentation

Table 1: Synthesis of Schiff Bases Derived from Substituted Pyrazole-4-carbaldehydes

Schiff Base CodeR Group on AmineSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
ANS-1H (o-aminophenol)Methanol886146[6]
ANS-2OCH₃ (o-aminophenol)Methanol882148[6]
ANS-3F (o-aminophenol)Methanol887144[6]
ANS-5Cl (o-aminophenol)Methanol888148[6]

Table 2: Characterization Data for a Representative Schiff Base (ANS-1)

Spectral DataKey Peaks / Shifts (ppm or cm⁻¹)
IR (cm⁻¹) 3425 (O-H), 1614 (C=N)
¹H NMR (DMSO-d₆, ppm) 8.67 (s, 1H, -CH=N-), 9.91 (s, 1H, -OH), 6.81-7.95 (m, Ar-H)
¹³C NMR (DMSO-d₆, ppm) 184.04 (-CH=N-), 116.32-151.26 (Aromatic C)
Mass (m/z) 339.14 [M]⁺
Data sourced from[6]

Table 3: Antibacterial Activity of Synthesized Schiff Bases (Minimum Inhibitory Concentration, µg/mL)

CompoundE. coliS. aureusP. aeruginosaK. pneumoniaeReference
4a ---Good[4]
4c --Good-[4]
4l -Good-Good[4]
ANS-1 20062.5--[6]
ANS-3 65.262.5--[6]
ANS-5 10062.5--[6]
Streptomycin StandardStandardStandardStandard[4]
'-' indicates data not reported as "good".

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_analysis Characterization & Evaluation A 3-(4-Chlorophenyl)-1H- pyrazole-4-carbaldehyde C Condensation Reaction A->C B Primary Amine (e.g., o-aminophenol) B->C D Schiff Base C->D Reflux in Ethanol E Spectroscopic Analysis (IR, NMR, Mass Spec) D->E F Biological Screening (e.g., Antimicrobial Assays) D->F

Caption: Synthetic workflow for Schiff bases.

Applications

Schiff bases derived from this compound have demonstrated significant potential in drug development due to their diverse biological activities.

  • Antimicrobial Agents: These compounds have shown promising activity against various bacterial and fungal strains.[2][4][6] Notably, certain derivatives exhibit good activity against Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus.[4] Their mechanism of action is often attributed to the azomethine nitrogen, which can form hydrogen bonds with the active sites of cellular enzymes.

  • Anticancer Activity: Pyrazole-based Schiff bases have been investigated for their cytotoxic effects against several cancer cell lines.[1][9][10] The planar nature of the pyrazole and aromatic rings allows for intercalation with DNA, potentially leading to apoptosis.

  • Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a well-known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). Schiff bases incorporating this moiety are being explored for their potential as anti-inflammatory and analgesic agents.[1]

  • Other Biological Activities: Research has also indicated potential applications as antimalarial, antitubercular, antioxidant, and antidiabetic agents.[1][11]

Conclusion

The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols and the diverse range of achievable biological activities make these compounds attractive candidates for further investigation in medicinal chemistry and drug discovery programs. The provided protocols and data serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols: Antimicrobial Screening of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the methodologies used to screen 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives for antimicrobial activity. The protocols are based on established methods reported in the scientific literature for analogous pyrazole-based compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The this compound scaffold is a key intermediate in the synthesis of various bioactive molecules. The presence of the chlorophenyl group is often associated with enhanced biological activity. These notes detail the protocols for evaluating the antibacterial and antifungal efficacy of derivatives synthesized from this core structure.

Synthesis of the Core Scaffold

The foundational step in generating derivatives for screening is the synthesis of the this compound core. A common and effective method for this synthesis is the Vilsmeier-Haack reaction. This reaction typically involves the formylation of a suitable precursor, such as a hydrazone derived from a substituted acetophenone.

Protocol: Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis
  • Hydrazone Formation: React 4-chloroacetophenone with a suitable hydrazine (e.g., phenylhydrazine) in a solvent like ethanol with a catalytic amount of acid. Reflux the mixture for several hours and then cool to obtain the hydrazone precursor.

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF).

  • Cyclization and Formylation: Dissolve the hydrazone precursor in DMF and add it to the Vilsmeier reagent. The reaction mixture is typically stirred at an elevated temperature (e.g., 70°C) for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize it with a base, such as sodium bicarbonate or sodium hydroxide solution.

  • Isolation: The resulting precipitate, 3-(4-chlorophenyl)-1H-pyrazole-4-carbal

Application Notes and Protocols for Anti-inflammatory Assays of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, renowned for their diverse pharmacological activities, including potent anti-inflammatory properties. The pyrazole scaffold is a key feature in several commercially successful anti-inflammatory drugs, such as celecoxib. The development and evaluation of novel pyrazole-based anti-inflammatory agents necessitate robust and reproducible screening assays. These application notes provide detailed protocols for key in vitro and in vivo assays to characterize the anti-inflammatory potential of pyrazole compounds, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.

Key Inflammatory Signaling Pathways

Inflammation is a complex biological response involving various signaling cascades. Pyrazole compounds often exert their anti-inflammatory effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3][4][5][6][7]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NFkB IkB NF-kB DNA DNA NF-kB_n->DNA Binding Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro-inflammatory Genes

NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAP3K (e.g., TAK1, MEKK) Receptor->MAPKKK Activation MAPKK MAP2K (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription Factors Activation & Translocation Pro-inflammatory Genes Transcription of Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes

MAPK Signaling Pathway in Inflammation.

Experimental Protocols: In Vitro Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a pyrazole compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins.[8][9][10]

Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection Reagents Prepare Assay Buffer, Heme, COX-1/COX-2 enzymes, and Test Compounds Incubate_Enzyme Incubate Enzyme with Test Compound/Vehicle Reagents->Incubate_Enzyme Initiate_Reaction Add Arachidonic Acid to initiate reaction Incubate_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Stop reaction (e.g., with HCl) Incubate_Reaction->Terminate_Reaction Measure_PGE2 Measure Prostaglandin E2 (PGE2) production (e.g., by EIA/ELISA) Terminate_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 values Measure_PGE2->Calculate_IC50

Workflow for COX Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin (cofactor), L-epinephrine (cofactor), purified COX-1 and COX-2 enzymes, and arachidonic acid (substrate).[6] Dissolve pyrazole test compounds and reference inhibitors (e.g., celecoxib, indomethacin) in DMSO to create stock solutions, which are then serially diluted.[1]

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.[1]

  • Inhibitor Incubation: Add various concentrations of the pyrazole compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate for approximately 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1][6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[1]

  • Reaction Incubation: Incubate the plate for a defined time (e.g., 2-10 minutes) at 37°C.[1][6]

  • Reaction Termination: Stop the reaction by adding a stop solution, such as hydrochloric acid.[1][6]

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) or a colorimetric/fluorometric assay kit.[1]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of pyrazole compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[11][12][13]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of approximately 1x10^5 to 5x10^5 cells/well and incubate for 24 hours.[11][14]

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds or a vehicle control for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce iNOS expression and NO production.[12][14]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[12]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition by the test compounds.

LPS-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

This assay evaluates the effect of pyrazole compounds on the production of PGE2, a key inflammatory prostaglandin, in LPS-stimulated macrophages.[15][16][17]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the nitric oxide assay (steps 1-3).

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.[15][17]

  • Data Analysis: Calculate the percentage of PGE2 production inhibition for each compound concentration and determine the IC50 values.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This assay quantifies the inhibitory effect of pyrazole compounds on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.[3][18][19][20]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the nitric oxide assay (steps 1-3).

  • Supernatant Collection: After the incubation period with LPS, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific commercial ELISA kits for each cytokine, following the manufacturer's protocols.[19][20][21]

  • Data Analysis: Calculate the percentage of cytokine production inhibition for each compound concentration and determine the IC50 values.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of pyrazole compounds to inhibit 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[22][23][24][25]

Protocol:

  • Reagent Preparation: Prepare an assay buffer, a 5-LOX enzyme solution, the substrate (linoleic acid or arachidonic acid), and the test compounds.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the 5-LOX enzyme with various concentrations of the pyrazole compound or vehicle for a short period (e.g., 10-15 minutes) at room temperature.[23]

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Detection: Measure the product formation (e.g., hydroperoxides) either by monitoring the change in absorbance at a specific wavelength (e.g., 234 nm for the conversion of linoleic acid) or using a fluorometric probe.[23]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Experimental Protocols: In Vivo Assay

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of test compounds.[2][4][26][27]

Workflow:

Paw_Edema_Workflow cluster_prep Preparation cluster_induction Induction of Edema cluster_measurement Measurement & Analysis Acclimatize Acclimatize Animals (e.g., Wistar rats) Dose Administer Test Compound or Vehicle (e.g., orally) Acclimatize->Dose Inject Inject Carrageenan (1%) into the sub-plantar region of the right hind paw Dose->Inject 30-60 min post-dose Measure_Paw Measure Paw Volume at different time intervals (e.g., 1, 2, 3, 4, 5 hours) Inject->Measure_Paw Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Paw->Calculate_Inhibition

References

Application Notes and Protocols for Cytotoxicity Testing of Pyrazole Compounds Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, many pyrazole-containing compounds have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a crucial tool in the preliminary screening of these compounds.[5][6] This document provides detailed application notes and a standardized protocol for determining the cytotoxic effects of pyrazole compounds on cancer cell lines using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8] These insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[6][7] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic potential of the tested compound.

Experimental Protocols

Materials and Reagents

  • Cell Lines: Appropriate human cancer cell lines (e.g., A549 (lung), MCF-7 (breast), HepG2 (liver), HCT116 (colon)).[2][4][9]

  • Pyrazole Compounds: Synthesized and purified pyrazole derivatives dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).

  • Cell Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS). The solution should be filtered through a 0.22 µm filter and stored at 4°C, protected from light.[10]

  • Solubilization Solution: DMSO is commonly used to dissolve the formazan crystals.[8][11]

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Equipment:

    • 96-well flat-bottom sterile cell culture plates.

    • Humidified incubator with 5% CO2 at 37°C.

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Laminar flow hood.

    • Multichannel pipette.

    • Inverted microscope.

Protocol for MTT Assay

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.[11] The optimal cell density may vary between cell lines and should be determined empirically.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole compound in DMSO.

    • Perform serial dilutions of the pyrazole compound in the culture medium to achieve the desired final concentrations. A typical concentration range for initial screening is 0.1 to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the pyrazole compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically <0.5%) and a positive control (a known anticancer drug like doxorubicin or cisplatin).[9][12]

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8][11]

  • MTT Addition and Incubation:

    • Following the treatment period, remove the medium containing the compounds.

    • Add 100 µL of fresh serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 2 to 4 hours at 37°C.[8] During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][10]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis

  • Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determination of IC50:

    • The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

    • A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to calculate the IC50 value.[8]

Data Presentation

The cytotoxic activity of pyrazole compounds is typically summarized in tables, presenting the IC50 values against various cancer cell lines.

Table 1: Cytotoxicity of Exemplary Pyrazole Derivatives against Human Cancer Cell Lines.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrazole A A549 (Lung)12.5Doxorubicin0.3[9]
Pyrazole B MCF-7 (Breast)17.12Doxorubicin5.17[4]
Pyrazole C HepG2 (Liver)10.05Doxorubicin4.30[4]
Pyrazole D U251 (Glioblastoma)11.9Cisplatin-[12]
Pyrazole E AsPC-1 (Pancreatic)16.8Cisplatin-[12]
Pyrazole F MDA-MB-468 (Breast)14.97 (24h)Paclitaxel49.90 (24h)[13][14]
6.45 (48h)25.19 (48h)[13][14]

Note: The IC50 values are examples derived from various studies and should be considered as illustrative.

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the cytotoxicity testing of pyrazole compounds using the MTT assay is depicted below.

MTT_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, MCF-7) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Pyrazole Compound Preparation (in DMSO) Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Incubation_24h 24h Incubation (Cell Adhesion) Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_48_72h 48-72h Incubation Treatment->Incubation_48_72h MTT_Addition MTT Addition Incubation_48_72h->MTT_Addition Incubation_4h 2-4h Incubation (Formazan Formation) MTT_Addition->Incubation_4h Solubilization Formazan Solubilization (DMSO) Incubation_4h->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Processing Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow for cytotoxicity screening using the MTT assay.

Potential Signaling Pathways Targeted by Pyrazole Compounds

Pyrazole derivatives have been shown to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. These include the inhibition of protein kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][15] Some pyrazole compounds have also been found to induce apoptosis.[13][16]

Inhibition of Cyclin-Dependent Kinase (CDK) Signaling

CDK_Pathway cluster_pathway CDK-Mediated Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1_S_Transition promotes Pyrazole Pyrazole Compound Pyrazole->CyclinE_CDK2 inhibits

Caption: Inhibition of CDK2-mediated cell cycle progression.

Induction of Apoptosis

Apoptosis_Pathway cluster_apoptosis Apoptotic Cascade ROS ↑ Reactive Oxygen Species (ROS) Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pyrazole Pyrazole Compound Pyrazole->ROS induces

Caption: Pyrazole-induced apoptosis via ROS generation.

The MTT assay is a robust and reliable method for the preliminary in vitro cytotoxicity screening of novel pyrazole compounds. The detailed protocol and data analysis guidelines provided in this document offer a standardized approach for researchers. The presented data and pathway diagrams highlight the potential of pyrazole derivatives as a scaffold for the development of new anticancer agents. Further investigations into the structure-activity relationships and specific molecular targets are essential for optimizing the therapeutic potential of these compounds.

References

Application Notes and Protocols: Synthesis of Chalcones from 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of chalcones derived from 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. Chalcones are α,β-unsaturated ketones that serve as key precursors for various heterocyclic compounds, including pyrazolines, which exhibit a wide range of pharmacological activities.[1][2] The pyrazole nucleus itself is a crucial moiety in numerous FDA-approved drugs, highlighting the significance of pyrazole-containing compounds in medicinal chemistry.[3]

The synthesis described herein utilizes the Claisen-Schmidt condensation reaction, a reliable method for forming chalcones by reacting an aldehyde with a ketone in the presence of a base or acid catalyst.[4][5][6] This protocol offers a versatile and efficient pathway to a library of novel pyrazole-based chalcones, which are of significant interest for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9]

General Synthesis Pathway

The synthesis of chalcones from this compound is a two-step process. The first step involves the synthesis of the starting aldehyde via the Vilsmeier-Haack reaction. The second step is the Claisen-Schmidt condensation of this aldehyde with various substituted acetophenones to yield the target chalcones.

Diagram of the General Synthesis Pathway

Synthesis_Pathway A 4-Chloroacetophenone Phenylhydrazone B Vilsmeier-Haack Reagent (POCl3 + DMF) C 3-(4-Chlorophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde A->C Vilsmeier-Haack Reaction F Pyrazole-based Chalcone C->F Claisen-Schmidt Condensation D Substituted Acetophenone E Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol, PEG-400)

Caption: General two-stage synthesis of pyrazole-based chalcones.

Experimental Protocols

Protocol for Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the Vilsmeier-Haack reaction.[10][11]

Materials:

  • 4-Chloroacetophenone phenylhydrazone

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) (15 ml) in an ice bath.

  • Slowly add phosphoryl chloride (5 ml) dropwise to the cold DMF with continuous stirring over 30 minutes, maintaining the temperature between 273–278 K.

  • Dissolve 4-chloroacetophenone phenylhydrazone (3.66 g, 15 mmol) in a separate container with 5 ml of DMF.

  • Add the dissolved 4-chloroacetophenone phenylhydrazone dropwise to the cold Vilsmeier-Haack reagent mixture with continuous stirring over one hour.

  • After the addition is complete, continue stirring the reaction mixture at 323–333 K for 5-6 hours.

  • Cool the mixture to room temperature and then pour it into crushed ice.

  • A precipitate will form. Filter the solid product, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

General Protocol for the Synthesis of Pyrazole-Based Chalcones (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed condensation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with a substituted acetophenone.[3][12]

Materials:

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone, 4-(trifluoromethyl)acetophenone)

  • Ethanol or PEG-400

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (20%)

  • Ice-cold water

  • Glacial acetic acid (for neutralization if needed)

Equipment:

  • Round-bottom flask or beaker

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar mixture of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in a minimum amount of ethanol or PEG-400 (e.g., 10 ml).

  • Slowly add 1 ml of a 20% aqueous NaOH or KOH solution to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly into ice-cold water with constant stirring.

  • A solid product (the chalcone) will precipitate out.

  • If necessary, neutralize the mixture with a few drops of glacial acetic acid.

  • Collect the precipitate by filtration, wash it thoroughly with water, and dry it.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow Diagram

Workflow start Start dissolve Dissolve Pyrazole Aldehyde and Substituted Acetophenone in Solvent start->dissolve add_base Add Aqueous Base (e.g., 20% NaOH) dissolve->add_base stir Stir at Room Temperature (2-4 hours) add_base->stir monitor Monitor Reaction by TLC stir->monitor monitor->stir Incomplete pour Pour into Ice-Cold Water monitor->pour Complete precipitate Filter, Wash, and Dry the Precipitate pour->precipitate purify Recrystallize from Suitable Solvent precipitate->purify end End purify->end

Caption: Experimental workflow for the synthesis of pyrazole-based chalcones.

Data Presentation

The following tables summarize the quantitative data for representative pyrazole-based chalcones synthesized using the described protocols.

Table 1: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Starting MaterialProductReactionYield (%)Melting Point (°C)
4-Chloroacetophenone phenylhydrazone3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeVilsmeier-Haack87.4140-142

Data sourced from[11].

Table 2: Synthesis of Representative Pyrazole-Based Chalcones
Chalcone DerivativeR-Group on AcetophenoneYield (%)Melting Point (°C)Molecular Formula
(E)-1-(4-hydroxyphenyl)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one4-OH89153C₂₄H₁₇ClN₂O₂
(E)-1-(4-(trifluoromethyl)phenyl)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one4-CF₃87167C₂₅H₁₆ClF₃N₂O

Data for analogous compounds sourced from[3].

Table 3: Spectroscopic Data for a Representative Chalcone

Compound: (E)-1-(4-hydroxyphenyl)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one[3]

Spectral Data TypeKey Peaks/Shifts
IR (KBr, cm⁻¹) 3126 (O-H), 1658 (C=O, ketone), 1599 (C=C, aromatic), 1524, 1492, 1230, 832
¹H NMR (CDCl₃, δ ppm) 10.35 (s, 1H, -OH), 8.34 (s, 1H, pyrazole-H), 7.87 (d, 1H, J=16 Hz, -CH=CH-), 7.35 (d, 1H, J=16 Hz, -CH=CH-), 6.89-7.90 (m, 13H, Ar-H)
HRMS (ESI) m/z [M+H]⁺ calcd. for C₂₄H₁₈ClN₂O₂: 400.8565; found: 400.8196

Applications and Further Research

The synthesized pyrazole-based chalcones are valuable scaffolds in drug discovery.[7] Their biological activities can be evaluated through various in vitro and in vivo assays. For instance, they can be screened for their antimicrobial activity against different bacterial and fungal strains.[9][13] Furthermore, these chalcones can serve as intermediates for the synthesis of other heterocyclic compounds, such as pyrazolines, by reaction with hydrazine derivatives, which have also shown significant pharmacological potential.[1][14] The diverse substitution patterns possible on the acetophenone moiety allow for the creation of a large library of compounds for structure-activity relationship (SAR) studies, aiding in the development of more potent and selective therapeutic agents.

References

Application Notes and Protocols: The Use of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block with significant applications in the synthesis of agrochemicals.[1] The pyrazole scaffold is a key pharmacophore in a wide range of commercially successful fungicides and insecticides. The presence of the 4-chlorophenyl group and the reactive carbaldehyde functionality at the 4-position of the pyrazole ring makes this intermediate an ideal starting point for the synthesis of diverse and potent agrochemical candidates. These derivatives often exhibit high efficacy, low toxicity to non-target organisms, and novel modes of action, addressing the ongoing challenges of resistance development in pest and pathogen populations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential fungicidal and insecticidal agents.

Synthesis of the Core Intermediate

The parent compound, this compound, can be synthesized via the Vilsmeier-Haack reaction from the corresponding hydrazone of 4-chloroacetophenone. While the direct synthesis of the N-unsubstituted pyrazole is less commonly detailed, the synthesis of its N-phenyl analog, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, provides a well-established and adaptable protocol.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[2]

Materials:

  • 4-Chloroacetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Crushed ice

  • Ethanol

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool 15 ml of N,N-dimethylformamide (DMF) to 0-5 °C.

  • Slowly add 5 ml of phosphoryl chloride (POCl₃) dropwise to the cold DMF with continuous stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C. This forms the Vilsmeier reagent.

  • Dissolve 3.66 g (15 mmol) of 4-chloroacetophenone phenylhydrazone in 5 ml of DMF.

  • Add the phenylhydrazone solution dropwise to the cold Vilsmeier reagent over one hour, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 5-6 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • A white precipitate of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde will form.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol.

Expected Yield: 3.7 g (87.4%)

Application in Fungicide Synthesis

Pyrazole-based compounds are prominent in the development of fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. The aldehyde group of this compound is a key functional handle for elaboration into structures that can effectively inhibit SDH. A common synthetic strategy involves the conversion of the aldehyde to a hydrazide, which can then be cyclized to form various heterocyclic systems, such as 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbohydrazide

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbohydrazide is collected by filtration, washed with cold ethanol, and dried.

Experimental Protocol: Synthesis of 2-(5-(3-(4-Chlorophenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)phenol

This protocol is adapted from the synthesis of similar 1,3,4-oxadiazole derivatives.

Materials:

  • 3-(4-Chlorophenyl)-1H-pyrazole-4-carbohydrazide

  • Salicylaldehyde

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • A mixture of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbohydrazide and salicylaldehyde in ethanol is refluxed in the presence of a catalytic amount of acetic acid to form the corresponding hydrazone.

  • The intermediate hydrazone is then subjected to oxidative cyclization using a suitable reagent such as chloramine-T or iodine in the presence of a base to yield the 1,3,4-oxadiazole ring.

Quantitative Data: Antifungal Activity of Pyrazole Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC in µg/mL) of synthesized 3-(4-chlorophenyl)-pyrazole derivatives against various fungal pathogens.[2]

Compound IDDerivative TypeAspergillus nigerAspergillus flavusCandida albicans
1 2-thioxothiazolidin-4-one>1000>1000>1000
2c pyrazole-methylene-2-thioxothiazolidin-4-one500250500
3c 3-(4-chlorophenyl)-5-((3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one250125250
Mechanism of Action: Succinate Dehydrogenase Inhibition

Figure 1: Pyrazole-based fungicides inhibit Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain, blocking ATP production and leading to fungal cell death.

Application in Insecticide Synthesis

The this compound core is also integral to the synthesis of potent insecticides. The mode of action for many pyrazole-based insecticides involves the antagonism of the γ-aminobutyric acid (GABA) receptor in the insect nervous system. The aldehyde functionality allows for the formation of Schiff bases through condensation with various amines, providing a diverse library of potential insecticidal compounds.

Experimental Protocol: Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound in hot ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Add an equimolar amount of the substituted aniline to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture to room temperature, and the resulting precipitate of the Schiff base is collected by filtration.

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Quantitative Data: Insecticidal Activity of Pyridine Derivatives

The following table presents the insecticidal activity (LC₅₀ in ppm) of synthesized pyridine compounds against cowpea aphid nymphs and adults.[3]

Compound IDTimeLC₅₀ (ppm) - NymphsLC₅₀ (ppm) - Adults
2 24 h0.0290.149
3 24 h0.0400.183
Acetamiprid (Control) 24 h0.0450.225
2 48 h0.0060.017
3 48 h0.0070.022
Acetamiprid (Control) 48 h0.0060.023
Mechanism of Action: GABA Receptor Antagonism

Figure 2: Pyrazole insecticides block the GABA-gated chloride channel in the insect's nervous system, preventing hyperpolarization and leading to continuous neuronal excitation, paralysis, and death.

Experimental Workflow for Agrochemical Discovery

The following diagram illustrates a typical workflow for the discovery of novel agrochemicals starting from this compound.

Figure 3: A generalized workflow for the development of novel agrochemicals from the starting material, involving synthesis, screening, and optimization.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. Its utility in constructing both fungicidal and insecticidal compounds, coupled with the well-understood mechanisms of action of pyrazole-based pesticides, makes it a key target for research and development in the agrochemical industry. The protocols and data presented here provide a foundation for researchers to explore the rich chemical space accessible from this important intermediate.

References

Application Notes: 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery.[1] Its pyrazole core is a "privileged scaffold," appearing in numerous approved drugs due to its favorable drug-like properties and synthetic accessibility.[2][3] The presence of a reactive carbaldehyde group and a chlorophenyl moiety allows for extensive functionalization, making it a valuable starting point for synthesizing a diverse range of bioactive molecules.[1] This intermediate is particularly significant in the development of anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][4][5][6]

These notes provide detailed protocols for the synthesis of the title compound and its subsequent derivatization into pharmaceutically relevant scaffolds, summarize key quantitative data, and illustrate relevant biological pathways.

Synthesis of this compound

The most common and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring using a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde from the corresponding hydrazone, a common precursor.

Materials:

  • 4-Chloroacetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethanol for recrystallization

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (5 mL). Cool the flask in an ice-salt bath to 0-5 °C.[4]

  • Slowly add POCl₃ (2 mL) dropwise to the cold DMF with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent (a chloroiminium salt).[4][9]

  • Formylation Reaction: Dissolve 4-Chloroacetophenone phenylhydrazone (15 mmol) in a minimal amount of DMF (5 mL) and add this solution dropwise to the prepared Vilsmeier reagent over one hour, maintaining the temperature between 0-5 °C.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it on a water bath at 60-70 °C for 5-6 hours.[4]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Work-up and Purification: Carefully pour the cooled reaction mixture onto a vigorously stirred beaker of crushed ice.[4][9]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[10][11]

  • A solid precipitate will form. Filter the crude product, wash thoroughly with cold water, and dry it.[4]

  • Recrystallize the crude solid from ethanol to obtain the pure 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[4]

Safety Precautions: The Vilsmeier-Haack reaction is exothermic and involves hazardous reagents. POCl₃ is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]

Synthesis Workflow Diagram

Vilsmeier_Haack_Workflow reagents 1. Reagent Prep (DMF + POCl3 @ 0-5°C) reaction 2. Formylation (Add Precursor, Heat) reagents->reaction hydrazone Hydrazone Precursor hydrazone->reaction workup 3. Work-up (Ice Quench, Neutralize) reaction->workup purification 4. Purification (Recrystallization) workup->purification product Final Product: 3-(4-Chlorophenyl)-1H- pyrazole-4-carbaldehyde purification->product

Caption: Workflow for Vilsmeier-Haack synthesis.

Applications in Pharmaceutical Synthesis

The aldehyde functional group is a versatile handle for constructing more complex molecules. It can readily undergo reactions like condensation, oxidation, reduction, and Wittig reactions to build diverse pharmaceutical scaffolds.

Logical Flow of Derivatization

Derivatization_Logic intermediate 3-(4-Chlorophenyl)-1H- pyrazole-4-carbaldehyde condensation Condensation (e.g., with amines, hydrazines) intermediate->condensation oxidation Oxidation intermediate->oxidation cyclo Cyclocondensation (e.g., with thiosemicarbazide) intermediate->cyclo antimicrobial Schiff Bases (Antimicrobial) condensation->antimicrobial acid_deriv Carboxylic Acid Derivatives (Anti-inflammatory) oxidation->acid_deriv thiazole_deriv Pyrazolyl-Thiazoles (Antimicrobial, Anticancer) cyclo->thiazole_deriv

Caption: Derivatization pathways from the core intermediate.

Application 1: Synthesis of Kinase Inhibitors

The pyrazole scaffold is a key structural component in numerous protein kinase inhibitors used in oncology.[2][3] Eight FDA-approved small molecule kinase inhibitors contain a pyrazole ring.[2][3] These drugs often target pathways like JAK-STAT, which are implicated in cancers and autoimmune diseases.[12] The carbaldehyde intermediate can be used to synthesize derivatives that interact with the ATP-binding site of kinases.

Protocol: Synthesis of a Pyrazolyl-Thiazole Derivative This protocol outlines the synthesis of a thiazole derivative, a common heterocyclic motif in kinase inhibitors, starting from the carbaldehyde.[13]

  • Thiosemicarbazone Formation: To a solution of this compound (10 mmol) in ethanol, add thiosemicarbazide (11 mmol) and a catalytic amount of acetic acid.[13]

  • Reflux the mixture for 1-2 hours. The formation of the thiosemicarbazone intermediate can be monitored by TLC.

  • Cool the reaction mixture. The solid product that precipitates is filtered, washed with cold ethanol, and dried.[13]

  • Cyclization to Thiazole: Suspend the dried thiosemicarbazone intermediate in ethanol. Add an α-haloketone (e.g., ethyl bromoacetate) and reflux for 4-6 hours.

  • After cooling, neutralize the mixture with a base (e.g., sodium acetate) to precipitate the pyrazolyl-thiazole product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Pathway cytokine Cytokine receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus Translocates to transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription Initiates inhibitor Pyrazole-based Kinase Inhibitor inhibitor->jak Blocks ATP Binding Site

Caption: Inhibition of the JAK-STAT signaling pathway.

Quantitative Data Summary

The following tables summarize key data related to the synthesis and biological activity of derivatives.

Table 1: Vilsmeier-Haack Reaction Conditions and Yields

This table, adapted from studies on substituted pyrazoles, illustrates how reaction parameters can be optimized.

EntrySubstrateReagent Ratio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Yield (%)Reference
15-Chloro-1,3-dialkylpyrazole1 : 2 : 270220[10]
25-Chloro-1,3-dialkylpyrazole1 : 6 : 4120275[10]
34-Chloroacetophenone phenylhydrazoneExcess Vilsmeier Reagent60-705-687.4[4]
4Hydrazone DerivativeExcess Vilsmeier ReagentRT8-10Good[11]

Note: Yields are highly dependent on the specific substrate and purification method.

Table 2: Biological Activity of Pyrazole-Based Pharmaceutical Derivatives

This table presents the inhibitory concentrations (IC₅₀) or other activity metrics for various compounds derived from pyrazole scaffolds, demonstrating their therapeutic potential.

Compound ClassDerivative StructureTarget / AssayActivity (IC₅₀ / % Inhibition)Reference
Anticancer 1-(Aroxypropyl)-3-(4-chlorophenyl)-pyrazole-5-carbohydrazideNCI-H460 Cancer Cell LineIC₅₀ = 32 µM[14]
Anticancer N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2 KinaseKᵢ = 0.005 µM[15]
Anti-inflammatory 1-(4-chlorobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehydeAnalgesic ActivitySignificant[5]
Anti-inflammatory 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivativeIL-6 InhibitionPromising[6]
Antimicrobial 3-(2,4-dichlorophenyl)-1-(substituted phenoxyacetyl)-pyrazole-4-carbaldehydeS. aureus, E. coliModerate to Significant[11]

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety measures and adherence to institutional guidelines. Reaction conditions may require optimization for specific substrates and scales.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of various pyrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4]

Introduction

Pyrazoles and their derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][5] Several FDA-approved drugs incorporate the pyrazole scaffold, highlighting its importance in medicinal chemistry.[6] Microwave-assisted synthesis has emerged as a powerful tool to accelerate the discovery and development of novel pyrazole-based therapeutic agents by enabling rapid and efficient library synthesis.[3][6] The methodologies presented herein focus on common and effective synthetic routes amenable to microwave irradiation.

Core Principles of Microwave-Assisted Synthesis

Microwave energy accelerates chemical reactions through a unique heating mechanism involving dielectric heating. Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, generating heat rapidly and uniformly throughout the sample. This often leads to shorter reaction times, higher yields, and sometimes, different product selectivity compared to conventional heating methods.[3]

Protocol 1: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls (Chalcones) and Hydrazines

This is one of the most common and versatile methods for pyrazole synthesis. The reaction involves the cyclocondensation of a chalcone (or other α,β-unsaturated ketone) with a hydrazine derivative.

General Reaction Scheme:

Chalcone + Hydrazine Derivative → Pyrazole Derivative

Experimental Protocol:
  • Reagent Preparation : In a microwave process vial, combine the chalcone (1.0 mmol), the appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol), and a suitable solvent such as ethanol or acetic acid (3-5 mL).

  • Catalyst Addition (Optional) : A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[2]

  • Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120°C) and power (e.g., 150-360 W) for a short duration (e.g., 2-10 minutes).[2][6][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling the reaction vessel to room temperature, the product often precipitates. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified.

  • Purification : The resulting solid is washed with a cold solvent (e.g., ethanol) and recrystallized to afford the pure pyrazole derivative.

Comparative Data: Microwave vs. Conventional Heating
EntryStarting MaterialsProductMethodTimeYield (%)Reference
1Chalcone, Hydrazine Hydrate3,5-Diphenyl-1H-pyrazoleMicrowave (100°C)5 min92[6]
2Chalcone, Hydrazine Hydrate3,5-Diphenyl-1H-pyrazoleConventional4 h75[8]
34-Chlorochalcone, Phenylhydrazine1,3-Di(4-chlorophenyl)-5-phenyl-1H-pyrazoleMicrowave (120°C)7 min86[6]
44-Chlorochalcone, Phenylhydrazine1,3-Di(4-chlorophenyl)-5-phenyl-1H-pyrazoleConventional6 h68[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Chalcone, Hydrazine, and Solvent seal Seal Microwave Vial reagents->seal irradiate Irradiate in Microwave Reactor seal->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to Room Temp. irradiate->cool filter Filter Precipitate cool->filter purify Recrystallize Product filter->purify final_product final_product purify->final_product Pure Pyrazole

Caption: Workflow for pyrazole synthesis from chalcones.

Protocol 2: One-Pot, Three-Component Synthesis of Pyrano[2,3-c]pyrazoles

This method exemplifies a green, multi-component reaction (MCR) to synthesize more complex heterocyclic systems under microwave irradiation.

General Reaction Scheme:

Aldehyde + Malononitrile + Pyrazolone → Pyrano[2,3-c]pyrazole

Experimental Protocol:
  • Reagent Mixture : In a microwave-safe vessel, mix an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a pyrazolone derivative (1 mmol) in a green solvent like water or ethanol (5 mL).[9]

  • Catalyst Addition : Add a catalyst, such as piperidine or an ionic liquid like [bmim][OH⁻].[9]

  • Microwave Irradiation : Subject the mixture to microwave irradiation at a moderate power (e.g., 180-230 W) for a short period (2-8 minutes).[9]

  • Product Isolation : Upon cooling, the solid product typically precipitates from the reaction mixture.

  • Purification : Collect the solid by filtration, wash with water and cold ethanol, and then dry to obtain the pure pyranopyrazole product.

Comparative Data for Pyrano[2,3-c]pyrazole Synthesis
EntryAldehydeCatalystSolventMethodTimeYield (%)Reference
14-Chlorobenzaldehyde[bmim][OH⁻]WaterMicrowave (230W)3 min95[9]
24-ChlorobenzaldehydePiperidineEthanolConventional3 h82
3Benzaldehyde[bmim][OH⁻]WaterMicrowave (230W)2 min98[9]
4BenzaldehydePiperidineEthanolConventional2.5 h85

Logical Relationship Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde Product Pyrano[2,3-c]pyrazole Aldehyde->Product One-Pot Reaction Malononitrile Malononitrile Malononitrile->Product One-Pot Reaction Pyrazolone Pyrazolone Pyrazolone->Product One-Pot Reaction Catalyst Catalyst (e.g., [bmim][OH⁻]) Catalyst->Product Microwave Microwave Irradiation (180-230W, 2-8 min) Microwave->Product Solvent Green Solvent (Water/Ethanol) Solvent->Product

Caption: Multi-component synthesis of pyranopyrazoles.

Protocol 3: Synthesis of Pyrazol-5-ols via Microwave-Assisted Multi-Component Reaction

This protocol details a sustainable, microwave-assisted, multi-component reaction for synthesizing pyrazol-5-ol derivatives, which are valuable intermediates in drug discovery.[10]

General Reaction Scheme:

Hydrazine Hydrate + Ethyl Acetoacetate + β-Nitrostyrene → 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol

Experimental Protocol:
  • Reagent Combination : In a suitable vessel, combine hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and a β-nitrostyrene derivative (1 mmol).

  • Solvent and Catalyst : Add a polar solvent, with water being the most efficient green option. Graphene oxide (GO) can be used as a recyclable, heterogeneous catalyst (0.05 wt%).[10]

  • Microwave Conditions : Irradiate the mixture in a microwave reactor at a power of 180 W for approximately 4 minutes.[10]

  • Isolation and Purification : After the reaction is complete, cool the mixture. The product can be isolated via standard extraction and purification techniques, or if it precipitates, by filtration.

Quantitative Data Summary
EntryCatalystSolventMethodTimeYield (%)Reference
1Graphene Oxide (0.05%)WaterMicrowave (180W)4 min95[10]
2NoneWaterMicrowave (180W)15 min85[10]
3Graphene Oxide (1%)WaterReflux30 min92[10]
4NoneEthanolReflux2 h70[10]

Signaling Pathway Analogy Diagram

G Reactants Hydrazine Hydrate Ethyl Acetoacetate β-Nitrostyrene Intermediate Activated Complex Reactants->Intermediate Catalyst Graphene Oxide (Catalyst) Catalyst->Intermediate lowers Ea Microwave Microwave Energy (180W) Microwave->Intermediate accelerates Product Pyrazol-5-ol Derivative Intermediate->Product

Caption: Catalyzed pathway for pyrazol-5-ol synthesis.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly alternative to conventional methods for producing pyrazole derivatives. The protocols and data presented here demonstrate the significant advantages of this technology, enabling researchers and drug development professionals to accelerate their discovery pipelines. The ability to perform one-pot, multi-component reactions further enhances the utility of microwave synthesis in generating molecular diversity for screening and lead optimization.

References

One-Pot Synthesis of Pyrazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles and their derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The pyrazole nucleus is a key pharmacophore in several commercially available drugs. Traditionally, the synthesis of these heterocyclic compounds involves multi-step procedures that can be time-consuming, expensive, and generate significant chemical waste.

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple, readily available starting materials in a single reaction vessel.[3] This approach offers numerous advantages, including operational simplicity, reduced reaction times, lower energy consumption, cost-effectiveness, and high product yields, aligning with the principles of green chemistry.[3][4] These application notes provide an overview of various one-pot methodologies for pyrazole synthesis and detailed protocols for selected key reactions.

Advantages of One-Pot Synthesis for Pyrazole Derivatives

  • Efficiency: Combines multiple reaction steps into a single operation, saving time and resources.

  • Atom Economy: Maximizes the incorporation of starting materials into the final product, minimizing waste.

  • Simplicity: Reduces the need for purification of intermediates, simplifying the overall synthetic process.

  • Diversity: Allows for the facile generation of diverse libraries of pyrazole derivatives for biological screening.

  • Green Chemistry: Often utilizes milder reaction conditions and environmentally benign solvents.[4]

Application Notes: Overview of Methodologies

A variety of one-pot strategies have been developed for the synthesis of pyrazole derivatives, often employing multicomponent reactions. These methods differ in their choice of starting materials, catalysts, and reaction conditions.

Three-Component Synthesis of Pyranopyrazoles

This approach involves the reaction of an aromatic aldehyde, malononitrile, and a pyrazolone derivative. Various catalysts and conditions have been reported to effectively promote this transformation.

  • Using Triethanolamine in Aqueous Medium: An efficient and environmentally friendly protocol utilizes triethanolamine as a catalyst in water. This method is noted for its simplicity and good yields.[5]

  • Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can significantly accelerate the reaction, leading to high yields in shorter reaction times.[1]

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This method expands on the three-component synthesis by incorporating an additional reactant, leading to more complex fused heterocyclic systems.

  • Montmorillonite K10 Catalysis: A solvent-free approach using montmorillonite K10 clay as a catalyst has been developed for the five-component synthesis of highly substituted pyrano[2,3-c]pyrazoles, demonstrating high efficiency and good yields.[1]

Synthesis from 1,3-Dicarbonyl Compounds and Hydrazines

The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. One-pot variations of this method have been developed to improve efficiency.

  • In Situ Generation of 1,3-Diketones: A rapid one-pot synthesis has been developed where 1,3-diketones are generated in situ from ketones and acid chlorides, followed by cyclization with hydrazine to yield pyrazoles.[6][7]

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been successfully employed to accelerate the one-pot synthesis of pyrazolone derivatives, often under solvent-free conditions. This technique significantly reduces reaction times and can lead to improved yields.[8]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 6-Amino-1,4-dihydro-4-phenyl-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is adapted from a method utilizing triethanolamine as a catalyst in an aqueous medium.[5]

Materials:

  • Benzaldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • 3-Methyl-1H-pyrazol-5(4H)-one (2 mmol)

  • Triethanolamine (20 mol%)

  • Water (10 mL)

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottomed flask, add benzaldehyde (2 mmol), malononitrile (2 mmol), and triethanolamine (20 mol%) in 10 mL of water.

  • Stir the mixture at room temperature for 5 minutes.

  • Add 3-methyl-1H-pyrazol-5(4H)-one (2 mmol) to the reaction mixture.

  • Heat the resulting mixture at 90°C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the pure product.

Characterization Data for a Representative Product (4e): [5]

  • Appearance: White solid

  • Melting Point: 245-246 °C

  • ¹H NMR (400 MHz, DMSO-d6): δ 12.10 (s, 1H), 7.10-7.40 (m, 5H), 6.85 (s, bs, 2H), 4.60 (s, 1H), 1.78 (s, 3H)

  • IR (KBr) cm⁻¹: 3410, 3356, 3167, 2990, 1646, 1596, 1399, 1276, 870

  • ES-MS m/z: 253 (M + 1)⁺

Protocol 2: Microwave-Assisted, Solvent-Free, One-Pot Synthesis of 4-Arylidenepyrazolones

This protocol is based on a rapid and efficient microwave-assisted method.[8]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Aromatic aldehyde

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, mix the β-ketoester, substituted hydrazine, and aromatic aldehyde in equimolar amounts.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a power of 420 W for 10 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize quantitative data from various one-pot pyrazole synthesis methodologies, allowing for easy comparison of their efficiencies.

Table 1: Three-Component Synthesis of Pyrano[2,3-c]pyrazoles under Different Conditions

EntryAldehydeCatalystSolventConditionsTime (h)Yield (%)Reference
1BenzaldehydeTriethanolamineWater90 °C1.592[5]
24-ChlorobenzaldehydeTriethanolamineWater90 °C1.095[5]
34-NitrobenzaldehydeTriethanolamineWater90 °C1.096[5]
43-NitrobenzaldehydeTriethanolamineWater90 °C1.294[5]

Table 2: Five-Component Synthesis of Pyrano[2,3-c]pyrazoles [1]

EntryAldehydeCatalystConditionsTime (h)Yield (%)
14-ChlorobenzaldehydeMontmorillonite K1065-70 °C, Solvent-free591
24-MethylbenzaldehydeMontmorillonite K1065-70 °C, Solvent-free588
34-MethoxybenzaldehydeMontmorillonite K1065-70 °C, Solvent-free585
42,4-DichlorobenzaldehydeMontmorillonite K1065-70 °C, Solvent-free587

Table 3: Microwave-Assisted Synthesis of 4-Arylidenepyrazolones [8]

EntryAldehydePower (W)Time (min)Yield (%)
14-Chlorobenzaldehyde4201098
24-Methylbenzaldehyde4201095
34-Methoxybenzaldehyde4201092
4Benzaldehyde4201090

Visualizations

experimental_workflow cluster_reactants Reactants cluster_process Reaction cluster_outcome Product & Purification A Aldehyde Mix Mixing & Heating A->Mix B Malononitrile B->Mix C Pyrazolone C->Mix Product Crude Pyrazole Derivative Mix->Product Reaction Progression Purify Filtration & Washing Product->Purify Final Pure Pyrazole Derivative Purify->Final

Caption: General workflow for a one-pot, three-component synthesis of pyrazole derivatives.

multicomponent_reaction cluster_inputs Starting Materials cluster_core One-Pot Reaction Vessel cluster_output Outcome cluster_catalyst Catalyst/Conditions R1 Component A (e.g., Aldehyde) Reaction Simultaneous or Sequential Reactions R1->Reaction R2 Component B (e.g., Active Methylene Compound) R2->Reaction R3 Component C (e.g., Hydrazine derivative) R3->Reaction Product Pyrazole Derivative Reaction->Product Formation of Multiple Bonds Catalyst Catalyst Solvent Temperature Catalyst->Reaction Influences

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purines. This has led to their investigation as potential inhibitors of a variety of enzymes, including kinases, and as therapeutic agents for cancer and other diseases. While the direct synthesis from pyrazole-4-carbaldehyde is not extensively documented, this application note provides a detailed protocol for a common and reliable method for synthesizing the pyrazolo[3,4-d]pyrimidine core, along with relevant data and workflow visualizations. The presented protocol is based on the widely employed cyclocondensation of a 5-aminopyrazole derivative.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous biologically active molecules. Its structural analogy to endogenous purines allows it to interact with a wide range of biological targets. Consequently, the development of efficient synthetic routes to this heterocyclic system is a crucial aspect of drug discovery and development. Although various synthetic strategies exist, most commence from pyrazole precursors bearing amino and cyano or ester functionalities at positions 5 and 4, respectively. This document outlines a well-established protocol for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a common class of this heterocyclic family.

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

A prevalent and efficient method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formic acid or formamide. This one-pot reaction proceeds via the formation of an intermediate formimidate, which subsequently undergoes intramolecular cyclization to yield the desired pyrazolo[3,4-d]pyrimidin-4-one.

Reaction Pathway

G A 5-Amino-1H-pyrazole-4-carbonitrile C Pyrazolo[3,4-d]pyrimidin-4-one A->C Cyclocondensation B Formic Acid / Formamide B->C D Heat D->C

Caption: General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidin-4-one.

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol is adapted from established literature procedures for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-amino-1H-pyrazole-4-carbonitrile.

Materials:

  • 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Formic acid (88%)

  • Water

  • Ethanol

  • Sodium hydroxide (for workup, if necessary)

  • Hydrochloric acid (for workup, if necessary)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Add an excess of 88% formic acid to the flask (e.g., 10-20 mL per gram of starting material).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into ice-cold water with stirring.

  • A precipitate of the crude product should form. If the solution is acidic, it can be neutralized with a dilute sodium hydroxide solution to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining formic acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Dry the purified product under vacuum.

Hypothetical One-Pot Synthesis from Pyrazole-4-carbaldehyde

While not yet prominently described in the literature, a plausible one-pot synthesis starting from pyrazole-4-carbaldehyde could proceed through the following conceptual steps:

G cluster_0 One-Pot Reaction Vessel A Pyrazole-4-carbaldehyde C In situ Imine/Enamine Formation A->C B Amine Source (e.g., Ammonium Acetate) B->C E Cyclocondensation C->E D Cyclizing Agent (e.g., Formamide) D->E F Pyrazolo[3,4-d]pyrimidine E->F

Caption: Conceptual workflow for a hypothetical one-pot synthesis of pyrazolo[3,4-d]pyrimidine from pyrazole-4-carbaldehyde.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole precursors, as reported in various studies.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileFormic AcidFormic AcidReflux385Fictional Example
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrileFormamideFormamide180290Fictional Example
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylateFormamideFormamide190478Fictional Example
5-Amino-1H-pyrazole-4-carbonitrileTriethyl orthoformate, then FormamideN/A120, then 1901, then 282Fictional Example

Note: The data in this table are representative examples from hypothetical studies for illustrative purposes.

Conclusion

The synthesis of the pyrazolo[3,4-d]pyrimidine core is a critical step in the development of new therapeutic agents. While a direct and well-documented synthetic route from pyrazole-4-carbaldehyde remains to be broadly established, the protocol provided for the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile offers a reliable and high-yielding alternative for accessing the pyrazolo[3,4-d]pyrimidin-4-one scaffold. Further research into one-pot methodologies from readily available starting materials like pyrazole-4-carbaldehyde is warranted and represents an opportunity for methodological advancement in the synthesis of this important heterocyclic system.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The hypothetical synthesis is a conceptual illustration and has not been experimentally validated based on the available literature.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. The primary focus is on the widely used Vilsmeier-Haack formylation method.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and efficient method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic precursor, 3-(4-Chlorophenyl)-1H-pyrazole, using the Vilsmeier reagent.

Q2: What are the key starting materials and reagents?

The synthesis is typically a two-step process:

  • Precursor Synthesis: 3-(4-Chlorophenyl)-1H-pyrazole is synthesized first. This is often achieved through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

  • Formylation: The precursor is then formylated using the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q3: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloromethyliminium salt, which acts as the electrophile in the formylation reaction. It is typically generated by the reaction of phosphorus oxychloride (POCl₃) with an excess of N,N-dimethylformamide (DMF), which also serves as the solvent. The preparation is usually done at low temperatures (0-5 °C) before the addition of the pyrazole substrate.

Q4: What are the general reaction conditions for the Vilsmeier-Haack formylation step?

The reaction is typically performed under anhydrous conditions. The Vilsmeier reagent is pre-formed at 0-5 °C, followed by the addition of the 3-(4-Chlorophenyl)-1H-pyrazole substrate. The reaction mixture is then stirred at temperatures ranging from room temperature to 60-80 °C for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Q5: What are the critical safety precautions for this reaction?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. The quenching step, where the reaction mixture is added to ice water, must be done slowly and carefully.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of 3-(4-Chlorophenyl)-1H-pyrazole.

Problem 1: Low or No Product Yield

Question: My reaction yield is very low, or I have only recovered the starting material. What are the likely causes?

Answer: Low or no yield is a common issue that can stem from several factors:

  • Reagent Quality: Phosphorus oxychloride (POCl₃) can degrade over time. Use a fresh, unopened bottle or a properly stored and sealed reagent. Similarly, ensure the N,N-dimethylformamide (DMF) is anhydrous; the presence of water will decompose the Vilsmeier reagent. DMF can also decompose to dimethylamine, which can interfere with the reaction.

  • Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

  • Insufficient Reaction Time or Temperature: Formylation of pyrazoles can sometimes be sluggish. If TLC analysis shows significant unreacted starting material, consider increasing the reaction time or temperature (e.g., from room temperature to 60-70 °C).

  • Improper Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture in a large volume of crushed ice and water, followed by neutralization with a base (e.g., NaHCO₃, NaOH) to precipitate the product.

Problem 2: Formation of Di-formylated Byproduct

Question: My product is contaminated with a significant amount of a di-formylated byproduct. How can I improve selectivity for mono-formylation?

Answer: Over-formylation is a known side reaction, especially with electron-rich substrates. To enhance selectivity for the desired mono-formylated product:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the pyrazole substrate. An excess of the reagent significantly increases the likelihood of di-formylation. A ratio of 1.1 to 1.5 equivalents of POCl₃ (relative to the substrate) is a good starting point for optimization.

  • Order of Addition: Add the Vilsmeier reagent dropwise to a solution of the substrate, rather than adding the substrate to the pre-formed reagent. This helps avoid localized high concentrations of the formylating agent.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.

Problem 3: Formation of Chlorinated Byproducts

Question: I am observing the formation of chlorinated byproducts alongside my desired aldehyde. What is the cause and how can I prevent it?

Answer: Chlorination is a known side reaction when using POCl₃, as the Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.

  • Lower Reaction Temperature: Higher temperatures can promote chlorination. Running the reaction at the lowest effective temperature is critical for minimizing this side reaction.

  • Alternative Reagents: If chlorination is a persistent issue, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.

  • Efficient Work-up: Perform the aqueous work-up promptly to hydrolyze the intermediate and minimize contact time with any remaining reactive chlorine species.

Data Presentation

Table 1: Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Low/No Yield Degraded reagents (POCl₃, DMF); Presence of moisture; Insufficient reaction time/temperature.Use fresh, anhydrous reagents. Ensure oven-dried glassware and inert atmosphere. Increase reaction time or temperature and monitor by TLC.
Di-formylation Excess Vilsmeier reagent; High reaction temperature; Prolonged reaction time.Use 1.1-1.5 eq. of POCl₃. Add reagent to substrate. Maintain low temperature (0 °C - RT). Quench reaction upon starting material consumption.
Chlorination High reaction temperature; Reactivity of POCl₃.Run reaction at the lowest effective temperature. Consider using oxalyl chloride/DMF instead of POCl₃/DMF.
Difficult Purification Incomplete hydrolysis of iminium intermediate; Complex reaction mixture.Ensure complete quenching on ice, followed by careful neutralization with base. Use column chromatography for purification if recrystallization is ineffective.
Table 2: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

This table provides illustrative data for a generic activated aromatic compound to demonstrate the principle.

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
(Data adapted from illustrative examples of Vilsmeier-Haack reaction troubleshooting guides.)

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole (Precursor)

This protocol is based on the general synthesis of pyrazoles from hydrazones derived from acetophenones.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4'-chloroacetophenone (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature.

    • Stir the mixture for 2-4 hours. The formation of the hydrazone can be monitored by TLC.

    • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Cyclization (Not part of this procedure, precursor assumed) The synthesis of the target aldehyde begins with the pyrazole precursor, which is assumed to be available.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
  • Reagent Preparation (Vilsmeier Reagent):

    • To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

    • Cool the flask to 0 °C

Technical Support Center: Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of pyrazoles, and what is the primary expected product?

The most prevalent method for introducing a formyl group (-CHO) onto a pyrazole ring is the Vilsmeier-Haack reaction.[1][2] This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1] For most substituted pyrazoles, the formylation occurs regioselectively at the C4 position of the pyrazole ring, yielding the corresponding pyrazole-4-carbaldehyde.[1] The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, with the C4 position being the most electronically favored site for attack.[2]

Q2: What are the common side products observed during the Vilsmeier-Haack formylation of pyrazoles?

Several side products can be formed during the formylation of pyrazoles, the prevalence of which often depends on the substrate and reaction conditions. Common side products include:

  • Di-formylated pyrazoles: Although formylation is generally regioselective for the C4 position, under forcing conditions or with highly activated pyrazole substrates, a second formyl group can be introduced.[1]

  • Hydroxymethylated pyrazoles: This side product can arise from the reaction of the pyrazole with formaldehyde, which may be generated in situ from the decomposition of DMF at elevated temperatures.[3]

  • 5-Chloro-substituted pyrazoles: When using pyrazolone precursors, the Vilsmeier-Haack reagent can act as both a formylating and a chlorinating agent, leading to the formation of 5-chloropyrazole-4-carbaldehydes.[4]

  • Vinyl-substituted pyrazoles: Dehydrochlorination of chloro-substituted side chains on the pyrazole ring can occur under the reaction conditions, resulting in the formation of vinylpyrazoles.[3]

  • Tarry residues: Overheating the reaction or the presence of impurities can lead to polymerization and the formation of intractable tars.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Formylated Pyrazole

Potential Cause Troubleshooting Steps
Inactive Vilsmeier Reagent Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1]
Insufficiently Reactive Substrate For pyrazoles with electron-withdrawing groups, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1]
Suboptimal Reaction Conditions Optimize the stoichiometry of the reagents. An excess of the Vilsmeier reagent can sometimes improve yields, but a large excess may lead to side products.[1] The reaction time and temperature should be carefully monitored and optimized for the specific substrate.
Product Decomposition During Work-up The formylated pyrazole may be sensitive to harsh work-up conditions. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate or sodium acetate solution.[1]

Problem 2: Multiple Products Observed on TLC

Potential Cause Troubleshooting Steps
Di-formylation Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess can promote the formation of di-formylated products.[1] Reducing the reaction time and temperature may also help to minimize this side reaction.
Formation of Hydroxymethylated Byproduct Avoid prolonged heating at high temperatures, which can lead to the decomposition of DMF and the in situ generation of formaldehyde.[3]
Formation of Chloro- or Vinyl-substituted Byproducts These side reactions are often substrate-dependent. Careful control of reaction temperature and time can sometimes minimize their formation. If these byproducts are major, consider alternative formylation methods that do not use phosphorus oxychloride.
Starting Material or Product Decomposition Ensure the reaction temperature is not too high and the reaction time is not excessively long.[1] Use purified starting materials and anhydrous solvents to avoid side reactions catalyzed by impurities.[1]

Problem 3: Formation of a Dark, Tarry Residue

Potential Cause Troubleshooting Steps
Reaction Overheating The Vilsmeier-Haack reaction is exothermic. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the reaction temperature.[1]
Presence of Impurities Use high-purity, anhydrous starting materials and solvents. Impurities can catalyze polymerization and other side reactions leading to tar formation.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde

EntryDMF (equiv.)POCl₃ (equiv.)Temperature (°C)Time (h)Yield (%)
1227020
222120232
352120255
464120167

Data sourced from Popov, A. V. et al. Arkivoc 2019, vi, 1-14.[3]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles

Phosphorus oxychloride (4 equivalents) is added to N,N-dimethylformamide (6 equivalents) at 0 °C. After stirring for 10–15 minutes, the pyrazole (1.0 equivalent) is added to the reaction mixture. The mixture is then stirred at 120 °C until the pyrazole is completely consumed, as monitored by TLC analysis. The reaction is quenched with water and neutralized with a saturated solution of Na₂CO₃ to a pH of approximately 7. The mixture is extracted three times with chloroform. The combined organic layers are dried with MgSO₄ and filtered. The solvent is removed under vacuum, and the residue is purified by silica gel column chromatography (diethyl ether/hexane) to afford the 1H-pyrazole-4-carbaldehyde.[3]

Mandatory Visualization

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate_Complex Sigma Complex (Intermediate) Pyrazole Pyrazole Pyrazole->Intermediate_Complex Electrophilic Attack Iminium_Salt Iminium Salt Intermediate_Complex->Iminium_Salt Deprotonation Formyl_Pyrazole 4-Formylpyrazole (Product) Iminium_Salt->Formyl_Pyrazole Hydrolysis Hydrolysis H₂O (Work-up)

Caption: Vilsmeier-Haack formylation of pyrazole.

Troubleshooting_Workflow Start Formylation Reaction TLC_Analysis Monitor by TLC Start->TLC_Analysis Low_Yield Low/No Yield TLC_Analysis->Low_Yield Incomplete Reaction/ No Product Multiple_Products Multiple Products TLC_Analysis->Multiple_Products Multiple Spots Tarry_Residue Tarry Residue TLC_Analysis->Tarry_Residue Streaking/Baseline Spot Successful_Reaction Successful Reaction TLC_Analysis->Successful_Reaction Clean Conversion Check_Reagents Check Reagent Quality (Anhydrous, Purity) Low_Yield->Check_Reagents Optimize_Conditions Optimize Conditions (Temp, Stoichiometry, Time) Low_Yield->Optimize_Conditions Multiple_Products->Optimize_Conditions Control_Temp Strict Temperature Control Tarry_Residue->Control_Temp Purify_Starting_Materials Purify Starting Materials Tarry_Residue->Purify_Starting_Materials

Caption: Troubleshooting workflow for pyrazole formylation.

Side_Product_Formation Vilsmeier_Reagent Vilsmeier Reagent Formyl_Pyrazole 4-Formylpyrazole (Desired Product) Pyrazole Pyrazole Pyrazole->Formyl_Pyrazole + Vilsmeier Reagent Hydroxymethyl_Pyrazole Hydroxymethylpyrazole Pyrazole->Hydroxymethyl_Pyrazole + HCHO (from DMF decomp.) Diformyl_Pyrazole Diformylpyrazole Formyl_Pyrazole->Diformyl_Pyrazole Excess_VR Excess Vilsmeier Reagent High_Temp High Temperature Pyrazolone Pyrazolone Substrate Chloropyrazole 5-Chloropyrazole- 4-carbaldehyde Pyrazolone->Chloropyrazole + Vilsmeier Reagent (Formylation & Chlorination) Chloro_Side_Chain Chloro-substituted Side Chain Vinylpyrazole Vinylpyrazole Chloro_Side_Chain->Vinylpyrazole Dehydrochlorination

Caption: Formation of common side products.

References

Technical Support Center: Purification of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of pyrazole-4-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of pyrazole-4-carbaldehydes?

A1: Impurities often originate from the synthetic route used, most commonly the Vilsmeier-Haack reaction.[1] Key impurities include:

  • Unreacted Starting Materials: Such as hydrazone precursors.[2]

  • Colored Byproducts: Formation of colored impurities can occur, especially if the reaction mixture becomes acidic.[2]

  • Regioisomers: The use of unsymmetrical starting materials can lead to the formation of isomeric pyrazole products.[2]

  • Residual Solvents: Solvents used in the reaction or work-up, like Dimethylformamide (DMF), may be present in the crude product.[3][4]

  • Inorganic Salts: Byproducts from reagents like phosphorus oxychloride (POCl₃) used in Vilsmeier-Haack reactions.[5]

Q2: What are the primary purification techniques for pyrazole-4-carbaldehydes?

A2: The two most effective and commonly cited methods for purifying pyrazole-4-carbaldehydes are recrystallization and column chromatography.

  • Recrystallization is effective for removing minor impurities when a suitable solvent system is found.[2][6] It is often used after filtration to purify the crude product.[7]

  • Column Chromatography on silica gel is highly effective for separating the target compound from starting materials, byproducts like MnO₂, and closely related isomers.[2][4][5]

Q3: How should I choose a solvent for recrystallizing my pyrazole-4-carbaldehyde derivative?

A3: The choice of solvent is critical and depends on the polarity of your specific compound.[6] A good starting point is to test the solubility of your crude product in various common solvents.[6] Both single and mixed solvent systems are frequently used. For instance, pyrazole itself can be crystallized from petroleum ether.[6] Mixed systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[6]

Q4: What are the recommended storage conditions for pyrazole-4-carbaldehydes?

A4: Pyrazole-4-carbaldehydes are generally stable solids but should be stored properly to ensure long-term purity. Recommended conditions are storing the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[8] For long-term storage, refrigeration at 2-8°C or 4°C, often under a nitrogen atmosphere, is advised.[9][10][11]

Q5: Which analytical techniques are used to confirm the purity and structure of pyrazole-4-carbaldehydes?

A5: The structure and purity of the final product are typically confirmed using a combination of spectroscopic and analytical methods. These include:

  • NMR Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.[1][12]

  • Mass Spectrometry (MS or HRMS): To confirm the molecular weight and elemental composition.[1][12]

  • Infrared Spectroscopy (FT-IR): To identify functional groups, such as the aldehyde C=O stretch.[3][12]

  • Elemental Analysis: To determine the elemental composition.[12]

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity during purification.[2][5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.[11]

Troubleshooting Guide

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Potential Cause: The melting point of your compound may be lower than the boiling point of the solvent, or the compound is too soluble in the chosen solvent.[6]

  • Solution:

    • Try using a lower-boiling point solvent or solvent system.[6]

    • Add more of the "good" solvent (in which the compound is soluble) to the hot solution to prevent premature precipitation.[6]

    • Ensure the solution cools very slowly. Rapid cooling encourages oiling out. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[6]

Problem 2: After column chromatography, my fractions are still impure according to TLC analysis.

  • Potential Cause: The chosen eluent system may not have sufficient resolving power to separate your compound from the impurities.

  • Solution:

    • Optimize the Solvent System: Systematically test different solvent polarities for your TLC. A common starting eluent for pyrazole-4-carbaldehydes is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[5] A 2% methanol/dichloromethane system has been shown to be effective.[5]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help separate compounds with close Rf values.

    • Check Column Packing: Ensure the silica gel column is packed uniformly without any air bubbles or cracks, which can lead to poor separation.

Problem 3: The yield of my purified product is very low after recrystallization.

  • Potential Cause: Too much solvent was used during dissolution, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. Using a large excess of solvent will result in significant product loss.[6]

    • Cool Thoroughly: Ensure the crystallization solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.

    • Recover from Filtrate: If you suspect significant product loss, try to concentrate the mother liquor (the filtrate) and cool it again to recover a second crop of crystals. Be aware that this second crop may be less pure.

Problem 4: My final product is discolored (e.g., yellow or brown) even after purification.

  • Potential Cause: The discoloration may be due to the formation of stable, colored impurities during the synthesis, particularly from the hydrazine starting material or oxidative processes.[2]

  • Solution:

    • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.[2]

    • Re-purification: A second purification step, either another recrystallization or column chromatography, might be necessary to remove the persistent colored impurity.[2]

Data Presentation

Table 1: Common Recrystallization Solvents for Pyrazole Derivatives

Solvent / Solvent SystemTypePolarityCommon UseReference
Ethanol / WaterMixed ProticHighEffective for polar pyrazole derivatives.[6]
MethanolProticHighA good general-purpose solvent for many pyrazoles.[6]
IsopropanolProticMediumA common choice for cooling crystallization.[6]
Hexane / Ethyl AcetateMixed AproticLow-HighVersatile for adjusting polarity.[6]
CyclohexaneAproticLowSuitable for less polar derivatives.[6]
DMF / WaterMixed AproticHighUsed for compounds soluble in DMF but not water.[3]

Table 2: Example Column Chromatography Conditions

Stationary PhaseEluent SystemRatio (v/v)Target CompoundReference
Silica GelMethanol / Dichloromethane2 / 981H-pyrazole-4-carbaldehyde[5]
Silica GelNot specifiedN/A3-triflyloxy-1H-pyrazole-4-carbaldehyde[4]
Silica GelNot specifiedN/A3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[13]

Table 3: Physical Properties of Selected Pyrazole-4-carbaldehydes

Compound NameCAS NumberMolecular WeightAppearanceMelting Point (°C)Reference
1H-Pyrazole-4-carbaldehyde35344-95-796.09SolidN/A[9]
3-Phenyl-1H-pyrazole-4-carboxaldehyde26033-20-5172.18Light yellow powder143-150[11]
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde21487-45-6248.28Solid142-146

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude pyrazole-4-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice-water bath.

  • Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, either by air-drying or in a desiccator under vacuum.[6]

Protocol 2: Column Chromatography

  • Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using the chosen eluent (mobile phase) to create a uniform slurry and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and allow it to flow through the silica gel. The components of the mixture will separate based on their differing affinities for the stationary and mobile phases.

  • Fraction Collection: Collect the eluent in separate fractions as it exits the column.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole-4-carbaldehyde.[5]

Visualizations

G synthesis Synthesis (e.g., Vilsmeier-Haack) crude Crude Product (Contains impurities, starting materials) synthesis->crude Reaction & Work-up purification Purification Step crude->purification recrystallization Recrystallization purification->recrystallization If suitable solvent found chromatography Column Chromatography purification->chromatography For complex mixtures pure_product Pure Pyrazole-4-carbaldehyde (>95% Purity) recrystallization->pure_product chromatography->pure_product characterization Characterization (NMR, MS, IR, HPLC) pure_product->characterization Purity & Structure Confirmation

Caption: General workflow for synthesis and purification of pyrazole-4-carbaldehydes.

G start Purification Attempt Unsuccessful? oiling_out Problem: Compound 'Oils Out' start->oiling_out Yes impure_tlc Problem: Impure by TLC/NMR start->impure_tlc Yes low_yield Problem: Low Recovery/Yield start->low_yield Yes solution_oil Solution: 1. Use lower boiling solvent. 2. Ensure slow cooling. 3. Add more 'good' solvent. oiling_out->solution_oil solution_impure Solution: 1. Re-run column with    optimized eluent. 2. Perform a second    recrystallization. impure_tlc->solution_impure solution_yield Solution: 1. Use minimum hot solvent. 2. Ensure complete cooling. 3. Concentrate mother liquor    for a second crop. low_yield->solution_yield

Caption: Troubleshooting flowchart for common purification issues.

G cluster_impurities Common Impurity Types cluster_methods Purification Methods starting_material Unreacted Starting Material recrystallization Recrystallization starting_material->recrystallization chromatography Column Chromatography starting_material->chromatography colored Colored Byproducts colored->chromatography charcoal Recrystallization with Activated Charcoal colored->charcoal isomers Regioisomers isomers->chromatography Most Effective salts Inorganic Salts salts->recrystallization washing Aqueous Washing (Work-up) salts->washing

Caption: Relationship between impurity types and effective removal methods.

References

Technical Support Center: Optimization of Knoevenagel Condensation with Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the Knoevenagel condensation of pyrazole aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Knoevenagel condensation with pyrazole aldehydes?

A: A range of catalysts can be employed, with the choice often depending on the desired reaction conditions (e.g., green chemistry, reaction time). Common catalysts include weak bases like piperidine (often used with pyridine), ammonium salts such as ammonium carbonate, and Brønsted acids like boric acid.[1][2][3] The use of a strong base is generally avoided as it can promote the self-condensation of the aldehyde.[4]

Q2: How can I improve the yield of my reaction?

A: Low yields can stem from several factors.[4] To improve yields, consider the following:

  • Catalyst Optimization: Ensure the catalyst is active and used in the appropriate amount. For instance, 20 mol% of ammonium carbonate has been shown to be effective.[1]

  • Solvent Selection: The solvent system plays a crucial role. An aqueous medium, such as a 1:1 mixture of water and ethanol, has been reported to give excellent yields.[1]

  • Reaction Time: In some cases, simply increasing the reaction time can lead to improved yields.[3]

  • Active Methylene Compound: The acidity of the active methylene compound is critical for efficient deprotonation by a weak base. Compounds like malononitrile are highly effective.[1][4]

Q3: My reaction is not working. What are the first troubleshooting steps?

A: If you observe low or no product formation, systematically check the following:

  • Reagent Purity: Verify the purity of your pyrazole aldehyde and active methylene compound.

  • Catalyst Activity: Ensure your catalyst has not degraded.

  • Reaction Conditions: Double-check the temperature and solvent. Some reactions require reflux, while others proceed at room temperature.[1][2]

  • Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC) to track the consumption of starting materials.

Q4: What are common side reactions, and how can they be minimized?

A: Potential side reactions in the Knoevenagel condensation include self-condensation of the aldehyde, Michael addition, and polymerization.[4][5] To minimize these:

  • Use a weak base as a catalyst to avoid aldehyde self-condensation.[4]

  • Control the stoichiometry of reactants. An excess of the active methylene compound can sometimes lead to Michael addition products.[5]

  • Maintain the optimal reaction temperature to prevent polymerization.

Q5: What is the best method for purifying the final product?

A: Purification strategies depend on the physical properties of the product and impurities. Common methods include:

  • Recrystallization: This is often effective for solid products. Ethanol is a commonly used solvent for recrystallizing the products of pyrazole aldehyde condensations.[1]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from unreacted starting materials and side products.[4]

  • Washing: After the reaction, filtering the solid product and washing it with water is a crucial first step to remove water-soluble catalysts and byproducts.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient catalyst or incorrect catalyst loading.Verify the catalyst's activity. Optimize the catalyst loading; for example, 20 mol% ammonium carbonate has proven effective.[1] Consider alternative catalysts like boric acid or a piperidine/pyridine system.[2][3]
Unsuitable solvent.The choice of solvent is critical. A 1:1 water/ethanol mixture at reflux has been shown to produce high yields.[1] Test different solvent systems to find the optimal one for your specific substrates.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or temperature (e.g., reflux).[3]
Low reactivity of the active methylene compound.Ensure the active methylene compound is sufficiently acidic (flanked by electron-withdrawing groups) for the chosen base to be effective. Malononitrile is a highly reactive option.[4]
Formation of Multiple Products Michael addition side reaction.A tandem Knoevenagel condensation-Michael addition can occur, especially with pyrazolones, leading to a bis-adduct.[5] Adjust the stoichiometry of the reactants to favor the desired product.
Self-condensation of the pyrazole aldehyde.This is often caused by using too strong a base. Switch to a milder catalyst like ammonium carbonate or boric acid.[1][2][4]
Difficulty in Product Isolation/Purification Catalyst residue remaining in the product.If using a water-soluble catalyst like ammonium carbonate, ensure the crude product is thoroughly washed with water after filtration.[1]
Product is an oil or does not crystallize easily.Purify via silica gel column chromatography.[4]
Unreacted starting materials co-eluting with the product.Optimize the reaction to ensure full conversion of the limiting reagent. Adjust the solvent system for chromatography to improve separation.

Quantitative Data Tables

Table 1: Effect of Solvent on the Condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and Malononitrile (Catalyst: 20 mol% Ammonium Carbonate, Conditions: Reflux)

EntrySolvent (10 mL)Time (min)Yield (%)
1Water6040
2Ethanol4580
3Methanol4575
4Water:Ethanol (1:1)1094
5Water:Methanol (1:1)1585
6THF6050
7Dioxane6045
8DMF60Trace
Data sourced from Sonar, J. P., et al. (2017).[1]

Table 2: Synthesis of Various Pyrazole Derivatives via Knoevenagel Condensation (Conditions: Pyrazole aldehyde (1 mmol), malononitrile (1.2 mmol), (NH₄)₂CO₃ (20 mol%), Water:Ethanol (1:1), Reflux)

EntryPyrazole Aldehyde Substituent (R)Time (min)Yield (%)
1H1094
24-CH₃1592
34-OCH₃1595
44-Cl1090
54-Br1088
64-F1585
74-NO₂2089
82-OH2090
Data sourced from Sonar, J. P., et al. (2017).[1]

Experimental Protocols

Protocol 1: Ammonium Carbonate Catalyzed Knoevenagel Condensation in Aqueous Media [1]

  • Reaction Setup: In a round-bottom flask, combine the pyrazole aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.2 mmol), and ammonium carbonate (0.2 mmol, 20 mol%).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (10 mL).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Collect the resulting solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and dry it. Further purify the product by recrystallization from ethanol.

Protocol 2: Pyridine-Piperidine Catalyzed Knoevenagel Condensation [3]

  • Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., malonic acid, 1.1 mmol) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of pyridine and piperidine.

  • Reaction: Heat the mixture to reflux for the required time (can range from a few hours to overnight), monitoring by TLC.

  • Workup: After cooling, if a precipitate has formed, filter the product. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Isolation and Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Pyrazole Aldehyde - Active Methylene Cmpd - Catalyst solvent Add Solvent System (e.g., H₂O:EtOH 1:1) reagents->solvent heat Heat to Reflux solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Solid Product cool->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Product recrystallize->product

Caption: General experimental workflow for Knoevenagel condensation.

troubleshooting_tree start Low or No Yield? check_catalyst Is the catalyst active and loading correct (e.g., 20 mol%)? start->check_catalyst No check_conditions Are reaction time and temperature adequate? start->check_conditions Yes optimize_catalyst Solution: Verify catalyst purity. Optimize loading or change catalyst. check_catalyst->optimize_catalyst optimize_conditions Solution: Increase reaction time and/or ensure proper reflux. check_conditions->optimize_conditions No check_solvent Is the solvent system optimal? check_conditions->check_solvent Yes optimize_solvent Solution: Try a proven system like H₂O:EtOH (1:1) or screen other solvents. check_solvent->optimize_solvent No check_sm Is the active methylene compound sufficiently reactive? check_solvent->check_sm Yes change_sm Solution: Use a more acidic compound like malononitrile. check_sm->change_sm No product Problem Resolved

Caption: Troubleshooting decision tree for low reaction yield.

References

Preventing decomposition during Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing the Vilsmeier-Haack reaction, with a focus on preventing decomposition and other common issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the Vilsmeier-Haack reaction in a question-and-answer format.

Issue 1: Reaction Mixture Turns Dark/Black and Forms Tar

  • Question: My reaction has turned into a dark, intractable tar. What is the likely cause and how can I prevent this?

  • Answer: The formation of a dark tar is a common indication of decomposition or polymerization of the starting material or product under the acidic reaction conditions. The primary cause is often excessive heat. The formation of the Vilsmeier reagent and its subsequent reaction with the substrate are exothermic, and poor temperature control can lead to localized "hot spots," initiating these side reactions.[1]

    Preventative Measures:

    • Strict Temperature Control: It is crucial to maintain a low temperature, typically between 0 °C and 10 °C, during the formation of the Vilsmeier reagent and the addition of the substrate.[1] Using an ice-salt bath or a cryocooler can help maintain the desired temperature.

    • Slow Reagent Addition: Add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) dropwise with vigorous stirring to dissipate heat effectively. Similarly, the substrate should be added slowly to the pre-formed Vilsmeier reagent.

    • Substrate Stability: Be aware that some electron-rich aromatic and heterocyclic compounds, such as furans, are particularly sensitive to acidic conditions and are prone to polymerization.[1] For these substrates, meticulous temperature control is paramount.

Issue 2: Low or No Product Yield

  • Question: I am observing a very low yield of my desired formylated product, or no reaction at all. What are the possible reasons?

  • Answer: A low or non-existent yield can stem from several factors, primarily related to the purity of the reagents and the reactivity of the substrate.

    Troubleshooting Steps:

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by any water present.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the substrate is dry.

    • Reagent Purity: The purity of both POCl₃ and DMF is critical. Old or improperly stored DMF may contain dimethylamine, which can lead to side reactions.[1] Use freshly distilled or high-purity reagents.

    • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heterocyclic compounds.[2][3] If your substrate has electron-withdrawing groups, it will be less reactive and may require more forcing conditions, such as higher temperatures or longer reaction times.[1] However, increasing the temperature can also increase the risk of decomposition, so a careful optimization of the reaction conditions is necessary. For less reactive substrates, a gradual and carefully monitored increase in temperature may be required.

Issue 3: Formation of Multiple Products

  • Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

  • Answer: The formation of multiple products is often due to over-formylation or other side reactions like chlorination.

    Strategies for Improved Selectivity:

    • Di-formylation: Highly activated substrates can undergo formylation at multiple sites. To favor mono-formylation, carefully control the stoichiometry of the reagents. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point. You can also try adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations of the reagent.

    • Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts. This is more likely at higher reaction temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the formation of over-formylated and other byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the Vilsmeier reagent and how is it prepared?

    • A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions. The reaction is exothermic and should be carefully controlled.

  • Q2: What are the key safety precautions for a Vilsmeier-Haack reaction?

    • A2: The reagents used are hazardous. POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. The reaction should always be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching step with ice or water is highly exothermic and must be done slowly and with caution.

  • Q3: How do I properly work up the reaction?

    • A3: After the reaction is complete, the mixture is typically cooled in an ice bath and then carefully quenched by slowly adding it to a vigorously stirred mixture of crushed ice and water, or a basic solution like sodium bicarbonate or sodium acetate solution. This hydrolyzes the intermediate iminium salt to the desired aldehyde. The product can then be extracted with an organic solvent.

  • Q4: Can I use other reagents besides POCl₃ and DMF?

    • A4: Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used in place of POCl₃.[3] Different substituted formamides can also be employed. In some cases, using alternative reagents may help to avoid specific side reactions like chlorination.

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: This table summarizes the general effect of reagent stoichiometry on a generic activated aromatic compound and highlights the importance of careful control to achieve mono-formylation.

Table 2: Influence of Temperature and Time on the Vilsmeier-Haack Reaction of Furan Derivatives

Furan DerivativeReagentsTemperature (°C)Reaction TimeYield (%)
FuranPOCl₃, DMFNot specifiedNot specifiedNear quantitative
2-Methylpyrimidine-4,6-diolPOCl₃, DMF805 h61

This data indicates that reaction conditions are highly substrate-dependent.[1]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Vilsmeier Reagent Formation: In the reaction flask, place anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath. With vigorous stirring, add freshly distilled POCl₃ (1.1 equivalents) dropwise via a syringe. Maintain the temperature below 10 °C during the addition. The mixture will typically become a yellowish, crystalline mass. Continue stirring at 0 °C for an additional 30 minutes after the addition is complete.[1]

  • Reaction: Dissolve the activated aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or another suitable base. This step is highly exothermic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Combine the organic layers, wash with water and then with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Arene Electron-Rich Arene Arene->Intermediate Electrophilic Aromatic Substitution Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis H2O H₂O (Work-up)

Caption: The reaction mechanism of the Vilsmeier-Haack formylation.

Troubleshooting_Workflow Start Vilsmeier-Haack Reaction Issue Decomposition Decomposition/ Tar Formation? Start->Decomposition LowYield Low/No Yield? Decomposition->LowYield No TempControl Check Temperature Control (Maintain 0-10 °C) Decomposition->TempControl Yes Byproducts Multiple Products? LowYield->Byproducts No Anhydrous Ensure Anhydrous Conditions (Reagents & Glassware) LowYield->Anhydrous Yes Stoichiometry Optimize Stoichiometry (1:1 to 1.5:1) Byproducts->Stoichiometry Yes Success Successful Reaction Byproducts->Success No TempControl->Success ReagentPurity Verify Reagent Purity (Freshly Distilled) Anhydrous->ReagentPurity ReagentPurity->Success Monitor Monitor Reaction Progress (TLC) & Quench Promptly Stoichiometry->Monitor Monitor->Success

Caption: A troubleshooting workflow for the Vilsmeier-Haack reaction.

References

Technical Support Center: Recrystallization of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. It is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For pyrazole derivatives, ethanol is a commonly used and effective solvent.[1][2] Based on available literature for similar compounds, ethanol is a recommended starting point for the recrystallization of this compound. Other potential solvents to consider, based on general solubility of pyrazole-4-carbaldehydes, include methanol, isopropanol, and ethyl acetate.[3] A mixed solvent system, such as ethanol-water, may also be effective.[3]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. The reported melting point of this compound is in the range of 137-145 °C.[4] To remedy oiling out, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before placing it in an ice bath.[5]

  • Consider switching to a lower-boiling point solvent or using a mixed solvent system.

Q3: No crystals are forming, even after the solution has cooled. What are the possible reasons and solutions?

A3: A lack of crystal formation is a common issue in recrystallization. Here are several potential causes and their solutions:

  • The solution is not sufficiently saturated: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5]

    • Add a "seed crystal" of the pure compound to initiate crystal growth.[5]

  • Slow crystallization kinetics: Some compounds require more time to crystallize. Allow the solution to stand undisturbed for a longer period.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be attributed to several factors:

  • Using an excessive amount of solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.[6]

  • Premature crystallization: If crystals form during hot filtration (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.[7]

  • Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

  • Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.

Troubleshooting Guide

Problem Possible Cause Solution
No Crystals Form - Solution is too dilute (too much solvent). - Supersaturation. - Cooling too rapidly.- Boil off some solvent to concentrate the solution.[6] - Scratch the inner surface of the flask with a glass rod.[5] - Add a seed crystal of the pure compound.[5] - Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[5]
"Oiling Out" - Melting point of the compound is close to or below the solvent's boiling point. - Solution is too concentrated. - Cooling too rapidly.- Reheat the solution to redissolve the oil. - Add a small amount of additional hot solvent. - Allow for slower cooling.[5] - Use a lower-boiling point solvent or a mixed-solvent system.
Low Yield - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete cooling of the solution. - Washing crystals with solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[6] - Pre-heat the filtration apparatus.[7] - Ensure the flask is well-chilled in an ice bath. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - Impurities were not fully removed. - Rapid crystal growth trapping impurities.- Consider adding a small amount of activated charcoal to the hot solution before filtration (if applicable). - Ensure slow cooling to allow for selective crystallization. - A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel, then transfer them to a watch glass to air-dry completely or place them in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful if a single solvent is not ideal. A common pair is a "good" solvent in which the compound is soluble (e.g., ethanol) and a "bad" solvent in which it is insoluble (e.g., water).

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Qualitative Solubility of Pyrazole-4-carbaldehyde Derivatives

SolventSolubilityReference
WaterInsoluble[8]
Common Organic Solvents (e.g., Hexane, Toluene)Generally Insoluble[8]
EthanolSoluble (especially when hot)[1][2]
MethanolLikely Soluble[3]
IsopropanolLikely Soluble[3]
Ethyl AcetateLikely Soluble[3]
Dimethylformamide (DMF)Readily Soluble[8]
Dimethyl Sulfoxide (DMSO)Readily Soluble[8]

Note: This table is based on general solubility characteristics of pyrazole-4-carbaldehyde derivatives and specific data for this compound may vary.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oil Forms end Pure Product collect->end concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate induce Induce Crystallization (Scratch/Seed) no_crystals->induce reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent concentrate->cool induce->cool slow_cool Cool Slower reheat_add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazole derivatives?

A1: The most widely used stationary phase for the purification of pyrazole derivatives is silica gel (SiO₂).[1][2] Its polarity allows for effective separation of a broad range of pyrazole compounds from reaction impurities. For basic pyrazole derivatives that may interact strongly with the acidic nature of silica, leading to peak tailing or decomposition, alternative stationary phases or modifications can be used. These include silica gel deactivated with triethylamine or neutral alumina.[3]

Q2: How do I select an appropriate mobile phase (eluent) for my pyrazole derivative purification?

A2: The selection of the mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[4] The optimal ratio of these solvents is typically determined by thin-layer chromatography (TLC) prior to running the column.[5] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired pyrazole derivative on the TLC plate.[6] This generally translates to a good elution profile on the column.

Q3: What is the difference between isocratic and gradient elution, and which should I use for my pyrazole purification?

A3: Isocratic elution uses a constant mobile phase composition throughout the separation, which is simpler to perform.[7] Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[8]

  • Isocratic elution is often suitable for simple separations where the components have significantly different polarities.[9]

  • Gradient elution is generally preferred for complex mixtures containing compounds with a wide range of polarities.[10] It can help to sharpen peaks of later-eluting compounds and reduce the overall run time.[11] For unknown mixtures of pyrazole derivatives and byproducts, starting with a gradient elution is often a good strategy.

Q4: What are the advantages and disadvantages of wet loading versus dry loading my sample?

A4: Both wet and dry loading are common methods for applying a sample to a chromatography column.

  • Wet loading involves dissolving the sample in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble, and then carefully adding it to the top of the column.[12] This method is quick and straightforward. However, using a solvent that is too strong can lead to band broadening and poor separation.[13]

  • Dry loading involves adsorbing the dissolved sample onto a small amount of silica gel or an inert support like celite, evaporating the solvent to dryness, and then carefully adding the resulting powder to the top of the column.[12][14] This technique is particularly useful for samples that are not very soluble in the mobile phase or when a strong solvent is required for dissolution.[13] Dry loading often results in sharper bands and better separation.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing - Strong interaction between basic pyrazole and acidic silica gel.- Column overload.- Inappropriate mobile phase.- Add a small amount (0.1-1%) of triethylamine or pyridine to the eluent to deactivate the silica gel.[15]- Use neutral alumina as the stationary phase.- Reduce the amount of sample loaded onto the column.- Optimize the mobile phase polarity.
Co-elution of Product and Impurities - Insufficient difference in polarity between the desired compound and impurities.- Inappropriate solvent system.- Optimize the mobile phase using different solvent combinations on TLC.- Consider using a gradient elution to improve resolution.[8]- Try a different stationary phase (e.g., alumina, reversed-phase silica).
Compound is Unstable on Silica Gel - The acidic nature of silica gel can cause decomposition of sensitive pyrazole derivatives.- Deactivate the silica gel with triethylamine.[3]- Use a less acidic stationary phase like neutral alumina or florisil.[3]- Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
No Compound Eluting from the Column - The compound is too polar and is irreversibly adsorbed to the stationary phase.- The compound has decomposed on the column.- The mobile phase is too non-polar.- Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is suspected to be highly polar, consider using a more polar solvent system (e.g., dichloromethane/methanol).- Test the stability of your compound on a small amount of silica gel before running the column.[3]
Product Elutes Too Quickly (with the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Pyrazole Derivative

This protocol outlines a standard procedure for the purification of a moderately polar pyrazole derivative using silica gel.

1. Preparation of the Column:

  • Select an appropriately sized glass column with a stopcock.
  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[16]
  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.[15]
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[5]
  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[15]
  • Wash the packed column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.[15]

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude pyrazole derivative in a suitable solvent (e.g., dichloromethane or acetone).
  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[12]
  • Carefully add the dry, sample-adsorbed silica to the top of the packed column.[12]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle positive pressure (using a pump or air line) to achieve a steady flow rate.
  • Begin collecting fractions in test tubes or vials.
  • If using a gradient, gradually increase the proportion of the more polar solvent. A typical gradient might start with 100% hexane and gradually increase the percentage of ethyl acetate.
  • Monitor the elution of compounds by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

4. Product Isolation:

  • Combine the fractions that contain the pure desired product, as determined by TLC analysis.
  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified pyrazole derivative.

Visualizations

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Equilibrate 3. Equilibrate Column Pack->Equilibrate Load 4. Load Sample (Wet or Dry) Equilibrate->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions (TLC) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Pyrazole Derivative Evaporate->Product

Caption: Experimental workflow for pyrazole derivative purification.

TroubleshootingTree cluster_tailing Issue: Peak Tailing cluster_coelution Issue: Co-elution cluster_noelution Issue: No Compound Eluting Start Problem Encountered IsBasic Is the pyrazole basic? Start->IsBasic TryGradient Try Gradient Elution Start->TryGradient IncreasePolarity Increase Mobile Phase Polarity Start->IncreasePolarity YesBasic Add Triethylamine (0.1-1%) to Eluent IsBasic->YesBasic Yes NoBasic Reduce Sample Load or Optimize Solvent System IsBasic->NoBasic No ChangeStationary Change Stationary Phase (e.g., Alumina) TryGradient->ChangeStationary CheckStability Check Compound Stability on Silica (TLC) IncreasePolarity->CheckStability

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Synthesis of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrazole-4-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole-4-carbaldehydes, and what are its main challenges?

The most widely employed method is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich pyrazole ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] Key challenges include:

  • Long reaction times and harsh conditions: Traditional protocols often require prolonged heating, which can lead to degradation of starting materials and products.[5]

  • Moisture sensitivity: The Vilsmeier reagent is highly sensitive to moisture, and its decomposition can lead to failed reactions or low yields.[3]

  • Substrate reactivity: The electronic nature of the substituents on the pyrazole ring significantly impacts the reaction's success. Electron-withdrawing groups can deactivate the ring, making formylation difficult.[6]

  • Side reactions: The formation of byproducts, such as di-formylated pyrazoles or tarry residues, is a common issue.[3]

  • Work-up and purification: The quenching of the reaction is highly exothermic and requires careful handling. Product isolation and purification can be challenging.[3]

Q2: Are there more efficient alternatives to the conventional Vilsmeier-Haack reaction?

Yes, microwave-assisted and ultrasound-assisted Vilsmeier-Haack reactions have been developed as more energy-efficient and faster alternatives.[5] These methods can significantly reduce reaction times from hours to minutes and often lead to higher yields.[5] For instance, microwave-assisted synthesis can increase the yield by up to 25% and reduce the reaction time to as little as 10 minutes.[5]

Q3: What safety precautions should be taken during a Vilsmeier-Haack reaction?

The reagents used are hazardous. POCl₃ is corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and the reaction to prepare it is exothermic.[3] Therefore, the reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[3] The work-up, which involves quenching with ice, must be done slowly and cautiously to control the exothermic reaction.[3]

Q4: How does the substitution pattern on the pyrazole ring affect the Vilsmeier-Haack reaction?

The C4 position of the pyrazole ring is the preferred site for formylation due to the electronic properties of the ring.[3] However, the substituents on the ring play a crucial role:

  • Electron-donating groups generally facilitate the reaction.

  • Electron-withdrawing groups on the pyrazole ring, particularly aromatic substituents, can deactivate the ring and prevent formylation.[6]

  • Bulky substituents may also hinder the reaction.[6]

Q5: Are there alternative formylation methods for pyrazoles that are unreactive under Vilsmeier-Haack conditions?

For pyrazoles that are not amenable to the Vilsmeier-Haack reaction, formylation via Grignard reagents and DMF can be an effective alternative. This method involves the formation of a pyrazolylmagnesium bromide intermediate which then reacts with DMF to introduce the formyl group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of substituted pyrazole-4-carbaldehydes.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Vilsmeier Reagent Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[3]
Insufficiently Reactive Substrate For pyrazoles with electron-withdrawing groups, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[3] If the substrate remains unreactive, explore alternative formylation methods like using Grignard reagents.
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature (e.g., to 70-80 °C).[3]
Product Decomposition During Work-up Perform the quenching step by pouring the reaction mixture slowly onto crushed ice with vigorous stirring to manage the exothermic reaction. Maintain a low temperature throughout the work-up.

Problem 2: Formation of a Dark, Tarry Residue

Possible Cause Troubleshooting Steps
Reaction Overheating The Vilsmeier-Haack reaction is exothermic. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the temperature effectively.[3]
Impurities in Starting Materials Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions that can lead to polymerization and decomposition.[3]
Prolonged Reaction Time or High Temperature Optimize the reaction time and temperature. Over-running the reaction can lead to the decomposition of the product and the formation of tars.

Problem 3: Multiple Products Observed on TLC

Possible Cause Troubleshooting Steps
Side Reactions (e.g., di-formylation) Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess can lead to the formation of di-formylated products.[3]
Decomposition Ensure the reaction temperature is not too high and the reaction time is not excessively long, as this can cause the decomposition of both the starting material and the product.[3]
Positional Isomers While formylation at the C4 position is strongly preferred, other isomers may form depending on the substitution pattern of the pyrazole. Careful purification by column chromatography may be required to isolate the desired product.

Problem 4: Difficulty in Isolating the Product

Possible Cause Troubleshooting Steps
Product is Water-Soluble During aqueous work-up, the product may have some solubility in the aqueous layer. To minimize loss, saturate the aqueous layer with NaCl before extraction.
Emulsion Formation During Extraction Emulsions can make phase separation difficult. To break up emulsions, try adding a small amount of brine or filtering the mixture through a pad of Celite.
Product is an Oil If the product does not crystallize, purification by column chromatography is the recommended method.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrazole-4-carbaldehydes using different methods.

Table 1: Conventional Vilsmeier-Haack Synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes

EntrySubstituent (p-position)Reaction Time (hours)Yield (%)
1-H575
2-CH₃478
3-OCH₃480
4-Cl672
5-Br670
6-NO₂765

Data compiled from multiple sources for illustrative purposes.

Table 2: Comparison of Conventional, Ultrasound, and Microwave-Assisted Synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde

MethodReaction TimeTemperature (°C)Yield (%)
Conventional4 hours70-8078
Ultrasound40 minutes5085
Microwave10 minutes6088

Data adapted from literature to show comparative efficiency.[5]

Table 3: Vilsmeier-Haack Formylation of 5-chloro-1,3-disubstituted-1H-pyrazoles

EntryTime (h)Yield (%)
1PrMe255
2PrEt253
3PrCH₂CH₂OH258
4PrPh352
5PhMe361
6PhEt359
7PhPh454

Source: Adapted from Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147.[6]

Experimental Protocols

Protocol 1: General Procedure for Conventional Vilsmeier-Haack Synthesis

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.[3]

  • Formylation Reaction: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[3]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-7 hours).[3][4]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.[7]

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Protocol 2: General Procedure for Microwave-Assisted Vilsmeier-Haack Synthesis

  • Preparation of Starting Hydrazone: A mixture of the appropriate substituted acetophenone (10 mmol) and phenylhydrazine (10 mmol) in methanol (20 mL) with a few drops of glacial acetic acid is subjected to microwave irradiation (e.g., 200 W) for 5-10 minutes. The reaction progress is monitored by TLC. After completion, the mixture is poured into crushed ice, and the resulting solid hydrazone is filtered, washed with water, and dried.

  • Formylation: In a microwave-safe vessel, the synthesized hydrazone (1 mmol) is added to a pre-formed Vilsmeier reagent (prepared from POCl₃ (3 mmol) and anhydrous DMF (4 mL) at 0 °C). The vessel is sealed and subjected to microwave irradiation (e.g., 400 W) for 5-15 minutes at a controlled temperature (e.g., 60 °C).[5]

  • Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a dilute base. The precipitated product is filtered, washed with water, dried, and purified by recrystallization or column chromatography.

Protocol 3: General Procedure for Ultrasound-Assisted Vilsmeier-Haack Synthesis

  • Reaction Setup: In a 50 mL beaker, a mixture of the substituted phenylhydrazone (40 mmol) and the Vilsmeier reagent (prepared separately) in a suitable solvent like ethanol or acetonitrile is prepared.[5]

  • Sonication: The beaker is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The reaction is irradiated with ultrasound (e.g., 20 kHz) at a controlled temperature (e.g., 50-60 °C) for 10-60 minutes.[5]

  • Work-up and Purification: The work-up and purification follow the same procedure as the conventional method. The solid product is filtered, washed with cold water, dried, and recrystallized.[5]

Visualization

Troubleshooting_Workflow start Start Synthesis check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low or No Yield check_yield->low_yield Low Yield tarry_residue Tarry Residue check_yield->tarry_residue Tarry Residue multiple_products Multiple Products check_yield->multiple_products Multiple Products successful Successful Formylation (High Yield & Purity) check_yield->successful High Yield & Purity inactive_reagent Inactive Vilsmeier Reagent? low_yield->inactive_reagent unreactive_substrate Unreactive Substrate? low_yield->unreactive_substrate incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction overheating Reaction Overheating? tarry_residue->overheating impurities Impurities in Reagents? tarry_residue->impurities side_reactions Side Reactions? multiple_products->side_reactions decomposition Decomposition? multiple_products->decomposition solution_inactive_reagent Use fresh, anhydrous reagents. Prepare reagent at 0-5°C. inactive_reagent->solution_inactive_reagent solution_unreactive_substrate Increase reagent excess or temperature. Consider alternative methods. unreactive_substrate->solution_unreactive_substrate solution_incomplete_reaction Increase reaction time or temperature. Monitor closely with TLC. incomplete_reaction->solution_incomplete_reaction solution_overheating Maintain strict temperature control (ice bath). overheating->solution_overheating solution_impurities Use high-purity starting materials and solvents. impurities->solution_impurities solution_side_reactions Optimize stoichiometry of Vilsmeier reagent. side_reactions->solution_side_reactions solution_decomposition Optimize temperature and reaction time. decomposition->solution_decomposition

References

Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this formylation procedure, with a focus on addressing the causes of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is it used for?

The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent, which is a chloroiminium salt.[1][3] This electrophilic reagent then reacts with the activated aromatic compound. The initial product is an iminium ion, which is subsequently hydrolyzed to yield the desired aryl aldehyde or ketone.[3]

Q2: My Vilsmeier-Haack reaction is resulting in a very low yield or is not proceeding at all. What are the likely causes?

Low or no product yield is a frequent issue and can often be attributed to several factors:

  • Poor Quality of Reagents: The Vilsmeier reagent is highly sensitive to moisture.[4] Using anhydrous DMF and fresh or distilled POCl₃ under an inert atmosphere (e.g., nitrogen or argon) is critical for success.[4] DMF can also decompose to dimethylamine, which can interfere with the reaction.[5]

  • Low Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[6] Therefore, the reaction works best with electron-rich aromatic compounds, such as phenols, anilines, and their derivatives, as well as electron-rich heterocycles like pyrroles and indoles.[3][6] If your substrate is not sufficiently activated, the reaction may be sluggish or fail to proceed.[7][8]

  • Improper Reaction Temperature: While lower temperatures (0 °C to room temperature) are generally recommended to minimize side reactions, some less reactive substrates may require higher temperatures to proceed.[7][9] However, excessively high temperatures can lead to decomposition of the starting material or the formation of byproducts.[8]

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is a crucial parameter. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can promote side reactions such as di- or tri-formylation, especially with highly activated substrates.[7]

  • Suboptimal Order of Reagent Addition: The method of mixing the reagents can influence the outcome. Pre-forming the Vilsmeier reagent at a low temperature before the addition of the substrate is a common and often effective procedure.[8] Adding the substrate to a pre-formed reagent can sometimes lead to localized high concentrations and side reactions.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am recovering a significant amount of unreacted starting material, and the yield of my desired formylated product is very low. How can I improve the conversion?

Answer: This common problem can be addressed by systematically evaluating several experimental parameters.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Use anhydrous DMF. If the DMF has been opened for a while, consider using a fresh bottle or drying it over molecular sieves. A fishy smell indicates the presence of dimethylamine, a decomposition product that can negatively impact the reaction.[5]

    • Use fresh or recently distilled POCl₃. POCl₃ is sensitive to moisture and can degrade over time.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at low temperatures, a moderate increase in temperature may be necessary to drive the reaction to completion.[8] Monitor the reaction closely by TLC or LC-MS to avoid product decomposition at higher temperatures.

    • Stoichiometry: For mono-formylation, a Vilsmeier reagent to substrate ratio of 1:1 to 1.5:1 is a good starting point.[7] If you observe incomplete conversion, a slight excess of the Vilsmeier reagent may be beneficial.

    • Solvent: While DMF is a reactant, it can also serve as the solvent. In some cases, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can improve the reaction rate and yield.[7]

  • Consider Substrate Activation:

    • If your substrate is inherently unreactive towards the Vilsmeier reagent, consider if it's possible to introduce a stronger electron-donating group to the aromatic ring to enhance its nucleophilicity.[7]

Issue 2: Formation of Multiple Formylated Products

Question: My reaction is producing significant amounts of di- or even tri-formylated products instead of the desired mono-formylated product. How can I improve the selectivity?

Answer: Over-formylation is a common challenge, particularly with highly activated substrates. The key is to control the reactivity and stoichiometry.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. Using a ratio close to 1:1 is crucial for maximizing mono-formylation.[7]

  • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can help to avoid localized high concentrations of the reagent, thus minimizing multiple additions.[7]

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and enhance selectivity.[7]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of multiply formylated products.[7]

Issue 3: Formation of Chlorinated Byproducts

Question: I am observing the formation of a chlorinated aromatic byproduct alongside my desired aldehyde. What is the cause, and how can I prevent it?

Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using POCl₃. The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.[7]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures can promote chlorination. Running the reaction at the lowest effective temperature is critical.[7]

  • Alternative Reagents: If chlorination remains a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[7]

  • Efficient Work-up: Perform the aqueous work-up promptly and efficiently to hydrolyze the intermediate iminium salt and minimize contact time with any residual reactive chlorine species.[7]

Quantitative Data Summary

The following table summarizes the effect of key reaction parameters on the yield of the Vilsmeier-Haack reaction. This data is generalized and the optimal conditions will be substrate-dependent.

ParameterCondition AYield (%)Condition BYield (%)Reference
Vilsmeier Reagent:Substrate Ratio 1.1 : 185 (mono-formylated)3.0 : 135 (mono-formylated), 55 (di-formylated)[7]
Temperature (for a pyridine substrate) 60 °C0 (starting material recovered)80 °C(Product Formed)[8]
POCl₃:DMF Ratio (Optimized Ratio)(Good Yield)5 : 10 (complete decomposition)[8]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Reaction

This protocol provides a general guideline for the formylation of an activated aromatic compound.

1. Preparation of the Vilsmeier Reagent:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (typically 1.0 to 1.5 equivalents) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[8]

2. Formylation Reaction:

  • Dissolve the electron-rich aromatic substrate (1.0 equivalent) in anhydrous DMF or a suitable co-solvent like DCM.[7]

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, the reaction mixture may be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate.[9]

3. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous solution of a base, such as sodium hydroxide, sodium carbonate, or sodium acetate, while keeping the temperature low.[10]

  • The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography, crystallization, or distillation.

Visualizations

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_electrophilic_attack 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Intermediate Iminium Ion Intermediate Arene->Intermediate + Vilsmeier Reagent Product Aryl Aldehyde Intermediate->Product + H₂O Hydrolysis H₂O Troubleshooting_Workflow Troubleshooting Low Yield in Vilsmeier-Haack Reaction start Low Yield or No Reaction check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temperature, Stoichiometry, Time) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Increase Temperature - Adjust Stoichiometry - Monitor Reaction Time conditions_ok->optimize_conditions No check_substrate Evaluate Substrate Reactivity conditions_ok->check_substrate Yes optimize_conditions->check_conditions substrate_ok Substrate Sufficiently Activated? check_substrate->substrate_ok modify_substrate Consider Substrate Modification (Add Activating Group) substrate_ok->modify_substrate No check_byproducts Analyze for Byproducts (Di-formylation, Chlorination) substrate_ok->check_byproducts Yes modify_substrate->check_substrate byproducts_present Byproducts Present? check_byproducts->byproducts_present address_byproducts Address Byproduct Formation: - Adjust Stoichiometry - Lower Temperature - Change Reagent byproducts_present->address_byproducts Yes success Improved Yield byproducts_present->success No address_byproducts->check_byproducts

References

Technical Support Center: Pyrazole Synthesis Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and detailed protocols for common purification challenges encountered during and after pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture is a dark red or yellow color. How can I remove these colored impurities?

A1: Colored impurities often arise from side reactions involving the hydrazine starting material.[1][2] Several methods are effective for their removal:

  • Charcoal Treatment: Activated charcoal can be added to a solution of your crude product to adsorb the colored impurities. The charcoal is then simply filtered off.[1]

  • Recrystallization: This is often highly effective as the colored byproducts are typically present in small amounts and will remain in the mother liquor.[1]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be extracted into an aqueous acid phase, leaving non-basic, colored impurities behind in the organic phase.[1] The pyrazole is then recovered by basifying the aqueous layer.

Q2: My NMR spectrum shows the presence of unreacted 1,3-dicarbonyl and/or hydrazine starting materials. How do I get rid of them?

A2: The presence of starting materials is a common issue resulting from an incomplete reaction.[1]

  • Unreacted Hydrazine: Hydrazine is basic and can be removed with an acidic wash during the workup. It will form a water-soluble salt, which will move to the aqueous layer.[1]

  • Unreacted 1,3-Dicarbonyl: This is typically non-basic and can be effectively removed using column chromatography.[1]

Q3: My analysis (TLC, NMR) indicates the formation of regioisomers. What is the best way to separate them?

A3: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] Their separation can be difficult due to similar physical properties.[3]

  • Column Chromatography: This is the most reliable method for separating regioisomers. Careful selection of the eluent system is critical. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective.[1][3]

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a specific solvent system, multiple, careful recrystallization steps can be used to enrich and isolate one of the isomers.[1]

Q4: My pyrazole product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" happens when your compound precipitates from the solution at a temperature above its melting point.[4] Here are several strategies to resolve this:

  • Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution to lower the saturation point.[4]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can help.[4]

  • Change the Solvent System: Experiment with a different solvent or a different mixed-solvent combination.[4]

  • Use a Seed Crystal: Add a tiny, pure crystal of the desired compound to the cooled, supersaturated solution to induce crystallization.[4]

Data Presentation: Purification Method Selection

The following tables provide starting points for selecting purification parameters.

Table 1: Common Recrystallization Solvent Systems for Pyrazoles

Solvent TypeExample System(s)PolarityBest ForReference(s)
Single SolventEthanol, Methanol, Isopropanol, WaterProticPolar pyrazole derivatives[4]
Single SolventCyclohexane, Petroleum EtherNon-polarNon-polar pyrazole derivatives[4]
Mixed SolventEthanol / WaterMixed ProticPolar pyrazoles soluble in hot ethanol but not water[4][5]
Mixed SolventHexane / Ethyl AcetateNon-polar / Polar AproticPyrazoles of intermediate polarity[4]
Mixed SolventHexane / AcetoneNon-polar / Polar AproticPyrazoles of intermediate polarity[4]

Table 2: General Conditions for Column Chromatography of Pyrazoles

Chromatography TypeStationary PhaseCommon Mobile Phase (Eluent)Use CaseReference(s)
Normal-Phase FlashSilica GelHexane / Ethyl Acetate GradientGeneral purification, separation of regioisomers[3]
Normal-Phase FlashAlumina (Neutral, Basic, or Acidic)Dichloromethane / Methanol GradientAlternative to silica, useful for pH-sensitive compounds[6]
Reversed-Phase HPLCC18 SilicaAcetonitrile / Water Gradient (+ Formic Acid)High-resolution separation of isomers, polar compounds[3][7]

Visualized Workflows and Logic

G cluster_problems Impurity Type cluster_solutions Recommended Purification Method start Crude Pyrazole Sample isomers Regioisomers Detected (e.g., by NMR) start->isomers Isomeric Mixture? start_mat Unreacted Starting Materials Present start->start_mat Incomplete Reaction? color Dark Color / Tar-like Residue start->color Discolored? solid Crude Solid Product start->solid Solid? col_chrom Column Chromatography (Silica or C18) isomers->col_chrom start_mat->col_chrom Dicarbonyl Present acid_wash Acid-Base Extraction or Acidic Wash start_mat->acid_wash Hydrazine Present color->acid_wash recryst Recrystallization (+/- Charcoal) color->recryst solid->recryst pure_prod Pure Pyrazole col_chrom->pure_prod acid_wash->pure_prod recryst->pure_prod

Experimental Protocols

Protocol 1: Recrystallization (Mixed-Solvent Method)

This method is ideal for purifying a solid pyrazole when a single ideal solvent cannot be found. The principle is to dissolve the compound in a minimal amount of a hot "good" solvent and then add a "poor" solvent (anti-solvent) to induce precipitation.[4]

  • Dissolution: Place the crude, solid pyrazole in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethanol) dropwise while stirring and heating until the solid just dissolves.[4]

  • Induce Precipitation: While the solution is still hot, add a "poor" anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid (cloudy).[4] If too much anti-solvent is added, clarify the solution by adding a few more drops of the hot "good" solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.[4]

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Protocol 2: Flash Column Chromatography

This is the most powerful technique for separating complex mixtures, including regioisomers.[1][6]

  • Adsorbent & Eluent Selection: Choose an appropriate adsorbent (silica gel is most common) and an eluent system.[3][6] A good starting point is a mixture of hexane and ethyl acetate. Use Thin-Layer Chromatography (TLC) to determine an eluent ratio that gives your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under pressure (using a pump or inert gas), ensuring there are no cracks or air bubbles. The weight of the silica should be 20-50 times the weight of the crude sample.[6]

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (often the eluent itself or a slightly more polar solvent like dichloromethane). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin flowing it through the silica. Collect the eluting solvent in fractions. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move more polar compounds through the column.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction

This method leverages the weak basicity of the pyrazole nitrogen to separate it from neutral or acidic impurities.[1][8]

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated pyrazole salt will move into the aqueous layer.[1] Drain the lower aqueous layer. Repeat the extraction on the organic layer with fresh aqueous acid to ensure complete transfer.

  • Combine & Wash: Combine the aqueous extracts. To remove any trapped neutral impurities, perform a "back-wash" by adding a small amount of fresh organic solvent, shaking, and discarding the organic layer.[8]

  • Neutralization: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) with stirring until the solution is basic and the pyrazole precipitates out as a solid or oil.[8]

  • Isolation: If the product is a solid, collect it by vacuum filtration. If it is an oil, extract it back into a fresh portion of organic solvent, dry the organic layer with an anhydrous salt (like Na₂SO₄), filter, and remove the solvent by rotary evaporation.

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The efficient and regioselective synthesis of substituted pyrazoles is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of several prominent methods for pyrazole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

The primary and most classical approach to pyrazole synthesis involves the cyclocondensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species.[1] Variations of this core strategy, along with other modern methods, offer a range of options for accessing diverse pyrazole structures.

Knorr Pyrazole Synthesis: The Classic Condensation

First reported by Ludwig Knorr in 1883, this method remains a cornerstone of pyrazole synthesis.[2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often under acidic conditions.[3][4] The reaction is generally fast and high-yielding due to the formation of a stable aromatic ring.[2]

A significant consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls, which can lead to the formation of two regioisomeric products.[1][5]

General Reaction Scheme:

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Data
Entry1,3-Dicarbonyl CompoundHydrazineCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
1Ethyl acetoacetatePhenylhydrazineNano-ZnO / Water0.56095[5]
2Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol1100High[2]
31,3-DiketoneArylhydrazineN,N-Dimethylacetamide-RT59-98[1]
4Substituted AcetylacetoneHydrazinesEthylene glycol-RT70-95[1]
Experimental Protocol: Synthesis of 1,3,5-substituted pyrazoles using Nano-ZnO[6]
  • A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and nano-ZnO (10 mol%) in water (5 mL) is prepared in a round-bottom flask.

  • The mixture is stirred at 60°C for the specified time (typically 30 minutes).

  • Reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • If necessary, the product is further purified by recrystallization from ethanol.

Synthesis from α,β-Unsaturated Carbonyls

This versatile method utilizes the reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazine derivatives. The reaction typically proceeds through a Michael addition followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the pyrazole ring.[1][6][7] This pathway often forms pyrazoline intermediates, which can be isolated or oxidized in situ to the final pyrazole product.[5][6]

General Reaction Scheme:

Caption: Synthesis from α,β-Unsaturated Ketones.

Experimental Data
Entryα,β-Unsaturated CarbonylHydrazineReagents/SolventTime (h)Temp (°C)Yield (%)Reference
1β-ArylchalconeHydrazine monohydrateH₂O₂ then N₂H₄·H₂O---[1]
2α,β-Unsaturated ketoneHydrazine hydrateGlacial Acetic Acid4-6Reflux73-81[8]
3Chalcone4-Hydrazinylbenzenesulfonamide HClEthanolSeveralReflux-[9]
Experimental Protocol: Synthesis of Pyrazoline Derivatives[9]
  • A solution of the appropriate α,β-unsaturated ketone (1 mmol) in glacial acetic acid (10 mL) is prepared.

  • Hydrazine hydrate (1.5 mmol) is added to the solution.

  • The reaction mixture is heated under reflux for 4-6 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent.

[3+2] Dipolar Cycloaddition

This modern and powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or nitrile imine, with a dipolarophile, typically an alkyne or alkene.[10][11] This approach offers high regioselectivity and is tolerant of a wide range of functional groups, making it highly valuable for constructing complex pyrazole derivatives.[10]

Logical Relationship Diagram:

Dipolar_Cycloaddition Dipole 1,3-Dipole (e.g., Diazo Compound) Reaction [3+2] Cycloaddition Dipole->Reaction Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Reaction Product Substituted Pyrazole Reaction->Product

Caption: [3+2] Dipolar Cycloaddition Concept.

Experimental Data
Entry1,3-Dipole SourceDipolarophileCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
1DiazoesterEnonePiperidine / ---Good to High[10]
2HeptafluoroisopropyldiazomethaneElectron-deficient alkynes--35Good to Excellent[10]
3N-TosylhydrazonesTerminal alkynes----[12]
4Arylsydnonesα,β-Unsaturated ketonesDry Xylene--41-48[13]
Experimental Protocol: Synthesis of i-C₃F₇-Pyrazoles[11]
  • To a solution of the electron-deficient alkyne (0.5 mmol) in a suitable solvent, add the in situ generated heptafluoroisopropyldiazomethane.

  • Stir the reaction mixture at 35°C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyrazole product.

Multicomponent Reactions (MCRs)

MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form the product, which incorporates substantial portions of all starting materials.[14][15] These reactions are highly convergent and enable the rapid generation of diverse libraries of pyrazoles from simple starting materials.

Workflow Diagram:

MCR_Workflow A Component A (e.g., Hydrazine) OnePot One-Pot Reaction A->OnePot B Component B (e.g., 1,3-Dicarbonyl) B->OnePot C Component C (e.g., Diorganyl Selenide) C->OnePot Product Complex Pyrazole OnePot->Product High Efficiency

Caption: Multicomponent Reaction (MCR) Workflow.

Experimental Data
EntryComponentsCatalyst/SolventTemp (°C)Yield (%)Reference
1Hydrazines, 1,3-Dicarbonyls, Diorganyl SelenidesOxone-High[14]
2Sulfonyl hydrazines, 1,3-Dicarbonyls, Sodium sulfiteI₂ / K₂HPO₄·3H₂O--[14]
3Malononitrile, Aldehydes, Hydrazines---[7][15]
4Enaminones, Hydrazine, Aryl halidesCopper-catalyzed--[7][15]
Experimental Protocol: Synthesis of Alkylseleno-substituted Pyrazoles[15]
  • In a reaction vessel, combine the hydrazine (1 mmol), 1,3-dicarbonyl compound (1 mmol), and diorganyl selenide (1.2 mmol).

  • Add the catalyst, Oxone, under mild conditions.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate it in vacuo, and purify the crude product by column chromatography.

Conclusion

The choice of synthetic method for pyrazole derivatives depends heavily on the desired substitution pattern, available starting materials, and the required tolerance of functional groups.

  • The Knorr synthesis is a robust and straightforward method, ideal for simple, polysubstituted pyrazoles, though regioselectivity can be a challenge.

  • Synthesis from α,β-unsaturated carbonyls is highly effective for preparing pyrazolines and subsequently pyrazoles, particularly useful in chalcone-based syntheses.

  • [3+2] Dipolar cycloadditions offer excellent control over regioselectivity and are suitable for creating highly functionalized pyrazoles that may be inaccessible through classical condensation methods.

  • Multicomponent reactions represent the most efficient approach in terms of step and atom economy, allowing for the rapid construction of complex and diverse pyrazole libraries in a single operation.

Researchers should consider these factors carefully to select the most appropriate and effective synthetic strategy for their target molecules.

References

A Comparative Guide to 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde and Other Substituted Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde serves as a key intermediate and a pharmacologically active molecule in its own right. This guide provides an objective comparison of its performance against other substituted pyrazoles, supported by experimental data from peer-reviewed studies.

Physicochemical Properties and Synthesis

The substitution pattern on the pyrazole ring significantly influences the physicochemical properties of the resulting compounds, affecting their solubility, stability, and pharmacokinetic profiles. The title compound, this compound, is typically synthesized via the Vilsmeier-Haack reaction of the corresponding hydrazone.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₁ClN₂O282.733.6
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₇H₁₄N₂O₂278.312.9
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₁N₃O₃293.282.8
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₂N₂O248.283.1

Comparative Biological Activities

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents. The introduction of a halogen atom, such as chlorine on the phenyl ring, is often associated with enhanced antimicrobial activity.

CompoundTarget OrganismActivity (MIC µg/mL)Reference
3-(2,4-Dichlorophenyl)-1-(substituted phenoxy)acetyl-1H-pyrazole-4-carbaldehydesS. aureusModerate to Significant[2]
E. coliModerate to Significant[2]
C. albicansModerate to Significant[2]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus62.5-125[3]
E. coli62.5-125[3]
C. albicans2.9-7.8[3]
Anti-inflammatory Activity

The pyrazole scaffold is present in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. The anti-inflammatory potential of pyrazole derivatives is highly dependent on the nature and position of substituents.

CompoundAssayIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamideCOX-2 InhibitionLess potent than celecoxib-[4]
Pyrazole-pyridazine hybrid (6f)COX-2 Inhibition1.158.31[5]
CelecoxibCOX-2 Inhibition2.162.51[5]
Hybrid pyrazole analogue (5u)COX-2 Inhibition1.7974.92[6]
Anticancer Activity

Substituted pyrazoles have emerged as promising anticancer agents, with mechanisms of action that include the inhibition of various protein kinases and induction of apoptosis. The cytotoxic effects are often cell-line specific and influenced by the substitution pattern.

CompoundCell LineIC₅₀ (µM)Reference
6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][7][8]triazolo[3,4-b][7][9][10]thiadiazoleHepG2 (Liver)0.8 µg/mL
Pyrazole carbaldehyde derivative (43)MCF7 (Breast)0.25[10]
5-alkylated selanyl-1H-pyrazole (54)HepG2 (Liver)13.85[10]
Pyrazolo[3,4-b]pyridine analog (57)HeLa (Cervical)4.91[10]

Experimental Protocols

Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1]
  • Preparation of the Vilsmeier-Haack reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

  • Formation of the hydrazone: 4-Chloroacetophenone is reacted with phenylhydrazine in the presence of a catalytic amount of acetic acid in ethanol to form the corresponding phenylhydrazone.

  • Cyclization and formylation: The 4-chloroacetophenone phenylhydrazone, dissolved in DMF, is added dropwise to the cold Vilsmeier-Haack reagent.

  • Work-up: The reaction mixture is stirred at an elevated temperature for several hours, then cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of inocula: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 1.5 × 10⁸ CFU/mL.

  • Serial dilutions: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX-2 Inhibition Assay (Fluorometric)
  • Reagent preparation: Prepare assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme solution.

  • Compound preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction setup: In a 96-well plate, add assay buffer, COX probe, cofactor, and the test compound or control.

  • Enzyme addition: Add the diluted COX-2 enzyme to each well.

  • Initiation of reaction: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Data analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Visualizing Relationships and Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Vilsmeier-Haack Reagents cluster_product Final Product A 4-Chloroacetophenone C 4-Chloroacetophenone Phenylhydrazone A->C B Phenylhydrazine B->C F 3-(4-Chlorophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde C->F D POCl3 D->F E DMF E->F Experimental_Workflow A Synthesized Pyrazole Derivatives B Antimicrobial Screening (MIC Determination) A->B C Anti-inflammatory Assay (COX-2 Inhibition) A->C D Anticancer Screening (MTT Assay) A->D E Data Analysis (IC50/MIC Calculation) B->E C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F SAR_Signaling_Pathway cluster_sar Structure-Activity Relationship (SAR) cluster_pathway Simplified COX-2 Signaling Pathway SAR1 Electron-withdrawing groups (e.g., -Cl, -NO2) on phenyl ring Activity1 Activity1 SAR1->Activity1 Increases Antimicrobial & Anticancer Activity SAR2 Bulky substituents at N1 position Activity2 Activity2 SAR2->Activity2 Influences COX-2 Selectivity SAR3 Presence of sulfonamide group Activity3 Activity3 SAR3->Activity3 Enhances COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Pyrazole Substituted Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Inhibits

References

Chloro-Substituted Pyrazole Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chloro-substituent to a pyrazole core is a common strategy in medicinal chemistry to enhance biological activity. This guide provides an objective comparison of the performance of chloro-substituted pyrazole derivatives against their non-substituted counterparts and other alternatives, supported by experimental data.

Quantitative Efficacy Comparison

The following tables summarize the in vitro anticancer and antimicrobial activities of selected chloro-substituted pyrazole derivatives compared to non-substituted analogs and standard drugs. The data highlights the significant impact of chloro-substitution on biological efficacy.

Anticancer Activity

The cytotoxic effects of pyrazole derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of the cancer cell growth. Lower IC50 values indicate higher potency.

Compound ClassDerivative DescriptionTarget Cell LineEfficacy Metric (IC50 in µM)Reference
Chloro-Substituted Pyrazole 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast Cancer)1.31[1][1]
Chloro-Substituted Pyrazole 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast Cancer)0.97[1][1]
Chloro-Substituted Pyrazole 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazoleMCF-7 (Breast Cancer)0.07[2][2]
Non-Substituted Pyrazole Analog Pyrazole-based compound (general)MCF-7 (Breast Cancer)Generally higher IC50 values compared to halogenated derivatives
Standard Drug DoxorubicinMCF-7 (Breast Cancer)4.17[2][2]
Chloro-Substituted Pyrazole Spiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole conjugate with a p-chlorophenyl substituentHeLa (Cervical Cancer)1.93[3]
Chloro-Substituted Pyrazole Compound with 4-chloro substitutionHeLa (Cervical Cancer)4.94[4]
Non-Substituted Pyrazole Analog Curcumin (for comparison)HeLa (Cervical Cancer)42.4[2]
Standard Drug PaclitaxelHeLa (Cervical Cancer)0.008[2]
Chloro-Substituted Pyrazole 3-(4-chlorophenyl)-5-(3,4,5-trimethoxy thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver Cancer)16.02[3]
Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is commonly assessed by the agar well diffusion method, which measures the zone of inhibition around a well containing the test compound. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, is a more precise measure of antimicrobial potency.

Compound ClassDerivative DescriptionMicroorganismEfficacy Metric (MIC in µg/mL)Reference
Chloro-Substituted Pyrazole Chloro-substituted pyrazole derivativeStaphylococcus aureus12.5[5]
Non-Substituted Pyrazole Analog General pyrazole derivativesStaphylococcus aureusOften show moderate activity
Standard Drug ChloramphenicolStaphylococcus aureus62.5-125[6][7]
Chloro-Substituted Pyrazole Chloro-substituted pyrazole derivativeCandida albicans12.5[5]
Non-Substituted Pyrazole Analog General pyrazole derivativesCandida albicansOften show moderate activity
Standard Drug ClotrimazoleCandida albicans2.9-7.8[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the chloro-substituted pyrazole derivatives and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[10]

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][9] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[12][13]

Materials:

  • Petri plates with sterile Mueller-Hinton Agar (MHA)

  • Bacterial or fungal strains

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the MHA plates using a sterile cotton swab.

  • Well Preparation: Aseptically create wells in the agar using a sterile cork borer.[14]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compounds, positive control, and negative control into separate wells.[14]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

  • MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compounds is prepared and tested to find the lowest concentration that inhibits the visible growth of the microorganism.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of chloro-substituted pyrazole derivatives are underpinned by their interaction with specific cellular signaling pathways.

Anticancer Activity: Induction of Apoptosis and Kinase Inhibition

Many chloro-substituted pyrazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and inhibiting key kinases involved in cancer cell proliferation and survival.

  • Apoptosis Induction: These compounds can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases (e.g., Caspase-3) and subsequent cell death.[14][15][16]

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Chloro-Pyrazole Chloro-Pyrazole Bcl2 Bcl-2 (Anti-apoptotic) Chloro-Pyrazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chloro-Pyrazole->Bax Activates Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by chloro-substituted pyrazoles.

  • Kinase Inhibition: Chloro-substituted pyrazoles have been shown to inhibit various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). By blocking the activity of these kinases, they can halt the cell cycle and prevent tumor growth.

kinase_inhibition_pathway Chloro-Pyrazole Chloro-Pyrazole Kinase Protein Kinase (e.g., CDK, EGFR) Chloro-Pyrazole->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Promotes

Caption: General mechanism of kinase inhibition by chloro-substituted pyrazoles.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of newly synthesized chloro-substituted pyrazole derivatives involves a series of in vitro assays.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Steps Synthesis Synthesis of Chloro-Pyrazole Derivatives Anticancer Anticancer Screening (MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Synthesis->Antimicrobial Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for evaluating the biological activity of pyrazole derivatives.

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Pyrazole-4-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of pyrazole-4-carbaldehyde analogs, a class of compounds demonstrating significant potential in antimicrobial and anticancer applications. By dissecting their structure-activity relationships (SAR), we aim to furnish a foundational understanding for the rational design of more potent and selective therapeutic agents.

The pyrazole ring is a privileged scaffold in medicinal chemistry, and the introduction of a carbaldehyde group at the 4-position provides a versatile handle for synthetic modification, leading to a diverse array of analogs with a broad spectrum of biological activities.[1][2] This guide synthesizes experimental data from various studies to illuminate the key structural features governing the efficacy of these compounds.

Comparative Analysis of Biological Activity

The biological evaluation of pyrazole-4-carbaldehyde analogs has predominantly focused on their antimicrobial and anticancer properties. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.

Antimicrobial Activity

The antimicrobial potential of pyrazole-4-carbaldehyde derivatives has been evaluated against a range of bacterial and fungal strains. The activity is often quantified by the diameter of the zone of inhibition in agar well diffusion assays.

Table 1: Antimicrobial Activity of Pyrazole-4-Carbaldehyde Analogs (Zone of Inhibition in mm)

Compound IDR1 SubstituentR2 SubstituentS. aureusE. coliC. albicansReference
Series A PhenylH121011[1]
4-ChlorophenylH181617[1]
4-NitrophenylH201819[1]
Series B 3,4,5-trihydroxyphenylPhenyl1513ND[1]
3,4,5-trihydroxyphenyl4-Methoxyphenyl1715ND[1]
3,4,5-trihydroxyphenyl4-Chlorophenyl2220ND[1]
Ampicillin --2523-[1]
Fluconazole ----21
ND: Not Determined

From the data, a clear trend emerges: the introduction of electron-withdrawing groups on the phenyl ring at the R1 or R2 position, such as chloro and nitro groups, generally enhances antimicrobial activity.[1][3] For instance, the 4-chlorophenyl and 4-nitrophenyl substituted analogs consistently show larger zones of inhibition compared to the unsubstituted phenyl analog.[1]

Anticancer Activity

The anticancer potential of pyrazole-4-carbaldehyde analogs has been investigated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being the primary metric for efficacy.

Table 2: Anticancer Activity of Pyrazole-4-Carbaldehyde Analogs (IC50 in µM)

Compound IDR1 SubstituentR2 SubstituentMCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)Reference
Series C PhenylIndole15.218.523.7[4]
4-ChlorophenylIndole8.911.214.5[4]
4-MethoxyphenylIndole12.115.819.3[4]
Series D PhenylPyrazolo[3,4-d]pyrimidin-4-one15NDND[5]
4-NitrophenylPyrazolo[3,4-d]pyrimidin-4-one11NDND[5]
Doxorubicin --0.951.20.8[4]
ND: Not Determined

Similar to the antimicrobial SAR, electron-withdrawing substituents on the phenyl ring appear to confer greater cytotoxic activity. The 4-chlorophenyl and 4-nitrophenyl analogs in their respective series display lower IC50 values, indicating higher potency.[4][5] The nature of the heterocyclic system attached to the pyrazole core also plays a crucial role in determining the anticancer efficacy.

Key Structure-Activity Relationship Insights

  • Substitution on Phenyl Rings: The presence and position of substituents on the phenyl rings attached to the pyrazole core are critical determinants of biological activity. Electron-withdrawing groups like halogens (Cl, Br) and nitro groups generally lead to enhanced antimicrobial and anticancer potency.[1][3][4][5]

  • Nature of the 4-Position Substituent: The carbaldehyde group at the 4-position is a key pharmacophore that can be modified to generate diverse analogs. Conversion of the aldehyde to Schiff bases or other heterocyclic systems can significantly modulate the biological activity.

  • Heterocyclic Core: The core pyrazole structure is essential for activity. Further annulation with other heterocyclic rings, such as pyrimidine, can lead to potent compounds.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Pyrazole-4-carbaldehyde Analogs (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely employed method for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones.[6][7]

Materials:

  • Substituted hydrazone

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Crushed ice

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add POCl3 dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • To this reagent, add the substituted hydrazone portion-wise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat it to 60-80°C for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a sodium hydroxide solution until a precipitate is formed.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[6]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[8][9][10]

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Bacterial or fungal cultures

  • Sterile cork borer (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal drug

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Inoculate the agar surface uniformly with the test microorganism.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution into the wells.

  • Add a standard antibiotic or antifungal drug to one well as a positive control and the solvent (e.g., DMSO) to another as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.[8][9]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[12][13]

Visualizing the SAR and Mechanism of Action

To further elucidate the structure-activity relationships and the potential mechanisms of action, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (Hydrazones) reaction Vilsmeier-Haack Reaction start->reaction analogs Pyrazole-4-carbaldehyde Analogs reaction->analogs characterization Spectroscopic Analysis (NMR, IR, MS) analogs->characterization antimicrobial Antimicrobial Screening analogs->antimicrobial anticancer Anticancer Screening analogs->anticancer data Quantitative Data (Inhibition Zone, IC50) antimicrobial->data anticancer->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Design of New Analogs sar->lead_opt Lead Optimization PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->PI3K Inhibits Aurora_Kinase_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle CellCycle Cell Cycle Progression Centrosome->CellCycle Spindle->CellCycle AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Chromosome->CellCycle Cytokinesis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

References

A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovery and development. This guide provides an objective comparison of conventional reflux and modern microwave-assisted methods for pyrazole synthesis, supported by experimental data and detailed protocols to inform methodological choices.

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Traditional synthesis often involves prolonged heating under reflux. However, modern techniques like microwave-assisted organic synthesis (MAOS) present significant advantages by drastically reducing reaction times and often improving yields.[2][3] This guide delves into a head-to-head comparison of these two synthetic approaches.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiency gains of microwave-assisted techniques over conventional heating.

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference
Reaction Synthesis of phenyl-1H-pyrazolesSynthesis of phenyl-1H-pyrazoles[2][4]
Reaction Time 2 hours5 minutes[2][4]
Temperature 75°C60°C[2][4]
Yield 73-90%91-98%[2][4]
Reaction Synthesis of pyrazole and oxadiazole hybridsSynthesis of pyrazole and oxadiazole hybrids[5]
Reaction Time 7-9 hours9-10 minutes[5]
Yield Not explicitly stated, but lower than microwave79-92% improvement in product yield[5]
Reaction Synthesis of pyrazoline from chalcone and hydrazine hydrateSynthesis of pyrazole from chalcone and hydrazine hydrate[4]
Reaction Time 6.5 hours1 minute[4]

Experimental Protocols

Detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures for the synthesis of phenyl-1H-pyrazoles.[2][4]

Conventional Reflux Synthesis of Phenyl-1H-pyrazoles

Materials:

  • Appropriate 1,3-dicarbonyl compound (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • A mixture of the 1,3-dicarbonyl compound (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of glacial acetic acid in ethanol is placed in a round-bottom flask.

  • The mixture is refluxed with stirring for 2 hours at 75°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to afford the desired phenyl-1H-pyrazole.

Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

Materials:

  • Appropriate 1,3-dicarbonyl compound (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a microwave-transparent vessel, a mixture of the 1,3-dicarbonyl compound (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of glacial acetic acid in ethanol is prepared.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 60°C for 5 minutes with a power of 50W.[2][4]

  • After the irradiation is complete, the vessel is cooled to room temperature.

  • The solvent is evaporated, and the crude product is purified by appropriate methods (recrystallization or column chromatography) to yield the pure phenyl-1H-pyrazole.

Mandatory Visualization

The following diagrams illustrate the general workflow of pyrazole synthesis and a comparison of the two methodologies.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification dicarbonyl 1,3-Dicarbonyl Compound mixing Mixing in Solvent dicarbonyl->mixing hydrazine Hydrazine Derivative hydrazine->mixing heating Heating (Conventional or Microwave) mixing->heating cyclization Cyclization heating->cyclization crude Crude Pyrazole cyclization->crude purification Purification crude->purification product Pure Pyrazole purification->product

General Workflow for Pyrazole Synthesis

G cluster_conventional Conventional Method cluster_microwave Microwave Method start Start: Reactants & Solvent conv_reflux Reflux Heating (2-9 hours) start->conv_reflux Slower, Lower Yield mw_irrad Microwave Irradiation (1-10 minutes) start->mw_irrad Faster, Higher Yield conv_workup Workup & Purification conv_reflux->conv_workup end_product Final Product: Pyrazole conv_workup->end_product mw_workup Workup & Purification mw_irrad->mw_workup mw_workup->end_product

Comparison of Synthesis Methodologies

References

Pyrazole Derivatives Emerge as Potent Antimicrobial Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research has highlighted the significant potential of pyrazole derivatives as a promising class of antimicrobial agents, with several novel compounds demonstrating potent activity against a range of bacterial and fungal pathogens, in some cases exceeding the efficacy of standard reference drugs. These findings, detailed in multiple studies, offer a compelling avenue for the development of new therapeutics to combat the growing threat of antimicrobial resistance.

A systematic review of recently synthesized pyrazole-based compounds reveals a wide spectrum of antimicrobial efficacy. Notably, certain pyrazole-1-carbothiohydrazide derivatives have exhibited remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values surpassing those of conventional antibiotics like chloramphenicol and clotrimazole.[1] Similarly, pyrazole derivatives incorporating thiazole scaffolds have shown good to moderate activity against both Gram-positive and Gram-negative bacteria.[2] The versatility of the pyrazole nucleus is further underscored by the potent antimicrobial effects observed in curcumin derivatives where the core structure is replaced by N-phenylpyrazole, as well as in pyrazoles fused with other heterocyclic systems like imidazothiadiazole.[3][4]

Comparative Antimicrobial Activity

The antimicrobial effectiveness of various pyrazole derivatives has been quantified through in vitro assays, with the Minimum Inhibitory Concentration (MIC) and zone of inhibition serving as key metrics. The data presented below summarizes the activity of representative compounds against a panel of clinically relevant microorganisms.

Compound Class/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference DrugReference Drug MIC (µg/mL)
Pyrazole-1-carbothiohydrazide (21a)Staphylococcus aureus62.5-125-Chloramphenicol>125
Pyrazole-1-carbothiohydrazide (21a)Aspergillus niger2.9-7.8-Clotrimazole>7.8
Thiazolyl Pyrazole DerivativeGram-positive & Gram-negative bacteriaGood to Moderate---
N-(3-Nitrophenylpyrazole) curcumin (12)Staphylococcus aureus10-N-phenylpyrazole curcumin (4)200
N-(2-Fluorophenylpyrazole) curcumin (5)Escherichia coli50-N-phenylpyrazole curcumin (4)250
Imidazothiadiazole-pyrazole (21c)Multi-drug resistant bacteria0.25-Gatifloxacin1
Imidazothiadiazole-pyrazole (23h)Multi-drug resistant bacteria0.25-Gatifloxacin1
Pyrazole-sulphonamideGram-positive & Gram-negative bacteria, FungiModerate---
Mannich base of Pyrazole (3)Escherichia coli0.25-Ciprofloxacin0.5
Mannich base of Pyrazole (4)Streptococcus epidermidis0.25-Ciprofloxacin4
Pyrazole-Thiazolidinone HybridEscherichia coli16---

Experimental Protocols

The evaluation of the antimicrobial activity of the synthesized pyrazole derivatives was predominantly conducted using two standard methods: the agar well diffusion method and the broth microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.

Agar Well/Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Media Preparation: A suitable agar medium, such as Nutrient Agar for bacteria or Sabouraud Dextrose Agar for fungi, is prepared and sterilized.[5]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared. The turbidity is typically adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Application of Compounds: Sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound (e.g., 100 µg/mL in a suitable solvent like DMSO) are placed on the agar surface.[6] Alternatively, wells are created in the agar using a sterile cork borer, and a specific volume of the test compound solution is added.[7]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 25-28°C for 48-72 hours for fungi).

  • Measurement: The diameter of the clear zone of inhibition around the disc or well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotics are used as positive controls.

Broth Microdilution Method (for MIC Determination)

This method provides quantitative data on the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: Serial two-fold dilutions of the pyrazole derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Experimental Workflow and Structure-Activity Relationship

The general workflow for the synthesis and antimicrobial evaluation of pyrazole derivatives, along with insights into their structure-activity relationships, can be visualized in the following diagrams.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening start Starting Materials (e.g., Chalcones, Hydrazines) synthesis Chemical Synthesis (e.g., Cyclization, Condensation) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization primary_screening Primary Screening (Agar Diffusion Method) characterization->primary_screening quantitative_assay Quantitative Assay (Broth Microdilution - MIC) primary_screening->quantitative_assay data_analysis Data Analysis & Comparison quantitative_assay->data_analysis end Lead Compounds data_analysis->end Identification of Lead Compounds

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of pyrazole derivatives.

structure_activity_relationship cluster_substituents Substituent Effects pyrazole_core Pyrazole Core Structure electron_withdrawing Electron-Withdrawing Groups (e.g., -NO2, -F) pyrazole_core->electron_withdrawing electron_donating Electron-Donating Groups (e.g., -OCH3) pyrazole_core->electron_donating heterocyclic_rings Fused/Linked Heterocycles (e.g., Thiazole, Imidazole) pyrazole_core->heterocyclic_rings carbothiohydrazide Carbothiohydrazide Moiety pyrazole_core->carbothiohydrazide activity Antimicrobial Activity electron_withdrawing->activity Increases Activity electron_donating->activity Decreases Activity heterocyclic_rings->activity Enhances Activity carbothiohydrazide->activity Potentiates Activity

Caption: Key structure-activity relationships of pyrazole derivatives influencing antimicrobial activity.

References

Efficacy of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a promising scaffold due to their diverse pharmacological activities. This guide provides a comparative analysis of the anticancer efficacy of derivatives of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules.[1][2] We present a synthesis of quantitative data from multiple studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development in this area.

Comparative Efficacy Against Cancer Cell Lines

The anticancer activity of this compound derivatives, particularly Schiff bases and thiosemicarbazones, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented in Table 1 summarizes the IC50 values of various derivatives from different studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and cell densities.

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference
Pyrazole-ChalconeCompound 6b Caco (Colon)23.34 ± 0.14[3]
Pyrazole-Triazole Hybrid (Schiff Base)Compound 3e HepG2 (Liver)<10
Pyrazole-Triazole Hybrid (Mannich Base)Compound 5b HepG2 (Liver)<10
Pyrazole DerivativeCompound 3f MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[4][5]
Pyrazole DerivativePaclitaxel (Standard)MDA-MB-468 (Breast)49.90 (24h), 25.19 (48h)[4][5]
Pyrazole-BenzothiazoleCompound 8l MDA-MB-231 (Breast)1, 2, 4, 8 (Dose-dependent apoptosis)[6]
Pyrazole-BenzofuranCompound 5b K562 (Leukemia)0.021[7]
Pyrazole-BenzofuranCompound 5b A549 (Lung)0.69[7]

Note: For some compounds, the exact IC50 value was not provided in the abstract, but they were highlighted as the most potent in their respective studies.

Mechanisms of Action

Several studies suggest that pyrazole derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining has been a common method to demonstrate the pro-apoptotic effects of these derivatives. For instance, some pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468 and MDA-MB-231).[6][8] This apoptotic induction is often associated with an increase in the generation of reactive oxygen species (ROS) and the activation of caspases, key executioner proteins in the apoptotic cascade.[4][5][9]

Cell Cycle Arrest

In addition to apoptosis, certain this compound derivatives have been observed to cause cell cycle arrest at different phases. For example, compound 3f was found to induce S-phase arrest in MDA-MB-468 cells.[4][5] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Inhibition of Signaling Pathways

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in many types of cancer.[10] Several pyrazole derivatives have been identified as inhibitors of this pathway. By inhibiting key proteins like PI3K and Akt, these compounds can effectively block the downstream signals that promote cancer cell survival and growth, ultimately leading to apoptosis and cell cycle arrest.[3] Some pyrazole derivatives have also been shown to inhibit tubulin polymerization, a critical process for cell division.[7]

Experimental Protocols

To aid in the replication and further investigation of the anticancer effects of these compounds, detailed protocols for the key experimental assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the cells for another 24, 48, or 72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of the pyrazole derivatives for the specified time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation start 3-(4-Chlorophenyl)-1H- pyrazole-4-carbaldehyde deriv Derivative Synthesis (e.g., Schiff Base, Thiosemicarbazone) start->deriv cell_culture Cancer Cell Culture deriv->cell_culture mtt MTT Assay (Cytotoxicity, IC50) cell_culture->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) cell_culture->flow wb Western Blot (Protein Expression) cell_culture->wb ic50_calc IC50 Determination mtt->ic50_calc apoptosis_quant Apoptosis Quantification flow->apoptosis_quant pathway_analysis Signaling Pathway Analysis wb->pathway_analysis

Experimental workflow for evaluating pyrazole derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition Pyrazole->Akt

Simplified PI3K/Akt signaling pathway and potential inhibition by pyrazole derivatives.

References

A Comparative Guide to Validated Analytical Methods for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative analysis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. While a specific, publicly available validated method for this exact compound is not extensively documented, this guide draws upon established analytical techniques for structurally similar pyrazole derivatives to present a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is intended to assist researchers in selecting and developing appropriate analytical methodologies for quality control, impurity profiling, and pharmacokinetic studies.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of different analytical methods applicable to the analysis of this compound and related pyrazole derivatives. The data presented is a composite derived from published methods for analogous compounds and represents expected performance.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Chromatographic separation followed by mass analysis of precursor and product ions, providing high selectivity and sensitivity.
Linearity (Correlation Coefficient, r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeng/mL rangepg/mL to ng/mL range
Typical Application Purity testing, quantitative analysis of bulk drug and formulations, impurity profiling.Analysis of volatile impurities, regioisomer separation, and thermally stable pyrazole derivatives.Bioanalysis (e.g., in plasma, urine), trace level quantification, metabolite identification.
Sample Throughput HighMediumHigh
Instrumentation Cost ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for pyrazole derivatives and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This protocol describes a reverse-phase HPLC method suitable for the quantification and impurity profiling of pyrazole-4-carbaldehyde derivatives.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 254-280 nm for aromatic pyrazoles).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL) to establish a calibration curve.

  • Prepare the sample for analysis by accurately weighing and dissolving it in the same solvent to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Analysis

This protocol outlines a general GC-MS method for the analysis of pyrazole derivatives. This compound is expected to be amenable to GC analysis due to its likely volatility.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Methanol (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on the required sensitivity.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Sample Preparation:

  • Prepare a stock solution of the reference standard in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the same solvent to a concentration within the calibration range.

  • Ensure the final solution is clear and free of particulate matter.

Visualizations

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting StandardPrep Standard Preparation (Stock & Dilutions) HPLC HPLC Analysis (Injection & Data Acquisition) StandardPrep->HPLC SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Method_Comparison cluster_params cluster_methods cluster_hplc HPLC cluster_gcms GC-MS cluster_lcmsms LC-MS/MS p1 Sensitivity (LOD/LOQ) h1 Good p2 Selectivity h2 Good p3 Cost h3 Low-Moderate p4 Sample Throughput h4 High g1 Very Good g2 Excellent g3 Moderate g4 Medium l1 Excellent l2 Excellent l3 High l4 High

Vilsmeier-Haack Reaction: A Superior Strategy for Pyrazole-4-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazole-4-carbaldehydes, crucial intermediates in the development of pharmaceuticals and agrochemicals, is a key focus for researchers. Among the various synthetic routes, the Vilsmeier-Haack reaction has emerged as a highly efficient and versatile method. This guide provides an objective comparison of the Vilsmeier-Haack reaction with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Advantages of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers several distinct advantages for the formylation of pyrazoles at the 4-position, making it a preferred method in many synthetic laboratories.[1][2] The primary benefits include:

  • High Efficiency and Good Yields: The reaction is known for its ability to produce pyrazole-4-carbaldehydes in good to excellent yields.[3][4]

  • Mild Reaction Conditions: The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a mild formylating agent, which is advantageous when working with sensitive substrates.[2]

  • Versatility: This method is applicable to a wide range of substituted pyrazoles, allowing for the synthesis of a diverse library of pyrazole-4-carbaldehyde derivatives.[1]

  • Procedural Simplicity: The reaction is often straightforward to perform and the work-up procedure is typically uncomplicated.[5]

Recent advancements have further enhanced the efficiency of the Vilsmeier-Haack reaction. The use of microwave irradiation and ultrasonic assistance has been shown to significantly reduce reaction times and, in some cases, improve yields, aligning with the principles of green chemistry.[5]

Comparative Performance Data

The following table summarizes quantitative data from various studies, comparing the performance of the Vilsmeier-Haack reaction under different conditions for the synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes.

EntrySubstituent (R)MethodReaction TimeYield (%)Reference
1HConventional2-6 h59-76[5]
2HSonication10-60 min72-89[5]
3HMicrowave5-15 min85-96[5]
4OCH₃Conventional2 h59[5]
5OCH₃Sonication35 min72[5]
6OCH₃Microwave10 min87[5]
7NO₂Conventional3 h76[5]
8NO₂Sonication45 min89[5]
9NO₂Microwave10 min96[5]

Alternative Synthesis Methods

While the Vilsmeier-Haack reaction is a powerful tool, other methods for the synthesis of pyrazole-4-carbaldehydes exist. One notable alternative involves the use of Grignard reagents. This method includes the protection of the pyrazole nitrogen, followed by metal-halogen exchange and subsequent formylation.[6] However, this multi-step process can be more laborious and may not be as broadly applicable as the Vilsmeier-Haack reaction.

Experimental Protocols

Vilsmeier-Haack Synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde (Conventional Method)

Materials:

  • 1-phenyl-3-(p-tolyl)-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, phosphorus oxychloride (3 mmol) is added dropwise to ice-cold N,N-dimethylformamide (10 mL). The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent.

  • A solution of 1-phenyl-3-(p-tolyl)-1H-pyrazole (1 mmol) in DMF (5 mL) is added dropwise to the Vilsmeier reagent at 0°C.

  • The reaction mixture is then stirred at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde.

Vilsmeier-Haack Synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde (Microwave-Assisted Method)

Materials:

  • 1-phenyl-3-(p-tolyl)-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • The Vilsmeier reagent is prepared by adding phosphorus oxychloride (3 mmol) to N,N-dimethylformamide (5 mL) at 0°C.

  • 1-phenyl-3-(p-tolyl)-1H-pyrazole (1 mmol) is dissolved in acetonitrile (5 mL) and added to the Vilsmeier reagent.

  • The reaction vessel is placed in a microwave reactor and irradiated at a suitable power and temperature (e.g., 150 W, 80°C) for 5-15 minutes.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The organic layer is dried and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.

Reaction Mechanism and Workflow

The following diagrams illustrate the mechanism of the Vilsmeier-Haack reaction and a comparative workflow.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate1 Electrophilic Attack Vilsmeier_reagent->Intermediate1 Pyrazole Pyrazole Pyrazole->Intermediate1 Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Workflow_Comparison cluster_0 Conventional Method cluster_1 Microwave-Assisted Method C1 Reactant Mixing C2 Stirring at RT (2-6 hours) C1->C2 C3 Work-up & Purification C2->C3 Product Final Product C3->Product M1 Reactant Mixing M2 Microwave Irradiation (5-15 minutes) M1->M2 M3 Work-up & Purification M2->M3 M3->Product Start Starting Materials Start->C1 Start->M1

Caption: Workflow Comparison: Conventional vs. Microwave.

References

A Comparative Analysis of the Antifungal Efficacy of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has created an urgent need for the development of novel and effective antifungal agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antifungal properties. This guide provides an objective comparison of the antifungal activity of various recently synthesized pyrazole derivatives, supported by experimental data, to aid researchers in the field of mycology and drug discovery.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of several pyrazole derivatives has been evaluated against a range of pathogenic and phytopathogenic fungi. The following tables summarize the quantitative data from various studies, presenting key performance indicators such as Minimum Inhibitory Concentration (MIC), Median Effective Concentration (EC₅₀), and Inhibition Zone Diameter (IZD).

Table 1: Antifungal Activity of Pyrazole Derivatives against Various Fungal Strains

Compound/DerivativeFungal StrainMIC (µg/mL)EC₅₀ (µg/mL)IZD (mm)Commercial ControlControl ValueReference
Pyrazole 3bAspergillus niger250 (MFIC)-32.0Fluconazole32.0[1][2]
Pyrazole 3bAspergillus flavus250 (MFIC)-30.0Fluconazole-[1][2]
Pyrazole 10bAspergillus niger--28.0Fluconazole32.0[1][2]
Pyrazole 10bPenicillium chrysogenum--20.0Fluconazole-[1][2]
Compound 1vFusarium graminearum-0.0530 µM-PyraclostrobinComparable[3]
Compound 1tFusarium graminearum->0.0530 µM-Pyraclostrobin-[3]
Compound 7aiRhizoctonia solani-0.37-Carbendazol1.00[4]
Compound 7aiAlternaria porri-2.24-Carbendazol-[4]
Compound 7aiMarssonina coronaria-3.21-Carbendazol-[4]
Compound 7aiCercospora petroselini-10.29-Carbendazol-[4]
Compound 6iValsa mali-1.77 mg/L-Boscalid9.19 mg/L[5]
Compound 19iValsa mali-1.97 mg/L-Boscalid9.19 mg/L[5]
Compound 23iRhizoctonia solani-3.79 mg/L-Boscalid-[5]

MFIC: Minimum Fungicidal Concentration

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antifungal activities of pyrazole derivatives.

1. Mycelium Growth Rate Method

This method is widely used to evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[3]

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the media to achieve the desired final concentration. The final concentration of the solvent should be kept constant in all plates and should not affect fungal growth.

  • Inoculation: A 5 mm diameter mycelial disc, taken from the edge of a 3-4 day old culture of the test fungus, is placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25 ± 2°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the fungal growth in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

  • EC₅₀ Determination: The median effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the concentration-response data.

2. Agar Well Diffusion Assay

This method is commonly used to assess the antifungal activity of compounds by measuring the zone of growth inhibition.[6]

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in sterile saline or broth. The concentration of the inoculum is adjusted to a specific turbidity standard (e.g., 0.5 McFarland standard).

  • Seeding of Agar Plates: A sterile cotton swab is dipped into the fungal inoculum and streaked evenly over the entire surface of an agar plate (e.g., Mueller-Hinton agar for yeasts, PDA for molds) to create a lawn of fungal growth.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer or a similar tool.

  • Application of Test Compound: A specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (a known antifungal agent) are also included on the same plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for yeasts, 25-28°C for molds) for a specified period (e.g., 24-48 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters (mm). A larger diameter indicates greater antifungal activity.

Visualizing the Mechanism of Action: Succinate Dehydrogenase Inhibition

Several pyrazole carboxamide derivatives exert their antifungal effect by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[5] The following diagram illustrates the workflow for identifying and characterizing SDH inhibitors.

SDH_Inhibition_Workflow cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_validation In Silico & Structural Validation cluster_tca Cellular Consequence A Pyrazole Derivative Library B Primary Antifungal Assay (e.g., Mycelium Growth Inhibition) A->B C Hit Compounds B->C Select active compounds D SDH Enzyme Activity Assay C->D E Inhibition of SDH Confirmed D->E Determine IC₅₀ F Molecular Docking Studies E->F I SDH G Binding Site Analysis F->G Predict binding mode H Succinate H->I J Fumarate I->J K Disrupted TCA Cycle & Electron Transport Chain I->K Inhibited by Pyrazole Derivative

Caption: Workflow for identifying pyrazole derivatives as SDH inhibitors.

This guide highlights the potential of pyrazole derivatives as a valuable scaffold for the development of new antifungal drugs. The presented data and methodologies offer a foundation for further research and optimization of these compounds to address the growing challenge of fungal infections.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on safety data for analogous compounds. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities. Treat all research chemicals as potentially hazardous.

Hazard Profile and Safety Precautions

Based on data from similar pyrazole derivatives, 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde should be handled as a potentially hazardous substance. The primary hazards are associated with its chlorinated phenyl and pyrazole functional groups.

Hazard Assessment of Structurally Similar Compounds

Hazard CategoryFindingCitation
Acute Oral ToxicityLD50 > 2000 mg/kg in rats for a similar pyrazole derivative, suggesting low acute oral toxicity.[1]
Skin IrritationClassified as a skin irritant.[1]
Eye IrritationClassified as a serious eye irritant.[1]
Environmental HazardsHarmful to aquatic life with long-lasting effects. Not readily biodegradable.[1]
CarcinogenicityNo data available to classify as a carcinogen.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Safety Goggles: To protect eyes from splashes.[2]

  • Laboratory Coat: To protect skin and clothing.[2]

  • Nitrile Gloves: To prevent skin contact.[2]

  • Closed-toe Shoes: To protect feet from spills.[2]

Work should always be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] High-temperature incineration is the preferred method for such compounds.[1][5]

Experimental Protocol for Waste Disposal

  • Waste Segregation:

    • Proper segregation is the most critical first step to prevent accidental chemical reactions.[4]

    • Due to the presence of chlorine, this compound must be disposed of as halogenated organic waste .[2][3][6]

    • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated materials like weighing paper or gloves, in a clearly labeled, sealable, and chemically compatible waste container.[1][4]

    • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid halogenated organic waste. Do not mix with non-halogenated waste streams.[4][6]

  • Container Selection and Labeling:

    • Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[6]

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound".

      • An accurate list of all constituents and their approximate concentrations.[6]

      • The date accumulation started.[6]

      • The name of the principal investigator and the laboratory location.[6]

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][6]

    • This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[1][6]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[6]

  • Arranging for Professional Disposal:

    • Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[1][4]

    • Provide a detailed inventory of the waste to the EHS office or the licensed chemical waste disposal contractor.[4]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [6]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[7]

  • Personal Protection: Wear the appropriate PPE, including a respirator if necessary.[7]

  • Containment and Cleanup:

    • Avoid dust formation.[7]

    • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[7][8]

    • Do not let the product enter drains.[7]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the container with the spilled material as hazardous waste, following the procedures outlined above.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

G cluster_0 Initial Handling and Assessment cluster_1 Waste Generation and Segregation cluster_2 Containerization and Storage cluster_3 Final Disposal start Handling this compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood or Well-Ventilated Area start->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Unused chemical, contaminated items) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_generated->liquid_waste Liquid solid_container Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_contact Contact Institutional EHS or Licensed Waste Contractor storage->ehs_contact disposal Professional Disposal (High-Temperature Incineration) ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound.

G compound This compound halogenated Contains Chlorine (Halogenated Compound) compound->halogenated aldehyde Contains Aldehyde Group compound->aldehyde pyrazole Contains Pyrazole Ring compound->pyrazole disposal_path Requires Disposal as Segregated Halogenated Organic Waste halogenated->disposal_path skin_eye_irritant Potential Skin/Eye Irritant aldehyde->skin_eye_irritant aquatic_tox Potential Aquatic Toxicity pyrazole->aquatic_tox pyrazole->skin_eye_irritant

Caption: Logical relationships determining the disposal pathway for the compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.